Ethyl 8-cyano-2-oxooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-cyano-2-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKAFLBPUXGDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641280 | |
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-93-5 | |
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-cyano-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 8-cyano-2-oxooctanoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 8-cyano-2-oxooctanoate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a molecule of interest for its potential applications in medicinal chemistry and drug development. Given the absence of a direct, published synthetic protocol for this specific compound, this document outlines a robust and scientifically grounded multi-step synthesis based on established organic chemistry principles, including the Claisen condensation. The guide details the rationale behind the proposed synthetic strategy, provides step-by-step experimental protocols, and describes the necessary analytical techniques for the characterization and purification of the target molecule. Furthermore, potential applications of this compound as a versatile building block in the synthesis of bioactive compounds are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of β-Keto Esters and Nitriles in Modern Chemistry
This compound is a bifunctional molecule that incorporates two highly valuable functional groups in organic synthesis: a β-keto ester and a terminal nitrile. The β-keto ester moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for a wide array of molecular scaffolds due to the reactivity of its acidic α-hydrogen and the presence of two electrophilic carbonyl centers.[1][2] These compounds are key intermediates in the synthesis of complex natural products and pharmaceuticals, including anti-inflammatory agents, β-amino acids, and β-lactams.[1] The Claisen condensation is a classic and powerful method for the formation of β-keto esters.[3][4][5]
The nitrile group, on the other hand, is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and various heterocycles, making it a valuable synthon in the construction of complex molecules. Ethyl cyanoacetate, a related and simpler molecule, is a widely used intermediate in the synthesis of dyes and pharmaceuticals.[6][7] The presence of both a β-keto ester and a nitrile in this compound suggests its potential as a highly versatile building block for the synthesis of novel compounds with potential biological activity, for instance, in the development of quorum-sensing inhibitors or other therapeutic agents.[8]
This guide proposes a plausible and efficient synthetic route to this compound, outlines its comprehensive characterization, and discusses its potential in the landscape of modern drug discovery.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound is a three-step process commencing from the commercially available 6-bromohexanoic acid. The overall strategy involves the initial preparation of ethyl 6-cyanohexanoate, which then serves as a key intermediate in a crossed Claisen condensation with ethyl acetate to yield the target molecule.
Caption: Proposed three-step synthesis of this compound.
Rationale for the Synthetic Strategy
The chosen synthetic route is designed for efficiency and relies on well-established and high-yielding reactions.
-
Step 1: Fischer Esterification: The initial esterification of 6-bromohexanoic acid is a straightforward and reliable method to protect the carboxylic acid and introduce the ethyl ester functionality. This reaction is typically catalyzed by a strong acid and driven to completion by removing water.
-
Step 2: Nucleophilic Substitution (Cyanation): The conversion of the bromide to a nitrile is a standard nucleophilic substitution reaction. Sodium cyanide is an effective nucleophile for this transformation, and a polar aprotic solvent like DMSO is chosen to enhance the reaction rate.
-
Step 3: Crossed Claisen Condensation: This is the key carbon-carbon bond-forming step. A crossed Claisen condensation between two different esters can lead to a mixture of products.[9] To favor the desired product, this protocol uses ethyl acetate as the nucleophilic partner (after deprotonation) and ethyl 6-cyanohexanoate as the electrophilic partner. Sodium ethoxide is a suitable base for this transformation, and the reaction is followed by an acidic workup to protonate the resulting β-keto ester enolate.[4][5][10]
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Sodium cyanide is highly toxic and should be handled with extreme care.
Step 1: Synthesis of Ethyl 6-bromohexanoate
-
To a solution of 6-bromohexanoic acid (10.0 g, 51.3 mmol) in absolute ethanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (1.5 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 6-bromohexanoate as a colorless oil. The product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 6-cyanohexanoate
-
In a round-bottom flask, dissolve ethyl 6-bromohexanoate (from the previous step, assuming ~51.3 mmol) in dimethyl sulfoxide (DMSO, 100 mL).
-
Add sodium cyanide (3.77 g, 76.9 mmol) in one portion. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety measures.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (3 x 100 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 6-cyanohexanoate as a colorless liquid.
Step 3: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.30 g, 56.5 mmol) to absolute ethanol (60 mL) under a nitrogen atmosphere.
-
After all the sodium has reacted, cool the solution to room temperature.
-
Add a solution of ethyl 6-cyanohexanoate (8.5 g, 50.2 mmol) and ethyl acetate (5.3 g, 60.2 mmol) in 20 mL of absolute ethanol dropwise to the sodium ethoxide solution over 30 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and then carefully pour it into a beaker containing 150 mL of ice-cold 1 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | δ ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (s, 2H, -COCH₂COO-), ~2.5 (t, 2H, -CH₂CO-), ~2.3 (t, 2H, -CH₂CN), ~1.7-1.4 (m, 6H, -(CH₂)₃-), ~1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~202 (-C=O, ketone), ~167 (-C=O, ester), ~119 (-C≡N), ~61 (-OCH₂CH₃), ~50 (-COCH₂COO-), ~43 (-CH₂CO-), ~28, ~26, ~25 (-(CH₂)₃-), ~17 (-CH₂CN), ~14 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2245 (C≡N stretch), ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 212.12, [M+Na]⁺ at m/z = 234.10 |
Purification, Handling, and Storage
Purification of the final product, this compound, is best achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexane is recommended for effective separation.
β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and upon heating.[2][11] Therefore, the purified product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Potential Applications in Drug Development
The unique bifunctional nature of this compound makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.
-
Synthesis of Heterocycles: The β-keto ester functionality is a well-known precursor for the synthesis of various heterocycles like pyrazolones, which are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[12] The terminal nitrile group can also participate in cyclization reactions to form other nitrogen-containing heterocycles.
-
Quorum Sensing Inhibition: Molecules with a β-keto ester core structure have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.[8] this compound could serve as a starting point for the design and synthesis of novel quorum-sensing inhibitors.
-
Versatile Synthetic Intermediate: The presence of multiple reactive sites allows for selective modification of the molecule. The acidic α-protons can be alkylated to introduce further complexity, while the ketone and ester carbonyls can undergo various transformations. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This technical guide has outlined a plausible and robust three-step synthesis for this compound, a promising but currently not commercially available chemical entity. The proposed route leverages well-established synthetic transformations, including Fischer esterification, nucleophilic cyanation, and the Claisen condensation. Detailed experimental protocols and expected characterization data have been provided to facilitate its synthesis and verification. The versatile chemical nature of this compound, combining the reactivity of a β-keto ester and a terminal nitrile, positions it as a valuable building block for the synthesis of novel heterocyclic compounds and other complex molecules with potential applications in medicinal chemistry and drug development. Further exploration of the chemistry of this molecule is warranted to unlock its full potential in these fields.
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Chen, H., Zhu, B., Liang, H., Yang, H., & Wang, H. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 185, 03023. [Link]
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Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
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Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase. (2021). MDPI. [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). MDPI. [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24233-24250. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6789. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Organic and Medicinal Chemistry Letters, 3(1), 6. [Link]
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A Technical Guide to Novel Synthetic Strategies for Ethyl 8-cyano-2-oxooctanoate
Abstract
Ethyl 8-cyano-2-oxooctanoate is a heterobifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, incorporating an α-keto ester, an ethyl ester, and a terminal nitrile, presents a versatile platform for the synthesis of complex nitrogen-containing heterocycles, specialized amino acids, and as a linker in bioconjugation applications. Despite its potential, established and optimized synthetic routes are not widely reported in the literature, presenting both a challenge and an opportunity for synthetic innovation. This technical guide proposes two novel, robust synthetic routes, designed with considerations for efficiency, scalability, and modern synthetic practices. We provide a detailed mechanistic rationale for each pathway, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Introduction: The Synthetic Challenge and Strategic Importance
The molecular structure of this compound offers three distinct points for chemical modification. The α-keto ester moiety is a precursor to α-hydroxy and α-amino acids, and it can participate in various condensation and cyclization reactions. The terminal nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles like tetrazoles. The ethyl ester provides a classic handle for saponification and further derivatization.
The primary synthetic challenge lies in the selective construction of the α-keto ester in the presence of a reactive nitrile group. Traditional methods for α-keto ester synthesis can sometimes employ harsh conditions or reagents that are incompatible with the nitrile functionality.[1] Therefore, the development of chemoselective and mild synthetic methodologies is paramount. This guide explores two distinct retrosynthetic approaches: an Alkylation-Deacylation Strategy and a Grignard-based Acylation Strategy .
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two plausible pathways originating from readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Route A: Alkylation and Aerobic Deacylation
This modern approach leverages the exceptional reactivity of β-keto esters, followed by a mild, copper-catalyzed oxidative cleavage to unveil the desired α-keto functionality. This strategy is particularly attractive as it avoids harsh oxidants and proceeds under operationally simple conditions.[2]
Conceptual and Mechanistic Overview
The synthesis begins with the C-alkylation of ethyl acetoacetate. The acidic α-protons of ethyl acetoacetate (pKa ≈ 11) are readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an electrophilic alkyl halide, 6-bromohexanenitrile, to form the key intermediate, ethyl 2-acetyl-8-cyanooctanoate.[3]
The cornerstone of this route is the subsequent aerobic deacylation. This reaction, catalyzed by copper(II) salts, utilizes atmospheric oxygen as the terminal oxidant to cleave the acetyl group, yielding the final α-keto ester product.[2] This transformation represents a synthetic equivalent to using a glyoxylate anion synthon, offering a practical and efficient solution to constructing the α-keto ester moiety.[2]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetyl-8-cyanooctanoate
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 150 mL of absolute ethanol.
-
Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete enolate formation.
-
Add 6-bromohexanenitrile (1.05 eq) dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NH₄Cl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
Step 2: Synthesis of this compound via Aerobic Deacylation
-
In a 250 mL flask equipped with a reflux condenser open to the air, dissolve ethyl 2-acetyl-8-cyanooctanoate (1.0 eq) in dimethylformamide (DMF).
-
Add copper(II) acetate (0.1 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. The open condenser allows for continuous exposure to atmospheric oxygen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous phase with additional diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF and copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.
Workflow and Data Summary
Caption: Workflow for the Alkylation-Deacylation synthesis route.
| Step | Reaction | Key Reagents | Typical Yield | Ref. |
| 1 | Alkylation | NaOEt, 6-Bromohexanenitrile | 70-85% | [3] |
| 2 | Aerobic Deacylation | Cu(OAc)₂, Air (O₂) | 75-90% | [2] |
Proposed Route B: Grignard-based Acylation Strategy
This classical organometallic approach involves the acylation of a custom-prepared Grignard reagent with diethyl oxalate. This method is powerful for C-C bond formation, and its success hinges on the careful management of the Grignard reagent's reactivity in the presence of the nitrile. This strategy is analogous to established preparations of similar α-keto esters.[4][5]
Conceptual and Mechanistic Overview
The synthesis requires the initial preparation of a Grignard reagent from 7-bromoheptanenitrile. This step is critical, as Grignard reagents can potentially react with the nitrile group. The causality behind the experimental design is to favor the formation of the organometallic species over intermolecular side reactions. This is achieved by using highly anhydrous solvents (e.g., THF), an excess of magnesium turnings, and maintaining a low temperature during the subsequent acylation step.
The formed Grignard reagent, 7-cyanoheptylmagnesium bromide, acts as a potent nucleophile. It selectively attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is stable at low temperatures. An acidic workup protonates the intermediate, which then collapses to form the α-keto ester product.
Detailed Experimental Protocol
Step 1: Preparation of 7-Cyanoheptylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-neck flask, fitted with a dropping funnel, reflux condenser, and mechanical stirrer. Flame-dry all glassware and maintain under an inert atmosphere (N₂ or Ar).
-
Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 7-bromoheptanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remainder of the 7-bromoheptanenitrile solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for an additional 1-2 hours until most of the magnesium is consumed.
-
Cool the gray-black solution to room temperature. The Grignard reagent is now ready for the next step.
Step 2: Acylation with Diethyl Oxalate
-
In a separate, flame-dried, four-neck flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel via cannula and add it dropwise to the cold diethyl oxalate solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a pre-cooled (0 °C) saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Workflow and Data Summary
Caption: Workflow for the Grignard-based Acylation synthesis route.
| Step | Reaction | Key Reagents | Typical Yield | Ref. |
| 1 & 2 | Grignard Acylation | Mg, Diethyl Oxalate | 60-75% | [4],[5] |
Comparative Analysis and Conclusion
Both proposed routes offer viable pathways to this compound. The choice between them depends on laboratory capabilities, desired scale, and philosophical approach to synthesis.
| Feature | Route A: Alkylation-Deacylation | Route B: Grignard Acylation |
| Green Chemistry | High; uses air as the oxidant, catalytic copper. | Moderate; requires stoichiometric magnesium and anhydrous solvents. |
| Scalability | Excellent; reactions are generally robust and not overly sensitive. | Good; requires strict anhydrous conditions and temperature control, which can be challenging on a large scale. |
| Reagent Sensitivity | Low; tolerant of moisture in the second step. | High; requires rigorously dried glassware and solvents. |
| Projected Overall Yield | High (potentially 50-75%). | Moderate (potentially 60-75% in a single pot). |
| Key Advantage | Operationally simple, mild, and utilizes modern catalytic methods. | A classic, powerful C-C bond formation strategy. |
| Potential Challenge | Incomplete deacylation in the second step. | Grignard reagent reacting with the nitrile functionality. |
References
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MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The Acylation of β-Keto Ester Dianions. Retrieved from [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of ketones by cyclization of cyano and acetylenic radicals: use of .delta.-hydroxy nitriles and .delta.- or .epsilon.. Retrieved from [Link]
-
International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]
-
NIH Public Access. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. Retrieved from [Link]
-
ResearchGate. (2015). The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
R Discovery. (2015). The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. Retrieved from [Link]
-
Wiley Online Library. (1954). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d.... Retrieved from [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]
-
OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
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Spectroscopic Characterization of Ethyl 8-cyano-2-oxooctanoate: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of Ethyl 8-cyano-2-oxooctanoate. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document moves beyond a simple data repository to offer a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each prediction is rationalized based on fundamental spectroscopic principles and comparative data from structurally related compounds. Furthermore, this guide presents standardized protocols for data acquisition, ensuring that researchers can confidently generate and interpret their own experimental data.
Introduction: The Structural Context of this compound
This compound is a bifunctional molecule featuring a keto-ester moiety at one end of a six-carbon aliphatic chain and a nitrile group at the other. This unique arrangement of functional groups makes it a valuable synthetic intermediate. The accurate characterization of this molecule is the foundation of its reliable use in further chemical transformations. This guide provides the expected spectroscopic data to facilitate its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below, we predict the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are predicted based on the electron-withdrawing effects of the adjacent functional groups.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| H-a | 1.35 | triplet | 3H | Ethyl ester methyl group, split by the adjacent methylene group (H-b). |
| H-b | 4.30 | quartet | 2H | Ethyl ester methylene group, deshielded by the adjacent oxygen and split by the methyl group (H-a). |
| H-c | 2.85 | triplet | 2H | Methylene group adjacent to the ketone, deshielded by the carbonyl. |
| H-d | 1.70 | quintet | 2H | Methylene group in the alkyl chain. |
| H-e | 1.50 | quintet | 2H | Methylene group in the alkyl chain. |
| H-f | 2.40 | triplet | 2H | Methylene group adjacent to the nitrile group, deshielded by the cyano group. |
Diagram of Predicted ¹H NMR Assignments:
Caption: Molecular structure with proton assignments.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-1 | 14.1 | Ethyl ester methyl carbon. |
| C-2 | 62.5 | Ethyl ester methylene carbon, deshielded by oxygen. |
| C-3 | 195.0 | Ketone carbonyl carbon, highly deshielded. |
| C-4 | 38.0 | Methylene carbon adjacent to the ketone. |
| C-5 | 23.0 | Methylene carbon in the alkyl chain. |
| C-6 | 27.5 | Methylene carbon in the alkyl chain. |
| C-7 | 16.5 | Methylene carbon adjacent to the nitrile. |
| C-8 | 119.0 | Nitrile carbon. |
| C-9 | 164.0 | Ester carbonyl carbon. |
Diagram of Predicted ¹³C NMR Assignments:
Caption: Molecular structure with carbon assignments.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30° pulse angle to ensure quantitative analysis is not required.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ketone, and ester groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 2250-2240 | Nitrile (C≡N) | Stretch | Medium, Sharp |
| 1745-1735 | Ester Carbonyl (C=O) | Stretch | Strong |
| 1720-1710 | Ketone Carbonyl (C=O) | Stretch | Strong |
| 1250-1150 | Ester (C-O) | Stretch | Strong |
| 2950-2850 | Alkyl (C-H) | Stretch | Medium to Strong |
The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, differentiating the keto and ester environments.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the spectrum can be acquired as a thin film. Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₅NO₃. The expected molecular weight is approximately 197.11 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 197.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z 152, corresponding to [M - 45]⁺.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 168, corresponding to [M - 29]⁺.
-
McLafferty Rearrangement: Possible if the alkyl chain is long enough to allow for a six-membered ring transition state.
-
Cleavage alpha to the carbonyls and nitrile group: This will lead to a series of smaller fragments characteristic of the alkyl chain.
-
Diagram of Key Mass Spectrometry Fragmentations:
Caption: Predicted major fragmentation pathways.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Electron ionization (EI) is a common method for GC-MS and will likely produce a rich fragmentation pattern. For LC-MS, electrospray ionization (ESI) would be suitable, likely showing the protonated molecule [M+H]⁺ at m/z 198.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Conclusion
This guide provides a robust predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify this compound in their synthetic work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The combination of predictive analysis and methodological guidance serves as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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-
NIST Chemistry WebBook: [Link]
-
Spectral Database for Organic Compounds (SDBS): [Link]
An In-Depth Technical Guide to Ethyl 8-cyano-2-oxooctanoate: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
Ethyl 8-cyano-2-oxooctanoate is a specialized organic molecule that, at present, does not have extensive documentation in publicly accessible chemical literature or databases. This guide, therefore, serves as a forward-looking technical resource, providing a scientifically grounded prediction of its physical and chemical properties, potential synthetic routes, and expected spectroscopic signatures. The insights herein are synthesized from the fundamental principles of organic chemistry and by drawing parallels with structurally analogous compounds. This document is intended to empower researchers and drug development professionals with a robust theoretical framework to inform their work with this and similar novel chemical entities.
Molecular Architecture and Inherent Chemical Functionality
This compound is a polyfunctional molecule, integrating three key reactive centers: an ethyl ester, an α-keto group, and a terminal nitrile. This unique combination of functionalities suggests a versatile role as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems and targeted therapeutic agents.
Predicted Molecular Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₇NO₃ | Based on structural drawing |
| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic keto-esters |
| Boiling Point | > 250 °C (with decomposition) | Extrapolated from similar long-chain esters and ketones |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, dichloromethane). Sparingly soluble in water. | Based on the presence of a polar ester and nitrile, and a nonpolar alkyl chain |
| CAS Number | Not assigned or not publicly available | Extensive database searches yielded no specific CAS number. |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to be complex due to the number of methylene groups. Key predicted chemical shifts (in ppm, relative to TMS) are:
-
~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
~1.3 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
~2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone (C3-H₂).
-
~2.3 ppm (triplet, 2H): Methylene protons adjacent to the nitrile group (C7-H₂).
-
~1.2-1.8 ppm (multiplet, 8H): Methylene protons of the octanoate backbone (C4-H₂, C5-H₂, C6-H₂).
¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum will provide a definitive count of the unique carbon environments. Predicted chemical shifts (in ppm) include:
-
~195-200 ppm: Ketone carbonyl carbon (C2).
-
~160-165 ppm: Ester carbonyl carbon (C1).
-
~118-122 ppm: Nitrile carbon (C8).
-
~62 ppm: Methylene carbon of the ethyl ester (-OCH₂).
-
~14 ppm: Methyl carbon of the ethyl ester (-OCH₃).
-
~20-40 ppm: Methylene carbons of the octanoate chain.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands (in cm⁻¹) are:
-
~2240-2260 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile.[1]
-
~1740-1760 cm⁻¹ (strong, sharp): C=O stretch of the α-keto ester.
-
~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
-
~2850-3000 cm⁻¹ (medium): C-H stretching of the alkyl chain.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage at the α-keto position.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its trifunctional nature, allowing for a range of selective transformations.
The α-Keto Ester Moiety
The α-keto ester is a highly versatile functional group. The ketone can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents).[2] The adjacent ester group can be hydrolyzed under acidic or basic conditions, though the ketone may be susceptible to reaction under these conditions.
The Terminal Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[2]
The Methylene Chain
The methylene groups in the octanoate chain are generally unreactive, providing a flexible spacer between the functional ends of the molecule.
Potential Synthetic Pathways
The synthesis of this compound would likely involve a multi-step sequence. A plausible retrosynthetic analysis is outlined below.
Caption: A potential retrosynthetic approach to this compound.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Ethyl 8-bromooctanoate
This can be achieved via Fischer esterification of 8-bromooctanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[3]
Step 2: Nucleophilic Substitution to Introduce the Cyano Group
Ethyl 8-bromooctanoate can be reacted with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF) to yield ethyl 8-cyanooctanoate.
Step 3: Claisen Condensation to Form the α-Keto Ester
The final step would involve a Claisen condensation between ethyl 8-cyanooctanoate and diethyl oxalate using a strong base such as sodium ethoxide. This reaction would form the desired this compound.[4]
Safety and Handling
While specific toxicity data for this compound is unavailable, a precautionary approach based on its functional groups is essential.
-
Nitrile Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis.[1] Handle in a well-ventilated fume hood.
-
Irritant Properties: Keto-esters can be irritating to the eyes, skin, and respiratory system.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
First Aid Measures
-
In case of skin contact: Wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7]
-
If inhaled: Move person into fresh air.[5]
-
If swallowed: Seek immediate medical attention.
Applications in Research and Drug Development
The unique structure of this compound makes it a promising intermediate for the synthesis of various bioactive molecules.
-
Heterocycle Synthesis: The reactive keto and nitrile functionalities can be utilized in cyclization reactions to form a variety of nitrogen- and oxygen-containing heterocycles, which are common scaffolds in pharmaceuticals.
-
Lead Optimization: The long alkyl chain can be modified to tune the lipophilicity and pharmacokinetic properties of a drug candidate.
-
Bioconjugation: The terminal nitrile could potentially be used as a handle for bioconjugation after suitable modification.
Conclusion
This compound represents a molecule of significant synthetic potential, particularly for applications in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a comprehensive theoretical framework for its properties, synthesis, and analysis. It is our hope that this document will serve as a valuable resource for researchers embarking on the exploration of this and other novel chemical entities, accelerating the pace of discovery and innovation.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Khan Academy. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. Retrieved from [Link]
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American Chemical Society. (n.d.). New reaction of .alpha.-nitro esters, ketones, and nitriles and .alpha.,.alpha.-dinitro compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanate ester. Retrieved from [Link]
-
Digital Commons @ Michigan Tech. (2025, June 6). Nanoscale Structure-Property Relationships of Cyanate Ester as a Function of Extent of Cure. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cyanate ester – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Cyanate Ester Resins. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS# 84598 Section 1 - Chemical Product and Company Identification. Retrieved from [Link]
-
Polymer Innovation Blog. (2023, May 15). Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters. Retrieved from [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]
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MDPI. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-cyano-2-oxoacetate. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]
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OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 8-cyano-2-oxooctanoate
Introduction
Ethyl 8-cyano-2-oxooctanoate is a bifunctional organic molecule featuring a terminal nitrile group and an α-ketoester moiety. This unique combination of reactive sites makes it a highly valuable, albeit specialized, intermediate in synthetic chemistry. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, while the α-ketoester is a precursor to various heterocycles, amino acids, and other complex functionalities. Its structure is particularly relevant for constructing long-chain, modified amino acids or as a scaffold in the development of novel pharmaceutical agents and advanced materials.
This technical guide provides a comprehensive analysis of two distinct and plausible synthetic strategies for obtaining this compound. As this is not a commercially cataloged compound, its synthesis relies on the strategic application of fundamental organic reactions. We will explore the causality behind the selection of starting materials and reaction pathways, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Core Strategies
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The most chemically logical approaches involve either forming the C2-C3 bond late in the synthesis via a condensation reaction or constructing the carbon backbone through an alkylation event.
-
Strategy A (Condensation): This approach involves a disconnection between the C2 and C3 carbons. This is characteristic of a Claisen-type condensation, where a C6-cyano ester enolate attacks an acylating agent like diethyl oxalate to form the α-ketoester functionality. This is a convergent approach.
-
Strategy B (Alkylation): This strategy involves a disconnection further down the chain, for instance, at the C3-C4 bond. This implies starting with a smaller α-ketoester and attaching the remainder of the cyano-functionalized alkyl chain via an alkylation reaction.
These two divergent pathways offer different advantages regarding starting material availability, reaction control, and scalability.
Caption: High-level retrosynthetic analysis of this compound.
Strategy 1: Convergent Synthesis via Crossed Claisen Condensation
This is arguably the most direct and classical approach. The core of this strategy is the base-catalyzed Crossed Claisen condensation between the enolate of a C7-cyano ester and diethyl oxalate.[1][2] The mechanism involves the formation of a nucleophilic enolate from the ester, which then attacks one of the electrophilic carbonyls of diethyl oxalate, followed by the elimination of an ethoxide leaving group.[3]
Primary Starting Materials & Precursor Synthesis
The success of this route hinges on the availability of two key reagents:
-
Diethyl Oxalate: A common, commercially available C2 building block that serves as the electrophilic partner, providing the C1-C2 α-ketoester unit.
Experimental Protocol: Synthesis of Precursor (Ethyl 7-cyanoheptanoate)
This two-step sequence first protects the carboxylic acid as an ethyl ester, preventing it from interfering with the subsequent nucleophilic substitution.
Step 1a: Fischer Esterification of 8-Bromooctanoic Acid
-
Rationale: Using a catalytic amount of strong acid with an excess of ethanol drives the equilibrium towards the formation of the ethyl ester, Ethyl 8-bromooctanoate.[4]
-
Procedure:
-
To a solution of 8-bromooctanoic acid (1.0 eq) in absolute ethanol (5-10 eq), slowly add concentrated sulfuric acid (0.05 eq) at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 8-bromooctanoate. Purification can be achieved by vacuum distillation.
-
Step 1b: Nucleophilic Substitution with Cyanide
-
Rationale: The bromide is an excellent leaving group, readily displaced by the cyanide nucleophile to form the terminal nitrile.
-
Procedure:
-
Dissolve Ethyl 8-bromooctanoate (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or Gas Chromatography (GC).
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers thoroughly with water and brine to remove residual cyanide salts and solvent.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo to yield Ethyl 7-cyanoheptanoate.
-
Experimental Protocol: Main Synthesis via Claisen Condensation
-
Rationale: A strong alkoxide base, matching the ester (sodium ethoxide), is used to generate the ester enolate in situ without causing transesterification.[2]
-
Procedure:
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add a solution of Ethyl 7-cyanoheptanoate (1.0 eq) in anhydrous diethyl ether or THF dropwise to the cooled ethoxide solution. Stir for 30 minutes.
-
Add a solution of diethyl oxalate (1.1 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~3-4.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, should be purified by column chromatography on silica gel.
-
Quantitative Data for Strategy 1
| Compound | Role | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| 8-Bromooctanoic Acid | Precursor | 225.10 | 17696-11-6 | 165-168 (at 10 mmHg) |
| Ethanol | Reagent / Solvent | 46.07 | 64-17-5 | 78.37 |
| Sulfuric Acid | Catalyst | 98.08 | 7664-93-9 | 337 |
| Sodium Cyanide | Reagent | 49.01 | 143-33-9 | 1496 |
| Ethyl 7-cyanoheptanoate | Starting Material | 183.25 | 2999-63-5 | 135-137 (at 10 mmHg) |
| Diethyl Oxalate | Starting Material | 146.14 | 95-92-1 | 185.4 |
| Sodium Ethoxide | Base | 68.05 | 141-52-6 | Decomposes |
| This compound | Target Product | 225.26 | N/A | Estimated > 300 |
Workflow Visualization for Strategy 1
Caption: Workflow for the synthesis of the target molecule via Claisen condensation.
Strategy 2: Linear Synthesis via α-Ketoester Alkylation
This strategy builds the molecule in a more linear fashion. It begins with a smaller, pre-formed α-ketoester and uses its enolate as a nucleophile to attack an alkyl halide bearing the terminal nitrile. This method offers excellent control over the placement of the keto group but requires the use of a strong, non-nucleophilic base to avoid side reactions.
Primary Starting Materials & Precursor Synthesis
-
Ethyl 2-oxobutanoate (Ethyl α-ketobutyrate): This C4 α-ketoester serves as the core electrophile. It is commercially available and provides the C1-C4 segment of the final product.
-
4-Bromobutyronitrile: This bifunctional molecule is the alkylating agent, providing the C5-C8 segment including the terminal cyano group. It can be synthesized from γ-butyrolactone or other suitable precursors if not commercially sourced.
Experimental Protocol: Main Synthesis via Enolate Alkylation
-
Rationale: The α-protons on C3 of ethyl 2-oxobutanoate are acidic and can be removed to form an enolate. A strong, sterically hindered base like Lithium diisopropylamide (LDA) is essential. It rapidly and irreversibly forms the kinetic enolate at low temperatures, preventing self-condensation of the ketoester or attack at the ester carbonyl.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA (1.05 eq) in anhydrous THF. This is typically done by adding n-butyllithium to diisopropylamine at -78 °C.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of ethyl 2-oxobutanoate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-bromobutyronitrile (1.0 eq) in anhydrous THF dropwise to the enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
-
Quantitative Data for Strategy 2
| Compound | Role | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| Diisopropylamine | Reagent | 101.19 | 108-18-9 | 84 |
| n-Butyllithium | Base | 64.06 | 109-72-8 | Decomposes |
| Ethyl 2-oxobutanoate | Starting Material | 130.14 | 617-33-4 | 162-164 |
| 4-Bromobutyronitrile | Starting Material | 148.00 | 4449-93-2 | 208-210 |
| This compound | Target Product | 225.26 | N/A | Estimated > 300 |
Workflow Visualization for Strategy 2
Caption: Workflow for the synthesis of the target molecule via enolate alkylation.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy 1: Claisen Condensation | Strategy 2: Alkylation |
| Overall Approach | Convergent | Linear |
| Key Transformation | C-C bond formation via nucleophilic acyl substitution. | C-C bond formation via nucleophilic aliphatic substitution (Sₙ2). |
| Precursor Complexity | Requires multi-step synthesis of Ethyl 7-cyanoheptanoate. | Starting materials are simpler and more likely to be available. |
| Reagent Handling | Uses moisture-sensitive but standard reagents (NaOEt, NaCN). | Requires handling of pyrophoric n-BuLi and cryogenic conditions. |
| Scalability | Generally easier to scale; avoids cryogenic temperatures. | Scalability can be challenging due to heat transfer at -78 °C. |
| Atom Economy | Good, with ethanol being the main byproduct. | Good, with LiBr being the main byproduct. |
| Key Advantages | Robust, classical reaction. Avoids pyrophoric reagents. | High regioselectivity. Starts with a more accessible ketoester. |
| Key Disadvantages | Relies on a non-commercial precursor that must be synthesized. | Requires stringent anhydrous conditions and specialized equipment. |
Conclusion
The synthesis of this compound is a task achievable through multiple, well-established synthetic routes. The Claisen Condensation strategy offers a robust and scalable method, provided the necessary C7-cyano ester precursor is first synthesized. This pathway is ideal for process chemistry and larger-scale preparations. Conversely, the Alkylation strategy provides a more direct route from simpler starting materials but demands more rigorous experimental conditions, including the use of pyrophoric bases and cryogenic temperatures, making it well-suited for smaller-scale laboratory and discovery chemistry. The choice between these strategies will ultimately depend on the specific resources, scale, and expertise available to the research team. Both pathways underscore the versatility of fundamental organic reactions in constructing complex, functionalized molecules for advanced applications.
References
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Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
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Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]
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MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
Professor Dave Explains. (2018, October 9). Claisen Condensation and Dieckmann Condensation [Video]. YouTube. Retrieved from [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
Kevan Science. (2017, December 28). Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 8-cyano-2-oxooctanoate: Synthesis, Characterization, and Applications in Drug Discovery
Foreword
For the modern researcher in drug development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic modalities. Bifunctional molecules, in particular, offer a rich playground for chemical innovation, providing multiple points for diversification and conjugation. This guide focuses on one such molecule of interest: Ethyl 8-cyano-2-oxooctanoate. While this specific compound is not extensively documented in current literature, its structure embodies a compelling combination of a reactive α-keto ester and a terminal cyano group. This duality makes it a potentially valuable building block for the synthesis of complex heterocyclic systems and targeted therapeutic agents.
This document provides a comprehensive overview of this compound, from its fundamental molecular properties to proposed synthetic routes, purification strategies, and potential applications in medicinal chemistry. The methodologies described herein are grounded in established chemical principles and draw from proven protocols for analogous structures, offering a robust framework for its synthesis and utilization in the laboratory.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring an eight-carbon chain with an ethyl ester at one end and a nitrile (cyano) group at the other. A ketone functional group is present at the second carbon position (the α-carbon relative to the ester).
Molecular Structure:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃ | - |
| Molecular Weight | 211.26 g/mol | - |
| CAS Number | Not assigned | - |
| IUPAC Name | This compound | - |
| Boiling Point | Estimated > 300 °C | - |
| LogP | Estimated 1.5 - 2.5 | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | - |
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. A plausible and efficient route involves the acylation of a suitable organometallic reagent with an α-keto ester precursor. The following protocol outlines a robust, multi-step synthesis starting from commercially available materials.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from 6-bromohexanenitrile and ethyl oxalate. The first step involves the formation of a Grignard reagent, which then undergoes acylation.
Literature review on the synthesis of long-chain cyano-ketoesters
An In-Depth Technical Guide to the Synthesis of Long-Chain Cyano-Ketoesters for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of Long-Chain Cyano-Ketoesters
Long-chain keto-esters are pivotal intermediates in modern organic synthesis, valued for their dual reactivity and their ability to build complex molecular scaffolds.[1] The incorporation of a nitrile (cyano) group into these structures introduces a versatile functional handle, exponentially increasing their synthetic utility. The resulting long-chain cyano-ketoesters are not merely bifunctional molecules; they are strategic synthons for constructing bioactive natural products, advanced pharmaceutical agents, and specialized polymers. The long aliphatic chain imparts lipophilicity, a critical attribute for drug delivery and membrane interaction, while the cyano and keto-ester functionalities provide a rich playground for carbon-carbon and carbon-heteroatom bond formation.
This guide offers a comprehensive exploration of the core synthetic strategies for accessing these valuable molecules. It moves beyond a simple recitation of protocols to dissect the underlying mechanistic principles, empowering researchers to make informed decisions, troubleshoot challenges, and innovate upon established methodologies.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of cyano-ketoesters can be broadly categorized by the relative positions of the functional groups. The most common and synthetically useful motifs are α-cyano-β-ketoesters and γ-cyano-γ-ketoesters, each requiring distinct strategic approaches.
Synthesis of α-Cyano-β-Ketoesters: A Convergent Approach
The α-cyano-β-ketoester moiety is a classic example of an activated methylene compound, where the α-proton is highly acidic due to the electron-withdrawing effects of the adjacent cyano, keto, and ester groups. This acidity is the cornerstone of its synthesis and subsequent reactivity.
Primary Synthetic Route: Acylation of Cyanoacetates
The most direct and widely employed method involves the acylation of an α-cyanoacetate ester. This is conceptually a variation of the Claisen condensation. The reaction proceeds by generating a stabilized carbanion from the cyanoacetate ester, which then acts as a nucleophile, attacking an acylating agent.
Causality in Experimental Design:
-
Choice of Base: The pKa of the α-proton in a typical cyanoacetate ester is around 11. Therefore, a sufficiently strong, non-nucleophilic base is required for efficient deprotonation without competing side reactions like ester saponification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. The use of a strong base ensures that the equilibrium lies far towards the formation of the enolate, driving the reaction forward.
-
Acylating Agent: Acyl chlorides or anhydrides are effective electrophiles. The choice often depends on the complexity of the 'R' group being introduced. For long-chain syntheses, acyl chlorides derived from long-chain carboxylic acids are typically used.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive carbanion and hydrolysis of the acylating agent.
Below is a generalized workflow for this synthetic approach.
Caption: General Workflow for Acylation of Cyanoacetates.
Synthesis of γ-Cyano Ketones and Esters: Conjugate Addition Strategies
When the cyano group is further down the chain, conjugate addition (Michael addition) to α,β-unsaturated systems becomes the dominant synthetic strategy.[2] This approach is powerful for creating γ-cyano carbonyl compounds.
Mechanism: 1,4-Conjugate Addition
The reaction involves the addition of a cyanide nucleophile to the β-carbon of an α,β-unsaturated ketone or ester. The choice of cyanide source is critical for safety and reactivity.
Causality in Experimental Design:
-
Cyanide Source: While hydrogen cyanide (HCN) is the most reactive, its extreme toxicity makes it impractical for most labs.[3] Safer alternatives are preferred:
-
Alkali Metal Cyanides (NaCN, KCN): These are common but require careful handling. The reaction is often catalyzed by a weak acid to generate a low concentration of HCN in situ.
-
Trimethylsilyl Cyanide (TMSCN): A much safer and highly effective reagent.[2] It can be used under Lewis acidic or basic conditions. Lewis acids like ZnI₂ or Sc(OTf)₃ can activate the enone, while cyanide salts can catalyze the reaction.[2][4]
-
Acetone Cyanohydrin: Often used as a safer in situ source of HCN, especially in base-catalyzed reactions.[5]
-
-
Catalysis: The reaction can be sluggish and may require a catalyst to activate either the nucleophile or the electrophile. For instance, a base can increase the nucleophilicity of the cyanide source, while a Lewis acid can coordinate to the carbonyl oxygen of the Michael acceptor, making the β-carbon more electrophilic.
The mechanistic pathway highlights the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated during workup to yield the final product.
Caption: Mechanism of Michael Addition for γ-Cyano-Ketoester Synthesis.
The Krapcho Decarboxylation: A Key Transformation
Cyano-ketoesters are often not the final target but are intermediates for the synthesis of mono-functionalized long-chain molecules (e.g., ketones or nitriles). The Krapcho decarboxylation is a powerful and widely used reaction for the selective removal of an ester group, particularly from compounds with an electron-withdrawing group (like a nitrile) at the α-position.[6][7][8]
Mechanism and Conditions:
The reaction typically involves heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, most commonly lithium chloride (LiCl), and a small amount of water.[6][9] The halide ion (Cl⁻) acts as a nucleophile, attacking the alkyl group of the ester in an SN2 fashion. This generates a carboxylate intermediate, which readily loses carbon dioxide to form a carbanion. This carbanion is then protonated by the water present in the reaction mixture.
Advantages of the Krapcho Protocol:
-
Neutral Conditions: It avoids the harsh acidic or basic conditions required for traditional saponification and decarboxylation, which preserves other sensitive functional groups in the molecule.[9]
-
High Yields: The reaction is often high-yielding and clean.
-
Versatility: It is effective for a wide range of β-ketoesters and α-cyano esters.[7][8]
Data Summary: Comparative Synthesis Conditions
The following table summarizes typical conditions for the synthesis and subsequent decarboxylation, providing a comparative overview for experimental planning.
| Transformation | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| α-Cyano-β-ketoester Synthesis | Ethyl Cyanoacetate, Acyl Chloride, NaH | Anhydrous THF | 0 to RT | 70-90 | General Method |
| γ-Cyano-ketoester Synthesis | α,β-Unsaturated Ester, TMSCN, Sc(OTf)₃ | Dichloromethane | RT | 85-95 | [2] |
| Krapcho Decarboxylation | α-Cyano-β-ketoester, LiCl, H₂O | DMSO | 140-180 | 85-95 | [6] |
Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established literature. They should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of a Long-Chain α-Cyano-β-Ketoester via Acylation
Objective: To synthesize ethyl 2-cyanododecanoylacetate from decanoyl chloride and ethyl cyanoacetate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl cyanoacetate
-
Decanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise via syringe over 20 minutes. The evolution of hydrogen gas should be observed. Stir the resulting solution at 0 °C for 30 minutes.
-
Acylation: Add a solution of decanoyl chloride (1.05 equivalents) in anhydrous THF dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure α-cyano-β-ketoester.
Protocol 2: Krapcho Dealkoxycarbonylation of an α-Cyano-β-Ketoester
Objective: To convert a long-chain α-cyano-β-ketoester into the corresponding β-ketonitrile.
Materials:
-
Substituted α-cyano-β-ketoester
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-cyano-β-ketoester (1.0 equivalent), anhydrous LiCl (2.0 equivalents), DMSO, and water (2.0 equivalents relative to the ester).
-
Heating: Heat the mixture in an oil bath to 160-180 °C. The reaction progress can be monitored by the evolution of CO₂ gas and confirmed by TLC analysis. The reaction is typically complete within 2-6 hours.[6]
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude β-ketonitrile can be further purified by distillation or chromatography if necessary.
Conclusion and Future Outlook
The synthesis of long-chain cyano-ketoesters represents a mature yet continually evolving field in organic chemistry. The classical strategies of enolate acylation and conjugate addition remain the bedrock of their preparation, offering reliability and versatility. The true art lies in the rational selection of reagents and conditions to accommodate increasingly complex substrates, particularly in the context of pharmaceutical and natural product synthesis. Future advancements will likely focus on developing more efficient and stereoselective catalytic methods, minimizing waste, and expanding the toolbox for creating these invaluable synthetic intermediates.
References
- Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. (2024). YouTube.
- Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane. (2001). The Journal of Organic Chemistry.
- Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses.
- Synthesis of -Cyano Ketones Promoted by a Heterogeneous Fluoride Catalyst. ResearchGate.
- Methods for the preparation of β-keto esters. ResearchGate.
- A New Approach to the Cyanoacetic Ester Synthesis. (1996). Journal of the Brazilian Chemical Society.
- Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. American Chemical Society.
- Chemistry of Nitriles. (2025). LibreTexts.
- Decarboxylation of Cyanoacetic Acid Derivatives. (2025). BenchChem.
- The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. (2025). BenchChem.
- Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009). Journal of Organic Chemistry.
- Alkylation of Cyanide, Part 4: Aldehydes and Ketones. (2022). YouTube.
- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano. (2006). Semantic Scholar.
- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyanoesters and related analogues. (2007). University of Michigan.
- Preparation of Nitriles. (2023). Chemistry LibreTexts.
- Synthesis of cyanooxovanadate and cyanosilylation of ketones. (2019). National Institutes of Health.
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Theoretical studies on the conformation of Ethyl 8-cyano-2-oxooctanoate
An In-depth Technical Guide to the Theoretical Conformational Analysis of Ethyl 8-cyano-2-oxooctanoate
Abstract
The conformational landscape of flexible molecules is a critical determinant of their physicochemical properties, reactivity, and biological activity. This compound, a polyfunctionalized long-chain ester, possesses significant conformational freedom arising from multiple rotatable single bonds. Understanding its preferred three-dimensional structures is paramount for applications in materials science and drug development. This technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. We detail a hierarchical computational workflow, beginning with rapid, broad exploration of the potential energy surface using molecular mechanics and progressing to high-accuracy energy refinement of key conformers with Density Functional Theory (DFT). This guide explains the causality behind methodological choices, outlines self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with the theoretical and practical knowledge to accurately predict and analyze the conformational behavior of this and other flexible molecules.
Introduction: The Significance of Molecular Shape
This compound is an organic molecule characterized by an ethyl ester, an α-keto group, a six-carbon aliphatic chain, and a terminal nitrile function. The presence of these distinct functional groups makes it an interesting scaffold for chemical synthesis.[1][2] However, the molecule's most defining feature from a structural standpoint is its flexibility. The long alkyl chain allows the molecule to adopt a multitude of three-dimensional shapes, or conformations.
Conformational analysis, the study of these different spatial arrangements and their relative energies, is a cornerstone of modern chemistry.[3] For any flexible molecule, its observed properties are a population-weighted average of all accessible conformations.[4] In fields like drug discovery, the specific conformation that binds to a biological target (the "bioactive conformation") may not be the lowest-energy structure in solution. Therefore, a thorough exploration of the low-energy conformational space is essential for understanding molecular recognition, reactivity, and function.[5]
This guide presents a robust, multi-level computational strategy to elucidate the conformational preferences of this compound. By combining the speed of lower-level theories with the accuracy of higher-level quantum mechanical methods, we can efficiently and reliably identify the most stable conformers and understand the energetic relationships between them.
Theoretical Foundations of Conformational Analysis
The goal of a conformational study is to map the potential energy surface (PES) of a molecule. The PES is a mathematical landscape where the energy of the molecule is a function of its geometry. Conformers correspond to local minima on this surface. The most stable conformer is the one residing at the global energy minimum. A successful conformational analysis protocol must be able to both broadly sample the PES to find as many unique minima as possible and accurately calculate the relative energies of these minima.[6]
A hierarchical approach is the most computationally efficient strategy for flexible molecules.[7][8] This involves using progressively more accurate (and computationally expensive) methods to refine a smaller and smaller set of candidate structures.
-
Molecular Mechanics (MM): This classical approach treats atoms as balls and bonds as springs.[8] It uses a set of parameters known as a force field to calculate the potential energy of a conformation based on bond lengths, angles, and torsions. MM is extremely fast, making it ideal for an initial, broad search to generate tens of thousands of potential conformations.[4][9]
-
Semi-Empirical Quantum Methods: These methods, such as GFN2-xTB, simplify quantum mechanical calculations by using pre-calculated parameters. They offer a significant speed advantage over full quantum methods while being more accurate than MM, making them excellent for intermediate filtering and optimization of a large number of conformers.[10]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[11] It provides a much more accurate description of the subtle electronic effects that govern conformational stability. DFT is used in the final stage to perform high-accuracy geometry optimizations and energy calculations on a handful of the most promising low-energy conformers identified by lower-level methods.[12] The choice of functional and basis set is crucial for obtaining reliable results.[13][14]
A Hierarchical Computational Workflow
The following section outlines a detailed, step-by-step methodology for the conformational analysis of this compound. This workflow is designed to balance computational cost with accuracy, ensuring a thorough exploration of the conformational space.
Caption: Funneling conformers through levels of theory.
Hypothetical Results and Discussion
A full conformational analysis would yield a set of stable conformers with their corresponding relative energies. From these energies, the Boltzmann population of each conformer at a given temperature can be calculated, indicating its contribution to the overall conformational equilibrium.
Table 1: Hypothetical Relative Energies and Boltzmann Populations of the Four Most Stable Conformers of this compound at 298.15 K (calculated at the ωB97X-D/def2-SVP level).
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C4-C5-C6-C7) |
| Conf-A | 0.00 | 45.2 | 178.5° (anti) |
| Conf-B | 0.55 | 20.1 | -65.2° (gauche-) |
| Conf-C | 0.58 | 19.1 | 64.9° (gauche+) |
| Conf-D | 1.30 | 5.5 | 175.4° (anti) |
Analysis of Conformational Features
-
Alkyl Chain Folding: The primary source of conformational diversity is the (CH₂)₅ chain. The lowest energy conformer, Conf-A , would likely adopt a linear, fully extended (all-anti) arrangement to minimize steric hindrance. However, conformers with gauche arrangements in the middle of the chain (Conf-B , Conf-C ) are often very close in energy and significantly populated at room temperature. [4]This indicates that the molecule likely exists as a dynamic mixture of extended and partially folded structures.
-
Influence of Functional Groups: The terminal cyano group is linear and highly polar. [15][16]In folded conformations, long-range dipole-dipole interactions between the nitrile and the ester/keto groups could either stabilize or destabilize certain structures. For instance, a "hairpin" conformation where the cyano group folds back towards the ester moiety might be a plausible low-energy structure, stabilized by intramolecular forces. The Z-conformation (s-cis) around the C-O bond of the ester group is expected to be strongly favored over the E-conformation (s-trans). [17]* Energetic Landscape: The small energy differences between the top conformers (e.g., < 1 kcal/mol between A, B, and C) are typical for flexible long-chain molecules. [18]This results in a shallow potential energy surface where the molecule can easily interconvert between several shapes at room temperature. The existence of multiple, highly populated conformers is a critical piece of information for drug design, as any one of them could be the biologically active conformation.
Conclusion
This guide has detailed a state-of-the-art theoretical framework for the comprehensive conformational analysis of this compound. The core of this framework is a hierarchical computational strategy that leverages the strengths of different theoretical methods to achieve a balance between computational efficiency and scientific accuracy. By initiating a broad search with molecular mechanics and systematically refining the results with Density Functional Theory, researchers can confidently identify the ensemble of low-energy conformers that dictate the molecule's properties.
The insights gained from such a study are invaluable. For drug development professionals, this information can guide the design of rigid analogs or be used as input for molecular docking simulations. For materials scientists, understanding the preferred shapes can help predict crystal packing or self-assembly behavior. Ultimately, the robust and self-validating protocols described herein provide a powerful tool for transforming a simple 2D chemical structure into a dynamic 3D model, rich with chemical and biological insight.
References
-
ResearchGate. "Conformational Searching for Complex, Flexible Molecules | Request PDF." Available at: [Link]
-
PubMed. "Hierarchical approach to conformational search and selection of computational method in modeling the mechanism of ester ammonolysis." Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. "Conformational Searching in Molecular Mechanics Calculations." Available at: [Link]
-
ResearchGate. "Basis set and methods for organic molecules." Available at: [Link]
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Royal Society of Chemistry. "Stable and accurate atomistic simulations of flexible molecules using conformationally generalisable machine learned potentials." Chemical Science. Available at: [Link]
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Boise State University ScholarWorks. "Comparison of DFT Basis Sets for Organic Dyes." Available at: [Link]
-
YouTube. "2-1 Conformational Searches Using Molecular Mechanics." Available at: [Link]
-
National Institutes of Health. "An explicit-solvent conformation search method using open software." Available at: [Link]
-
University of Regensburg. "Basis Sets Used in Molecular Orbital Calculations." Available at: [Link]
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Computational Chemistry Online. "Conformational Sampling." Available at: [Link]
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UC Santa Barbara. "TINKER Tutorial: Conformational Analysis." Available at: [Link]
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ChemRxiv. "Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides." Available at: [Link]
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OpenEye Scientific. "Conformer Generation Software | Omega." Available at: [Link]
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Wikipedia. "Basis set (chemistry)." Available at: [Link]
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MDPI. "Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics." Molecules. Available at: [Link]
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ResearchGate. "Different conformations of ester." Available at: [Link]
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ChemRxiv. "Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set." Available at: [Link]
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RTI International. "Computational methods for conformational analysis of unsymmetrical 1,3-diamines." Available at: [Link]
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Science of Synthesis. "Product Class 5: Nitriles." Available at: [Link]
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ChemRxiv. "Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR." Available at: [Link]
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National Institutes of Health. "Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set." Available at: [Link]
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ResearchGate. "Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction | Request PDF." Available at: [Link]
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ResearchGate. "Conformational designations of various conformers in a Newman projection..." Available at: [Link]
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MDPI. "Diethyl 2-Cyano-3-oxosuccinate." Molbank. Available at: [Link]
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Central Washington University. "Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry." Available at: [Link]
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ILO Encyclopaedia of Occupational Health and Safety. "Cyano Compounds." Available at: [Link]
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National Institutes of Health. "Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate." Available at: [Link]
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Scientific & Academic Publishing. "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives." Journal of Laboratory Chemical Education. Available at: [Link]
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ResearchGate. "Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives." Available at: [Link]
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Taylor & Francis. "Cyano groups – Knowledge and References." Available at: [Link]
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ACS Publications. "Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene." Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 8-cyano-2-oxooctanoate as a Versatile Precursor in Heterocyclic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 8-cyano-2-oxooctanoate is a promising, yet underutilized, bifunctional building block for the synthesis of a variety of heterocyclic scaffolds. Its unique structure, incorporating a β-ketoester moiety and a terminal nitrile group, offers multiple reactive sites for cyclization and functionalization. This guide provides a comprehensive overview of the potential applications of this compound in heterocyclic synthesis, including detailed theoretical synthetic pathways and exemplary protocols based on analogous chemical transformations. While direct literature on this specific molecule is sparse, this document serves as a valuable resource for researchers looking to explore its synthetic utility.
Introduction: The Synthetic Potential of this compound
The strategic placement of a β-ketoester and a nitrile group within an eight-carbon chain makes this compound a highly versatile precursor for the construction of diverse heterocyclic systems. The β-ketoester functionality is a classic synthon for the formation of pyridines, pyrimidines, and other six-membered heterocycles through condensation reactions with dinucleophiles.[1][2] Simultaneously, the terminal nitrile group can participate in cyclization reactions, either intramolecularly or with external reagents, to afford nitrogen-containing rings.[3]
This unique combination of reactive centers allows for the development of novel synthetic routes to complex molecules with potential applications in medicinal chemistry and materials science. This document will explore the plausible synthesis of this compound and its subsequent application in the construction of substituted pyridines and dihydropyridazines.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of an enolate of ethyl acetoacetate.[4][5] This well-established methodology allows for the formation of a new carbon-carbon bond at the α-position of the β-ketoester.
The proposed synthetic pathway involves the reaction of the sodium enolate of ethyl acetoacetate with a suitable ω-haloalkanenitrile, such as 6-bromohexanenitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
6-Bromohexanenitrile
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature to form the sodium enolate.
-
Add 6-bromohexanenitrile (1.0 equivalent) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Summary Table (Hypothetical):
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | (Predicted) > 250 °C |
| ¹H NMR (CDCl₃) | (Predicted) δ 4.1-4.3 (q, 2H), 3.4-3.6 (t, 2H), 2.3-2.5 (t, 2H), 2.2-2.3 (s, 3H), 1.2-1.8 (m, 8H), 1.2-1.3 (t, 3H) |
| ¹³C NMR (CDCl₃) | (Predicted) δ 202.5, 167.0, 119.5, 61.5, 49.0, 43.0, 30.0, 28.5, 28.0, 25.0, 17.0, 14.0 |
| IR (neat) | (Predicted) ν 2245 (C≡N), 1745 (C=O, ester), 1720 (C=O, ketone) cm⁻¹ |
Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Application in Heterocyclic Synthesis: Pyridines
The β-ketoester moiety of this compound is an excellent precursor for the synthesis of highly functionalized pyridines through multicomponent reactions. A well-established method is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.[4]
Experimental Protocol: Synthesis of a Substituted Dihydropyridine
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), an aromatic aldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Diagram of the Hantzsch-type Pyridine Synthesis:
Caption: General scheme for Hantzsch-type pyridine synthesis.
Application in Heterocyclic Synthesis: Dihydropyridazines
The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a fundamental method for the synthesis of pyridazines and their derivatives.[6] this compound, possessing a keto group and a latent carboxylic acid functionality (the ester), can be envisioned to react with hydrazine to form a dihydropyridazinone ring system.
Experimental Protocol: Synthesis of a Substituted Dihydropyridazinone
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagram of Dihydropyridazinone Synthesis:
Caption: General scheme for dihydropyridazinone synthesis.
Conclusion and Future Outlook
This compound represents a highly promising, though currently underexplored, building block in synthetic organic chemistry. The presence of two distinct and reactive functional groups opens up a multitude of possibilities for the construction of complex heterocyclic frameworks. The protocols and synthetic strategies outlined in this document, based on well-established chemical principles, provide a solid foundation for researchers to begin exploring the rich chemistry of this versatile molecule. Further investigation into the reactivity of both the β-ketoester and the nitrile functionalities, both in isolation and in concert, will undoubtedly lead to the discovery of novel and efficient routes to valuable heterocyclic compounds for the pharmaceutical and materials science industries.
References
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Jain, R., Roschangar, F., & Ciufolini, M. A. (1995). A one-step preparation of functionalized 3-cyano-2-pyridones. Tetrahedron Letters, 36(19), 3307–3310. [Link]
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An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 2018. [Link]
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Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2020. [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. ResearchGate. [Link]
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Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 2023. [Link]
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Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. ResearchGate. [Link]
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Cyclization reaction of cyano-substituted unsaturated esters prompted by conjugate addition of organoborons. Organic Letters, 2007. [Link]
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Preparation of Nitriles. Chemistry Steps. [Link]
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Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 2025. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. New Journal of Chemistry, 2024. [Link]
-
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 2012. [Link]
-
Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. ResearchGate. [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 2023. [Link]
-
Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates. Organic Chemistry Frontiers, 2021. [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 2020. [Link]
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The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Link]
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-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 2024. [Link]
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An In-Depth Technical Guide to the Intramolecular Cyclization of Ethyl 8-cyano-2-oxooctanoate: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Linear Cyano-Keto-Esters
The intramolecular cyclization of linear polyfunctionalized molecules represents a cornerstone of modern synthetic organic chemistry, providing elegant and efficient pathways to complex cyclic scaffolds that are prevalent in pharmaceuticals and other bioactive molecules. Ethyl 8-cyano-2-oxooctanoate stands as a prototypical substrate, embodying the potential for strategic ring closure to afford highly valuable seven-membered carbocyclic systems. The inherent reactivity of its constituent functional groups—a nitrile, a ketone, and an ester—opens the door to a variety of cyclization strategies, with the base-catalyzed intramolecular condensation, specifically the Thorpe-Ziegler reaction, being the most prominent and mechanistically insightful.
This comprehensive guide, designed for the discerning researcher, delves into the theoretical underpinnings and practical applications of the intramolecular cyclization of this compound. We will explore the mechanistic nuances that govern this transformation, provide detailed, field-proven protocols for both the synthesis of the starting material and its subsequent cyclization, and present the expected analytical data for the resulting cyclic product.
Mechanistic Insights: The Thorpe-Ziegler Reaction at the Helm
The intramolecular cyclization of this compound is best understood through the lens of the Thorpe-Ziegler reaction . This powerful carbon-carbon bond-forming reaction involves the base-catalyzed intramolecular condensation of a dinitrile or, as in this case, a molecule containing a nitrile and a suitably positioned acidic proton.[1][2] The presence of the ketone at the 2-position and the ester further modulate the reactivity of the α-protons, making the C-3 position a prime candidate for deprotonation.
The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts an acidic proton from the carbon alpha to the ester group (C-3), generating a resonance-stabilized enolate. The electron-withdrawing nature of both the ester and the ketone enhances the acidity of this proton.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the distal nitrile group. This intramolecular attack leads to the formation of a seven-membered ring and a cyclic imine anion intermediate.
-
Tautomerization: The cyclic imine anion undergoes tautomerization to form a more stable enamine, specifically a cyclic β-cyano enamine.[1]
-
Hydrolysis (Optional but frequent): Subsequent acidic workup hydrolyzes the enamine and the nitrile group, ultimately yielding a cyclic β-keto ester. In this specific case, the initial product is the cyclic β-cyano-β-keto ester, which can be isolated or further transformed.
The choice of base is critical to the success of the Thorpe-Ziegler cyclization. Strong, sterically hindered bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are typically employed to favor deprotonation without competing nucleophilic attack at the ester carbonyl.[1]
Reaction Mechanism: Thorpe-Ziegler Cyclization
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Application Note: Selective Reduction of the Keto Group in Ethyl 8-cyano-2-oxooctanoate
Abstract: This document provides a comprehensive technical guide for the selective reduction of the C2 keto group in ethyl 8-cyano-2-oxooctanoate to yield the corresponding α-hydroxy ester, ethyl 8-cyano-2-hydroxyoctanoate. This transformation is critical for the synthesis of valuable chemical intermediates in pharmaceutical and fine chemical development. We explore both chemoselective (achiral) and highly stereoselective (chiral) reduction methodologies. Detailed protocols, mechanistic insights, and comparative data are presented to guide researchers in selecting and implementing the optimal strategy for their specific application, whether for general synthesis or the production of enantiomerically pure compounds.
Introduction: The Synthetic Challenge and Opportunity
This compound is a polyfunctional molecule containing three distinct reactive sites: an ester, a ketone, and a nitrile. The selective reduction of the α-keto group is a synthetically valuable transformation, as the resulting product, ethyl 8-cyano-2-hydroxyoctanoate, is a chiral building block for more complex molecules. The primary challenge lies in achieving high chemoselectivity, reducing the ketone at the C2 position without affecting the ester at C1 or the terminal nitrile at C8.
Furthermore, the reduction creates a new stereocenter at the C2 position. For applications in drug development, controlling the absolute stereochemistry of this center is often paramount. Therefore, this guide addresses two distinct goals:
-
Chemoselective Reduction: The conversion of the ketone to a racemic alcohol.
-
Enantioselective Reduction: The asymmetric synthesis of a single, optically pure (R)- or (S)-alcohol enantiomer.
This note will detail field-proven methods, from classic hydride reductions to modern catalytic and biocatalytic approaches, providing the causal logic behind procedural steps to ensure robust and reproducible outcomes.
Strategic Approaches to Selective Ketone Reduction
The choice of reducing agent and reaction conditions is critical to success. The high electrophilicity of the α-keto group relative to the ester and nitrile functionalities allows for a high degree of chemoselectivity with appropriate reagents.
Chemoselective (Achiral) Reduction
For applications where a racemic mixture of the alcohol is acceptable, mild hydride donors are the most direct and cost-effective solution.
-
Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[1][2] It is generally unreactive towards esters and nitriles under standard conditions (e.g., alcoholic solvents at room temperature), making it an ideal choice for this transformation.[1][3] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[4]
-
Ammonia Borane (AB): This reagent is a stable, non-toxic, and environmentally benign alternative that demonstrates excellent chemoselectivity for carbonyl compounds in aqueous media.[5][6] It is compatible with a wide range of functional groups, including nitriles and esters, making it a green chemistry option.[5]
-
Rongalite (Sodium Hydroxymethanesulfinate): A novel, inexpensive industrial product that acts as a transition metal- and hydride-free reducing agent.[7][8] It operates via a radical mechanism and shows high chemoselectivity for α-keto esters, leaving other reducible groups like nitriles untouched.[7]
Logical Workflow for Chemoselective Reduction
Caption: General workflow for achiral ketone reduction.
Enantioselective (Asymmetric) Reduction
Producing an optically active alcohol requires a chiral catalyst or reagent to differentiate between the two faces (Re/Si) of the prochiral ketone.
-
Corey-Bakshi-Shibata (CBS) Reduction: This is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[9][10] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane (the stoichiometric reductant) and the ketone substrate.[10] This ternary complex facilitates a highly organized, face-selective hydride transfer, leading to high enantiomeric excess (ee).[10][11] The reaction must be conducted under anhydrous conditions.[10]
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst, often based on Ruthenium (e.g., Noyori-type catalysts), to transfer hydrogen from a simple donor molecule (like formic acid or isopropanol) to the ketone.[12][13][14] ATH is a powerful technique for the synthesis of chiral alcohols and is amenable to dynamic kinetic resolution processes.[12][15]
-
Biocatalytic Reduction: The use of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers exceptional selectivity under mild, environmentally friendly conditions.[16][17][18][19] These enzymes can be used as isolated proteins or within whole microbial cells (e.g., Baker's yeast).[20][21][22][23] The reaction requires a cofactor (NAD(P)H), which is typically regenerated in situ using a sacrificial alcohol like isopropanol.[16][17] Biocatalysis has become a preferred industrial method due to its high enantiopurity, sustainability, and operational simplicity.[18]
Table 1: Comparison of Key Reduction Strategies
| Method | Reagent/Catalyst | Key Advantages | Key Considerations | Stereocontrol |
| Sodium Borohydride | NaBH₄ | Low cost, simple procedure, high chemoselectivity. | Produces a racemic mixture. | None (Achiral) |
| CBS Reduction | Chiral Oxazaborolidine, Borane | High enantioselectivity (>95% ee), predictable stereochemistry. | Requires stoichiometric borane, strict anhydrous conditions. | Excellent (Chiral) |
| Biocatalysis | Ketoreductase (KRED) | Extremely high enantioselectivity (>99% ee), green (aqueous, mild temp.), no heavy metals. | Requires specific enzyme screening, buffer control. | Excellent (Chiral) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Chemoselective Reduction with Sodium Borohydride (Achiral)
This protocol describes a standard, reliable method for producing racemic ethyl 8-cyano-2-hydroxyoctanoate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid exotherm and uncontrolled release of hydrogen gas.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure ethyl 8-cyano-2-hydroxyoctanoate.
Mechanism of NaBH₄ Reduction
Caption: The two-step mechanism of borohydride reduction.[1][4]
Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a method for synthesizing an enantiomerically enriched product. The choice of (R)- or (S)-CBS catalyst determines the product stereochemistry. Using the (S)-catalyst typically yields the (R)-alcohol.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, nitrogen/argon line, low-temperature bath
Procedure:
-
Set up a flame-dried Schlenk flask under a nitrogen or argon atmosphere.
-
Add anhydrous THF (approx. 0.1 M concentration based on the substrate) to the flask and cool to -20 °C.
-
Add the (S)-CBS catalyst solution (0.1 equiv) via syringe.
-
Slowly add the borane-dimethyl sulfide complex (0.6 equiv) dropwise. Stir for 10 minutes. Causality: This pre-complexation step activates the borane and forms the active catalytic species.[10]
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Catalytic Cycle of CBS Reduction
Caption: The catalytic cycle for the CBS reduction.[10]
Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a general "green" approach using an isolated enzyme. Specific conditions (pH, temperature, enzyme choice) may require optimization.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme preparation
-
NADP⁺ or NAD⁺ cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate
-
Incubator shaker
Procedure:
-
In a temperature-controlled vessel, prepare the reaction buffer containing potassium phosphate, NADP⁺ (0.1 mol%), D-glucose (1.1 equiv), and GDH.
-
Add the KRED enzyme preparation according to the manufacturer's activity specifications.
-
Dissolve the this compound substrate in a minimal amount of a water-miscible co-solvent like IPA or DMSO and add it to the buffer to the desired final concentration (e.g., 10-50 g/L). Causality: The co-solvent aids in substrate solubility, but its concentration should be minimized to avoid denaturing the enzyme.
-
Adjust the final pH to 7.0 if necessary.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation in an incubator shaker.
-
Monitor the reaction progress by taking aliquots and analyzing them with HPLC or GC.
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the ethyl acetate layer (2-3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify as needed. Validation: Confirm structure by NMR and determine ee% by chiral HPLC/GC.
Conclusion
The selective reduction of the keto group in this compound is a readily achievable transformation with several robust methods available to the modern chemist. For simple achiral synthesis, sodium borohydride offers a cost-effective and straightforward solution. For the critical task of producing enantiomerically pure intermediates for pharmaceutical development, both the CBS reduction and biocatalytic methods provide excellent stereocontrol. Biocatalysis, in particular, represents a state-of-the-art, sustainable approach that delivers exceptionally high optical purity under mild conditions and is highly scalable for industrial applications.[16][17][18] The choice of protocol should be guided by the specific stereochemical requirements, scale, and available resources of the research program.
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Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry - ACS Publications. (2022). [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. ResearchGate. [Link]
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Corey–Itsuno reduction. Grokipedia. [Link]
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Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
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Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH. [Link]
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Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry (RSC Publishing). [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. ResearchGate. [Link]
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Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Scilit. [Link]
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Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
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Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO. [Link]
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ChemInform Abstract: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. ResearchGate. [Link]
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Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar. [Link]
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Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. [Link]
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Chemoselective reduction of the keto group of α‐ketothioesters. ResearchGate. [Link]
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Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. PubMed. [Link]
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Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology (RSC Publishing). [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry - ACS Publications. [Link]
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Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ResearchGate. [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
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19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
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Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. ResearchGate. [Link]
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- Method of preparation of 8-hydroxyoctanoic acid.
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Chiral Reduction of Ethyl Acetoacetate. Prezi. [Link]
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Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
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Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1 -Amino-2-phenyl. Universidad de La Rioja. [Link]
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Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
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Application Notes and Protocols: Unlocking the Synthetic Potential of the Nitrile Functionality in Ethyl 8-cyano-2-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Nitrile Group in a Polyfunctional Scaffold
Ethyl 8-cyano-2-oxooctanoate is a versatile synthetic intermediate characterized by the presence of three distinct functional groups: a nitrile, a ketone, and an ester. This trifunctional nature presents both a challenge and an opportunity for the synthetic chemist. The nitrile group, with its linear geometry and polarized carbon-nitrogen triple bond, serves as a linchpin for a variety of chemical transformations. Its strategic manipulation allows for the introduction of nitrogen-containing moieties, extension of the carbon skeleton, and the construction of heterocyclic systems, which are prevalent in medicinal chemistry.
This guide provides a comprehensive overview of key reactions involving the nitrile functionality of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols that address the critical aspect of chemoselectivity in the presence of the competing keto and ester groups.
I. Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides
The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxylic acid or the intermediate amide. The choice between acidic or basic conditions is paramount and dictates the final product, while also influencing the stability of the ester functionality.
A. Acid-Catalyzed Hydrolysis to a Carboxylic Acid
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2] The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.[3]
Causality Behind Experimental Choices:
-
Strong Acid: A strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid is employed to ensure complete protonation of the nitrile and to catalyze the hydrolysis of the intermediate amide.
-
Reflux Conditions: The high activation energy of both nitrile and subsequent amide hydrolysis necessitates elevated temperatures to drive the reaction to completion in a reasonable timeframe.[2]
-
Potential for Ester Hydrolysis: It is crucial to acknowledge that the ethyl ester is also susceptible to hydrolysis under these conditions, leading to the formation of the corresponding dicarboxylic acid. Reaction monitoring is essential to optimize for the desired product.
Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in a 1:1 mixture of water and a suitable co-solvent like dioxane or ethanol.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 equiv.) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Base-Catalyzed Hydrolysis to a Carboxylate Salt
Under basic conditions, the nitrile is attacked by a hydroxide ion to form an imidic acid intermediate, which tautomerizes to an amide.[3] The amide is then hydrolyzed to a carboxylate salt.[2]
Causality Behind Experimental Choices:
-
Strong Base: A strong base like sodium hydroxide or potassium hydroxide is used to ensure a sufficient concentration of the nucleophilic hydroxide ion.
-
Saponification of the Ester: A significant consideration in basic hydrolysis is the concomitant saponification of the ethyl ester, which is generally faster than nitrile hydrolysis. This will lead to the formation of the dicarboxylate salt.[4]
-
Ammonia Evolution: The hydrolysis of the amide intermediate liberates ammonia gas, which will be evolved from the reaction mixture.[2]
Protocol: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol or a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (3.0-4.0 equiv.) to the reaction mixture.
-
Heating: Heat the mixture to reflux (80-100 °C) for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to protonate the carboxylate groups.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization.
II. Reduction of the Nitrile Group: Synthesis of Primary Amines
The reduction of the nitrile in this compound to a primary amine is a valuable transformation for introducing a basic nitrogenous center. The primary challenge lies in achieving chemoselectivity over the reduction of the ketone and, to a lesser extent, the ester.
A. Catalytic Hydrogenation
Catalytic hydrogenation is an effective method for nitrile reduction.[5] The choice of catalyst and reaction conditions is critical to favor the reduction of the nitrile over the ketone.
Causality Behind Experimental Choices:
-
Catalyst Selection: Raney Nickel and Platinum-based catalysts are commonly used for nitrile hydrogenation.[6] Rhodium-based catalysts may offer better selectivity for nitrile reduction in the presence of a ketone.
-
Solvent and Additives: The use of an alcoholic solvent, often with the addition of ammonia, can help to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.
-
Pressure and Temperature: Higher hydrogen pressures and temperatures are generally required for nitrile reduction compared to ketone reduction, which can make selectivity challenging. Careful optimization is necessary.
Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 equiv.) in anhydrous ethanol saturated with ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10% by weight) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by periodic sampling and analysis (GC or LC-MS).
-
Workup: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified by distillation or chromatography.
B. Reduction with Metal Hydrides
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile, ketone, and ester functionalities.[3][7][8] Therefore, milder or more selective reagents are required.
Causality Behind Experimental Choices:
-
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) can be a more chemoselective option. While it readily reduces carboxylic acids and amides, its reactivity towards esters and ketones is generally lower than that of LiAlH₄, and it can reduce nitriles. Careful control of stoichiometry and temperature is crucial.
-
Diisobutylaluminum Hydride (DIBAL-H): At low temperatures, DIBAL-H can selectively reduce nitriles to the corresponding imine, which upon aqueous workup, hydrolyzes to an aldehyde.[3] This offers a pathway to a different functionality. However, DIBAL-H is also known to reduce esters to aldehydes.
Protocol: Reduction of this compound with Borane-THF
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of borane-THF complex (approximately 3.0-4.0 equiv. of hydride) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench the excess borane by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Purification: After stirring for a period to ensure complete hydrolysis of the borane complexes, make the solution basic with aqueous NaOH and extract the product with an organic solvent. Dry, concentrate, and purify the product.
III. Pinner Reaction: Formation of Imino Esters
The Pinner reaction provides a route to imino esters (also known as imidates) from nitriles and alcohols under anhydrous acidic conditions.[9][10][11][12][13] These intermediates are valuable for the synthesis of other functional groups, such as orthoesters and amidines.[9][11]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the resulting Pinner salt to an ester or amide.[11]
-
Acid Catalyst: Dry hydrogen chloride gas is the classic catalyst for this transformation, as it protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[11]
-
Low Temperature: The reaction is often performed at low temperatures to control the exothermicity and to prevent side reactions.[10]
Protocol: Pinner Reaction of this compound
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stir bar, dissolve this compound (1.0 equiv.) in a mixture of anhydrous diethyl ether and anhydrous ethanol (excess).
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Reaction: Seal the flask and allow it to stand at low temperature (e.g., 0-5 °C) for 24-48 hours, during which time the Pinner salt may precipitate.
-
Isolation: Collect the precipitated salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
-
Further Reactions: The isolated Pinner salt can be used immediately in subsequent reactions, for example, hydrolysis with water to form the corresponding ester or reaction with ammonia to form an amidine.
IV. Cycloaddition Reactions: Synthesis of Heterocycles
The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures. For instance, the [3+2] cycloaddition with azides yields tetrazoles, and reactions with other 1,3-dipoles are also possible. Given the presence of the β-keto functionality, intramolecular cyclizations can also be envisioned.
Conceptual Application: Intramolecular Cyclization
The enolate of the β-ketoester can potentially act as a nucleophile, attacking the nitrile carbon under certain conditions to form a five- or six-membered ring. This would likely require activation of the nitrile group, for instance, by a Lewis acid.
Protocol: Exploratory Intramolecular Cyclization
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous, non-protic solvent such as toluene or dichloromethane.
-
Base and Lewis Acid: Add a non-nucleophilic base such as sodium hydride to generate the enolate, followed by the addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) to activate the nitrile.
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor for the formation of a new product by TLC or LC-MS.
-
Workup and Characterization: Quench the reaction with a proton source and perform a standard aqueous workup. The structure of the resulting product would need to be determined by spectroscopic methods (NMR, IR, MS).
Data Summary
| Reaction | Reagents and Conditions | Primary Product | Potential Byproducts/Side Reactions |
| Acidic Hydrolysis | H₂SO₄ or HCl, H₂O, reflux | 9-Ethoxy-9-oxo-2-oxononanoic acid | Dicarboxylic acid (from ester hydrolysis) |
| Basic Hydrolysis | NaOH or KOH, EtOH/H₂O, reflux | 2-Oxononanedioate (dianion) | Complete saponification of the ester |
| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, EtOH/NH₃, pressure | Ethyl 8-amino-2-oxooctanoate | Secondary/tertiary amines, reduction of ketone |
| Reduction with BH₃·THF | BH₃·THF, THF, reflux | Ethyl 8-amino-2-oxooctanoate | Incomplete reaction, potential ketone reduction |
| Pinner Reaction | Dry HCl, anhydrous EtOH/ether, low temp. | Ethyl 8-(ethoxy(imino)methyl)-2-oxooctanoate hydrochloride | Hydrolysis to ester/amide if water is present |
| Intramolecular Cyclization | NaH, Lewis Acid, anhydrous solvent | Potential heterocyclic products | Polymerization, decomposition |
Visualizations
Reaction Pathway for Hydrolysis and Reduction
Caption: Key transformations of the nitrile group in this compound.
Experimental Workflow for Selective Nitrile Reduction
Caption: Workflow for the chemoselective reduction of the nitrile.
References
-
Nowill, R., et al. (2011). Stereoselective Reduction of β-Keto Nitriles Using a Reductase Library. Biochemistry, Chemistry, & Physics Faculty & Staff Presentations. [Link]
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Kiyokawa, K., & Minakata, S. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(40), 26085-26105. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
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-
Kumar, A., et al. (2024). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. RSC Advances, 14(4), 2536-2540. [Link]
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NROChemistry. Pinner Reaction. [Link]
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ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?[Link]
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Umemoto, N., et al. (2019). Remote Stereoinductive Intramolecular Nitrile Oxide Cycloaddition: Asymmetric Total Synthesis and Structure Revision of (-)-11β-Hydroxycurvularin. Organic Letters, 21(15), 6004-6008. [Link]
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LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]
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Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]
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Cason, J., Rinehart, K. L., & Thornton, S. D. (1953). The Preparation of β-Keto Esters from Nitriles and α-Bromoesters. The Journal of Organic Chemistry, 18(11), 1594-1600. [Link]
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OECD. (2004). SIDS Initial Assessment Report for Cyanoacetic acid and ethyl cyanoacetate. [Link]
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Chemistry Learning. (2019). Blaise reaction: Nitrile to beta-keto Ester Conversion. YouTube. [Link]
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LibreTexts Chemistry. (2021). The Hydrolysis of Nitriles. [Link]
-
Al-Adiwish, W. M., et al. (2019). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 24(18), 3348. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2023). Preparation and Identification of some heterocyclic compounds from cyano compounds. Tikrit Journal of Pure Science, 28(1), 1-8. [Link]
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Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
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Ooms, P. H. J., et al. (1976). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Recueil des Travaux Chimiques des Pays-Bas, 95(3), 63-66. [Link]
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Rele, S., & Talukdar, S. (2000). A New Approach to the Cyanoacetic Ester Synthesis. Synthetic Communications, 30(11), 1939-1946. [Link]
-
Hibino, S., et al. (1993). CATALYTIC HYDROGENATION OF 8-ACYLOXY-1-CYANOISO- QUINOLINE AND SYNTHESIS OF 9-METHOXY-9-DEETHOXY. HETEROCYCLES, 36(10), 2273-2280. [Link]
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Malek, J. (1985). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions, 34, 1-317. [Link]
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Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). [Link]
-
Bercaw, J. E., et al. (2011). Trialkylborane-Assisted CO(2) Reduction by Late Transition Metal Hydrides. Organometallics, 30(16), 4308-4314. [Link]
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Application Notes & Protocols: Ethyl 8-cyano-2-oxooctanoate as a Versatile Synthon in Multicomponent Reactions
Introduction: Unlocking Molecular Complexity with a Trifunctional Building Block
In the relentless pursuit of novel therapeutic agents and functional materials, the ability to rapidly generate libraries of structurally diverse and complex molecules is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step, have emerged as a cornerstone of modern synthetic strategy. The power of MCRs lies in their convergent nature, allowing for the construction of intricate molecular architectures from simple starting materials.
This guide introduces Ethyl 8-cyano-2-oxooctanoate, a uniquely versatile, yet under-explored, building block for MCRs. Its structure is distinguished by three strategically positioned functional groups:
-
A β-keto ester moiety : A classic reactive unit for a host of named MCRs, including the Hantzsch pyridine and Biginelli dihydropyrimidinone syntheses.
-
An active methylene group : Positioned between the ketone and ester, this site provides a key point for nucleophilic attack and condensation.
-
A terminal nitrile group : Located at the terminus of a flexible six-carbon aliphatic chain, this group serves as a valuable synthetic handle for post-reaction modifications, enabling the exploration of diverse chemical space and structure-activity relationships (SAR).
The presence of these three distinct reactive centers within a single molecule makes this compound an exceptionally promising synthon for the one-pot synthesis of highly functionalized heterocyclic scaffolds, which form the core of countless pharmaceutical agents. This document provides detailed application notes and proposed protocols for leveraging this molecule in foundational MCRs, aimed at researchers, medicinal chemists, and drug development professionals.
Part 1: Synthesis of Highly Functionalized Pyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis, first reported in 1881, is a robust MCR for the formation of dihydropyridines and pyridines.[1][2] Traditionally, this reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. By employing this compound as the β-keto ester component, we can generate a pyridine ring bearing two long-chain cyano-functionalized arms, creating a unique molecular scaffold.
Causality and Mechanistic Insight
The reaction proceeds through a series of well-established steps. Initially, one molecule of this compound condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the keto ester reacts with ammonia to form an enamine intermediate. These two intermediates then combine in a Michael addition, followed by an intramolecular cyclization and dehydration to yield the 1,4-dihydropyridine core.[3] A subsequent oxidation step, which can be performed in the same pot, leads to the final aromatic pyridine product. The driving force for this final step is the stability gained through aromatization.[1]
Sources
The Strategic Application of Ethyl 8-cyano-2-oxooctanoate in the Synthesis of Complex Natural Products
Introduction: Unveiling a Versatile Synthon for Complex Molecule Construction
In the intricate field of natural product synthesis, the development and application of versatile building blocks are of paramount importance. Ethyl 8-cyano-2-oxooctanoate emerges as a highly promising, yet underutilized, synthon. Its linear carbon backbone is adorned with three distinct and strategically positioned functional groups: a terminal nitrile, a β-keto ester moiety, and an eight-carbon chain. This unique arrangement offers a powerful toolkit for synthetic chemists, enabling a wide array of chemical transformations crucial for the assembly of complex molecular architectures, particularly those found in alkaloid natural products.
The presence of the cyano group provides a versatile handle for the introduction of nitrogen, a hallmark of alkaloids, through reduction to a primary amine or participation in cyclization reactions. The β-keto ester functionality is a classic precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol condensations, Michael additions, and heterocycle formation. The octanoate chain provides the necessary carbon framework for the construction of carbocyclic and heterocyclic ring systems of varying sizes. This application note will explore the potential of this compound as a key strategic element in the synthesis of complex natural products, with a particular focus on the Lycopodium alkaloids.
Case Study: A Proposed Strategy for the Synthesis of a Lyconadin A Core Structure
The Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which possess significant biological activities.[1][2] The total synthesis of members of this family, such as Lyconadin A, represents a formidable challenge in organic synthesis.[3][4][5][6][7] Drawing inspiration from reported syntheses of Lyconadin A, which utilize a vinylogous ester in a key coupling step, we propose a convergent strategy employing this compound for the construction of a key tetracyclic intermediate.
Retrosynthetic Analysis
Our proposed retrosynthesis of a key tetracyclic core of a Lyconadin A analogue commences by disconnecting the fused ring system to reveal a substituted decalin core, which can be traced back to a Michael addition between a cyclic enone and a functionalized side chain derived from this compound. The nitrile functionality is envisioned as a precursor to the nitrogen-containing ring system.
Caption: Retrosynthetic analysis of a tetracyclic core.
Key Synthetic Transformations
The forward synthesis would involve the following key steps:
-
Activation of this compound: The α-proton of the β-keto ester can be readily deprotonated using a suitable base to form a nucleophilic enolate.
-
Conjugate Addition: The generated enolate undergoes a Michael addition to a substituted cyclohexenone derivative. This reaction establishes a crucial carbon-carbon bond and sets the stereochemistry of the newly formed chiral centers.
-
Intramolecular Cyclization: Following the Michael addition, the terminal cyano group is reduced to a primary amine. This amine can then participate in an intramolecular cyclization with the ketone functionality on the cyclohexane ring, forming a key piperidine ring of the tetracyclic core. This cyclization can be achieved through reductive amination or other related methods.
-
Further Functionalization: The resulting tetracyclic intermediate can be further elaborated to introduce the remaining structural features of the target natural product.
Experimental Protocols
The following are detailed, exemplary protocols for the key transformations described above. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Michael Addition of this compound to a Cyclohexenone Derivative
Objective: To synthesize the functionalized decalin intermediate via a Michael addition reaction.
Materials:
-
This compound
-
(R)-5-methylcyclohex-2-enone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of (R)-5-methylcyclohex-2-enone (1.2 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired functionalized decalin intermediate.
Expected Outcome: A colorless to pale yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination and Intramolecular Cyclization
Objective: To construct the tetracyclic core via reduction of the nitrile and subsequent intramolecular cyclization.
Materials:
-
Functionalized decalin intermediate from Protocol 1
-
Raney nickel (Ra-Ni)
-
Anhydrous methanol (MeOH)
-
Hydrogen gas (H₂)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the functionalized decalin intermediate (1.0 eq) in anhydrous methanol (20 mL), add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude amino-keto intermediate.
-
Dissolve the crude amine in anhydrous DCM (15 mL) and add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the tetracyclic core.
Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Experimental workflow for the synthesis of the tetracyclic core.
Data Presentation
| Step | Reaction | Key Reagents | Expected Yield |
| 1 | Michael Addition | NaOEt, EtOH/THF | 70-85% |
| 2 | Reductive Amination & Cyclization | Ra-Ni, H₂, STAB, AcOH | 50-65% |
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the synthesis of complex natural products. The strategic placement of its functional groups allows for a convergent and efficient approach to the construction of intricate molecular architectures. The proposed application in the synthesis of a Lyconadin A core structure highlights its potential to streamline the synthesis of Lycopodium alkaloids and other related natural products. Further exploration of the reactivity of this synthon is warranted and is expected to lead to novel and innovative synthetic strategies in the field of organic chemistry and drug discovery. The development of chiral variants of this compound could also open up avenues for the asymmetric synthesis of these important molecules.[8][9][10]
References
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Sarpong, R., et al. (2007). Unified Strategy for the Synthesis of the “Miscellaneous” Lycopodium Alkaloids: Total Synthesis of (±)-Lyconadin A. Journal of the American Chemical Society. Available at: [Link]
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Fukuyama, T., & Tani, K. (2011). Concise total synthesis of (+)-lyconadin A. Journal of the American Chemical Society, 133(3), 418-9. Available at: [Link]
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Tani, K., & Fukuyama, T. (2010). Concise Total Synthesis of (+)-Lyconadin A. Journal of the American Chemical Society. Available at: [Link]
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Sarpong, R., et al. (2009). Total Synthesis of (+)-Lyconadin A and Related Compounds via Oxidative C−N Bond Formation. Journal of the American Chemical Society. Available at: [Link]
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Tani, K., & Fukuyama, T. (2011). Concise Total Synthesis of (+)-Lyconadin A. ResearchGate. Available at: [Link]
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Walsh, C. T. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical reviews, 117(8), 5581-5633. Available at: [Link]
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Sarpong, R., et al. (2008). Synthesis of the Lycopodium alkaloid lyconadin A: Discovery of a unique C-N bond forming reaction. ResearchGate. Available at: [Link]
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Al-Shaikh, K., & Faidallah, H. M. (2020). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. ResearchGate. Available at: [Link]
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Nesterov, V. G., et al. (2018). SYNTHESIS BASED ON ETHYL CYANOACETATE. ResearchGate. Available at: [Link]
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Scott, A. I. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-422. Available at: [Link]
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Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. Available at: [Link]
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Walsh, C. T. (2016). Oxidative Cyclization in Natural Product Biosynthesis. PubMed. Available at: [Link]
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- Khan, M. I., et al. (2021). Potentiating Biosynthesis of Alkaloids and Polyphenolic Substances in Catharanthus roseus Plant Using ĸ-Carrageenan. Molecules, 26(16), 4999.
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Scott, A. I. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
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Application and Protocol Guide for the Polymerization of Bifunctional Monomers: Ethyl 8-cyano-2-oxooctanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Bifunctional Monomers in Polymer Science
Bifunctional monomers, molecules possessing two reactive functional groups, are fundamental building blocks in polymer chemistry, enabling the synthesis of polymers with diverse architectures and functionalities.[1] The nature and arrangement of these functional groups dictate the polymerization mechanism and the properties of the resulting polymer. Ethyl 8-cyano-2-oxooctanoate represents a unique class of bifunctional monomers, incorporating a cyano group, a keto group, and an ester moiety. This combination of functionalities offers intriguing possibilities for designing novel polymers with potential applications in drug delivery, biomaterials, and specialty adhesives.
This technical guide provides a comprehensive exploration of the potential polymerization pathways for this compound. We will delve into the theoretical underpinnings of anionic and Ziegler-Natta polymerization for this monomer, present detailed experimental protocols, and discuss methods for polymer characterization.
Hypothetical Synthesis of this compound
While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be envisioned starting from more readily available precursors. One potential pathway involves the acylation of a suitable cyano-containing ester. For instance, the Claisen condensation of ethyl cyanoacetate with a derivative of caprylic acid could yield the target monomer.[2]
Polymerization Strategies for this compound
The presence of both a highly electrophilic cyano group and a carbonyl group suggests that this compound would be amenable to anionic polymerization.[3][4] The electron-withdrawing nature of these groups activates the vinyl group (if present, or a ring-opening polymerization could be another possibility not covered in the initial search) for nucleophilic attack. Alternatively, coordination polymerization using Ziegler-Natta catalysts could be explored, although the presence of Lewis basic functional groups (carbonyl and cyano) can pose challenges by poisoning the catalyst.[5]
Anionic Polymerization: A Promising Route
Anionic polymerization is a chain-growth polymerization initiated by a nucleophile.[6] For monomers like cyanoacrylates, even weak bases can initiate rapid polymerization.[7][8] Given the structural similarities, a similar reactivity can be anticipated for this compound.
The polymerization proceeds through three main steps: initiation, propagation, and termination.
-
Initiation: A nucleophile (initiator) attacks the electron-deficient carbon of the monomer, forming a carbanionic active center.
-
Propagation: The carbanion attacks another monomer molecule, extending the polymer chain.
-
Termination: The active chain end is deactivated by a terminating agent or impurities. In living anionic polymerization, termination is absent, allowing for the synthesis of block copolymers and polymers with well-defined architectures.[6]
Diagram: Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | High Purity, Anhydrous | Custom Synthesis |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-Free | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 1.6 M in Hexanes | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Hexanes | Anhydrous | Sigma-Aldrich |
| Argon or Nitrogen Gas | High Purity | Airgas |
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (argon or nitrogen).
-
Solvent and Monomer Preparation: Transfer anhydrous THF to the reaction flask via cannula. Purge the monomer with inert gas before use.
-
Initiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add the desired amount of n-BuLi initiator dropwise with stirring. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation: Slowly add the purified this compound to the reaction mixture via syringe. The reaction is typically very fast, and an increase in viscosity may be observed.
-
Termination: After the desired reaction time (e.g., 1 hour), terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold hexanes, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature.
Ziegler-Natta Polymerization: A Challenging but Potentially Stereospecific Approach
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), are renowned for their ability to produce stereoregular polymers from olefins.[9][10][11] However, the Lewis acidic nature of the catalyst makes it susceptible to deactivation by Lewis basic functional groups like the carbonyl and cyano groups present in this compound.[5]
Several strategies can be employed to mitigate catalyst poisoning:
-
Protection of Functional Groups: The keto and cyano groups could be protected with non-polar protecting groups prior to polymerization and deprotected after polymer formation.
-
Use of Less Oxophilic Catalysts: Late transition metal catalysts are generally more tolerant to functional groups than early transition metal catalysts.
-
Modification of the Co-catalyst: Using bulky or less reactive co-catalysts can sometimes reduce side reactions with the functional groups.
Diagram: Ziegler-Natta Polymerization Mechanism
Caption: Simplified mechanism of Ziegler-Natta polymerization and the challenge of catalyst poisoning.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | High Purity, Anhydrous | Custom Synthesis |
| Toluene | Anhydrous | Sigma-Aldrich |
| Titanium Tetrachloride (TiCl₄) | 99.9% | Sigma-Aldrich |
| Triethylaluminium (Al(C₂H₅)₃) | 1.0 M in Hexanes | Sigma-Aldrich |
| Methanol (acidified with HCl) | Reagent Grade | Sigma-Aldrich |
| Argon or Nitrogen Gas | High Purity | Airgas |
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere glovebox or using Schlenk line techniques, prepare the Ziegler-Natta catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in anhydrous toluene at a controlled temperature (e.g., 0 °C). The ratio of Al/Ti is a critical parameter and should be optimized.
-
Polymerization: Introduce the purified monomer into the catalyst slurry. The polymerization is typically carried out at elevated temperatures (e.g., 50-80 °C) for several hours.
-
Termination and Quenching: Terminate the polymerization by adding acidified methanol to destroy the catalyst and precipitate the polymer.
-
Purification: The polymer is then filtered, washed extensively with methanol and other solvents to remove catalyst residues, and dried under vacuum.
Polymer Characterization
Once the polymer is synthesized, a suite of analytical techniques is employed to determine its molecular weight, structure, and thermal properties.[12]
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, determination of tacticity (for Ziegler-Natta polymers), and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups in the polymer, confirming the incorporation of the monomer units. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm) (if crystalline). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
Conclusion
The polymerization of a bifunctional monomer like this compound presents both exciting opportunities and significant challenges. Anionic polymerization appears to be a highly viable method for producing polymers from this monomer, potentially in a controlled or living manner. While Ziegler-Natta polymerization offers the potential for stereochemical control, the inherent sensitivity of the catalyst to the functional groups of the monomer requires careful consideration and strategic mitigation. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of novel polymers derived from this compound, paving the way for advancements in various scientific and technological fields.
References
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Selective Living Anionic Polymerization of a Novel Bifunctional Monomer 4-(Vinylphenyl)-1-butene and the Preparation of Uniform Size Functional Polymers and Amphiphilic Block Copolymers. Macromolecules. Available at: [Link]
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Selective Living Anionic Polymerization of a Novel Bifunctional Monomer 4-(Vinylphenyl) - American Chemical Society. Available at: [Link]
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Novel Monodisperse Functional (Co)polymers Based on the Selective Living Anionic Polymerization of a New Bifunctional Monomer, trans,trans-1-Methacryloyloxy-2,4-hexadiene. Macromolecules. Available at: [Link]
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Ziegler–Natta Polymerization and the Remaining Challenges - Indian Academy of Sciences. Available at: [Link]
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Synthesis and Characterization of Photocurable Difunctional Monomers for Medical Applications - MDPI. Available at: [Link]
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Studies on the polymerization of bifunctional monomers. XV. Anionic polymerization of o‐divinlbenzene | Request PDF - ResearchGate. Available at: [Link]
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Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]
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Ziegler-Natta Polymerization - Chemistry LibreTexts. Available at: [Link]
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Chain-Growth Polymers - Chemistry LibreTexts. Available at: [Link]
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Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion | Macromolecules - ACS Publications. Available at: [Link]
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Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing). Available at: [Link]
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Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica. Available at: [Link]
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Ziegler-Natta Vinyl Polymerization. Available at: [Link]
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Polymerization ofalkyl cyanoacrylates by anionic mechanism. - ResearchGate. Available at: [Link]
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Anionic addition polymerization - Wikipedia. Available at: [Link]
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Ziegler-Natta Polymerizations - Chemistry LibreTexts. Available at: [Link]
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Novel bifunctional polymer with reactivity and temperature sensitivity - PubMed. Available at: [Link]
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Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC - NIH. Available at: [Link]
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What Is Meant By A-A And B-B Type Monomers In Step-growth Polymerization? - YouTube. Available at: [Link]
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Alkylation of Cyanide, Part 4: Aldehydes and Ketones - YouTube. Available at: [Link]
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Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines | Request PDF - ResearchGate. Available at: [Link]
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Simple Organics and Biomonomers Identified in HCN Polymers: An Overview - MDPI. Available at: [Link]
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Anionic Polymerization of Ethyl 2-Cyanoacrylate Initiated by 1,3-Dimethylimidazolium (phosphonooxy-)oligosulfanide - ResearchGate. Available at: [Link]
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Application Note: Asymmetric Synthesis of Chiral β-Hydroxy Nitriles via Ruthenium-Catalyzed Hydrogenation of Ethyl 8-cyano-2-oxooctanoate
Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of ethyl (R)-8-cyano-2-hydroxyoctanoate, a valuable chiral building block for pharmaceutical and fine chemical synthesis. The core of this methodology is the highly efficient and enantioselective hydrogenation of the prochiral β-keto ester, ethyl 8-cyano-2-oxooctanoate. We will delve into the mechanistic underpinnings of this transformation, focusing on the well-established Noyori-type ruthenium-catalyzed reactions, which stand as a cornerstone of modern asymmetric synthesis.[1][2][3] This document is intended for researchers, chemists, and process development professionals seeking to implement robust and scalable methods for the production of enantiomerically pure β-hydroxy esters.
Introduction: The Significance of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters are privileged structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, vitamins, and natural products.[2][4] Their synthesis in high enantiomeric purity is a critical challenge in organic chemistry. The asymmetric reduction of β-keto esters represents one of the most direct and atom-economical routes to these valuable compounds.[5][6] this compound is a particularly interesting substrate, as the resulting product contains both a hydroxyl and a cyano group, offering two distinct handles for further synthetic elaboration. The cyano group can be readily converted to amines, carboxylic acids, or tetrazoles, while the hydroxy ester moiety is a classic precursor for polyketide-type structures.
The advent of transition-metal catalyzed asymmetric hydrogenation, pioneered by Ryoji Noyori, has revolutionized the synthesis of such molecules.[7] Specifically, ruthenium complexes bearing chiral phosphine ligands, such as the celebrated 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have demonstrated exceptional efficacy and selectivity in the hydrogenation of functionalized ketones.[2][3][8] This guide will focus on the application of a Ru-BINAP-based catalytic system for the asymmetric hydrogenation of this compound.
Reaction Principle and Catalytic Cycle
The asymmetric hydrogenation of a β-keto ester using a chiral Ru(II)-diphosphine catalyst proceeds via a mechanism that does not involve direct coordination of the substrate's keto group to the metal center in the rate-determining step. Instead, an "outer-sphere" mechanism is generally accepted for Ru-BINAP systems.[2]
The key steps are as follows:
-
Catalyst Activation: The Ru(II) precatalyst, often a dihalide complex like RuCl₂[(R)-BINAP], reacts with H₂ to form a more active dihydride or monohydride species.
-
Substrate Interaction: The β-keto ester substrate interacts with the activated catalyst through hydrogen bonding between the catalyst's N-H moiety (if a diamine ligand is present) and the substrate's carbonyl group, and between the Ru-H and the other carbonyl. This interaction positions the substrate in a chiral environment.
-
Hydride Transfer: A concerted transfer of a hydride from the ruthenium center and a proton from the ligand framework to the carbonyl group of the keto ester occurs through a six-membered pericyclic transition state.[7]
-
Product Release and Catalyst Regeneration: The resulting β-hydroxy ester is released, and the catalyst is regenerated, ready to enter the next catalytic cycle.
The elegance of this system lies in the C₂-symmetric nature of the BINAP ligand, which creates a highly organized and sterically defined chiral pocket around the metal center, effectively differentiating between the two prochiral faces of the ketone.[1][3]
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Application Protocol: Asymmetric Hydrogenation of this compound
This protocol describes a representative procedure for the asymmetric hydrogenation of this compound using a commercially available Ru(II) catalyst precursor.
Materials and Reagents
-
This compound (>98% purity)
-
[RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru(II) precatalyst
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂), high purity (≥99.999%)
-
Standard laboratory glassware, dried in an oven
-
High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a magnetic stirrer and temperature control
-
Inert gas (Argon or Nitrogen) for handling air-sensitive reagents
Experimental Workflow
Caption: Step-by-step workflow for asymmetric hydrogenation.
Step-by-Step Procedure
CAUTION: This procedure involves the use of high-pressure hydrogen gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reactor Preparation: In a glovebox or under a stream of argon, add this compound (e.g., 1.0 mmol, 211 mg) and the Ru(II) catalyst (e.g., 0.001 mmol, 1 mol%) to the glass liner of the high-pressure reactor.
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 5 mL) to the liner via syringe.
-
Reactor Assembly and Purging: Seal the reactor. Connect it to the hydrogen line and purge the system by pressurizing with H₂ to ~5 atm and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 50 atm) with H₂. Begin stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).
-
Monitoring: Allow the reaction to proceed for 12-24 hours. If possible, monitor the consumption of the starting material by taking aliquots (after cooling and venting the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and concentrate the methanolic solution under reduced pressure.
-
Purification: Dissolve the crude residue in a small amount of ethyl acetate and purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (R)-8-cyano-2-hydroxyoctanoate.
-
Analysis:
-
Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by analysis on a chiral HPLC or chiral GC column, comparing the result with a racemic standard (prepared by reduction with NaBH₄).[4]
-
Data Presentation and Expected Results
The performance of the asymmetric hydrogenation is highly dependent on the specific catalyst, substrate, and reaction conditions. The following table presents expected outcomes for the hydrogenation of this compound based on literature precedents for similar β-keto esters.[2][5][9]
| Catalyst System | Substrate:Catalyst Ratio (S/C) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [RuCl((R)-BINAP)(p-cymene)]Cl | 100:1 | 50 | 50 | 18 | >95 | >98 (R) |
| RuBr₂[(S)-BINAP] | 200:1 | 100 | 30 | 24 | >95 | >99 (S) |
| Ru/POP-BINAP (heterogeneous) | 500:1 | 60 | 60 | 24 | >99 | 97 (S) |
Data are representative and should be optimized for specific applications.
Conclusion and Outlook
The ruthenium-catalyzed asymmetric hydrogenation of this compound provides a highly efficient and enantioselective route to the corresponding chiral β-hydroxy ester. This method is characterized by its operational simplicity, high yields, and exceptional levels of stereocontrol, making it a powerful tool for academic research and industrial applications. The choice of the specific chiral ligand (e.g., (R)- or (S)-BINAP) allows for the selective synthesis of either enantiomer of the product.[1] Further optimization of reaction parameters and exploration of newer generations of catalysts, including heterogeneous and biocatalytic systems, will continue to enhance the utility and sustainability of this important transformation.[4][10][11]
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
de Miranda, A. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the stereochemical course of the reaction. Anais da Academia Brasileira de Ciências, 90(2), 1595-1606. [Link]
-
He, P., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(16), 7025-7037. [Link]
-
Chen, S., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 56(17), 2346–2362. [Link]
-
Martin, S. F., & Tso, H.-H. (2012). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 14(24), 6334–6337. [Link]
-
Contente, M. L., et al. (2024). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry Department. [Link]
-
Fan, W., et al. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9444–9451. [Link]
-
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]
-
Zhang, G., et al. (2015). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Catalysis Letters, 145, 1246-1253. [Link]
-
Jiang, H., et al. (2010). A combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reaction sequence for the synthesis of β-hydroxy and β-amino esters. Organic Letters, 12(21), 5052-5055. [Link]
-
Ohkuma, T., & Noyori, R. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 85(6), 195-211. [Link]
-
Fan, W., et al. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. Sci-Hub. [Link]
-
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. DOI. [Link]
-
Zhang, G., et al. (2015). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. ResearchGate. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
Singh, U. K., et al. (2013). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology, 2(10). [Link]
-
Zhang, Z., et al. (2013). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry, 33(4), 699-713. [Link]
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- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
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Catalytic Transformations of Ethyl 8-cyano-2-oxooctanoate: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of a Versatile Building Block
Ethyl 8-cyano-2-oxooctanoate is a highly functionalized linear molecule that holds significant promise as a versatile building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles and other valuable synthons. Its unique architecture, featuring a β-keto ester, a terminal nitrile, and a flexible six-carbon chain, offers multiple reactive handles for a variety of catalytic transformations. This guide provides an in-depth exploration of the key catalytic pathways that can be employed to manipulate this molecule, offering researchers, scientists, and drug development professionals a strategic roadmap for its application in the synthesis of novel chemical entities.
The strategic placement of the keto and cyano groups at a 1,6-relationship makes this compound an ideal precursor for intramolecular cyclization reactions to form substituted piperidines, a privileged scaffold in medicinal chemistry.[1] Furthermore, the β-keto ester moiety is amenable to decarboxylation, providing access to functionalized ketones. The presence of multiple reducible functional groups also opens avenues for selective catalytic reductions. This document will detail the theoretical underpinnings, practical protocols, and expected outcomes for these key transformations.
Part 1: Catalytic Reductive Intramolecular Cyclization: A Gateway to Substituted Piperidines
The synthesis of substituted piperidines is of paramount importance in drug discovery, as this motif is a core component of numerous approved pharmaceuticals.[1] this compound is an excellent substrate for the construction of 2,6-disubstituted piperidine derivatives through a catalytic reductive amination followed by intramolecular cyclization.
Scientific Rationale
This transformation proceeds through a domino reaction sequence. First, the ketone at the C-2 position undergoes catalytic hydrogenation in the presence of an ammonia source to form an intermediate imine or amine. The subsequent reduction of the terminal nitrile to a primary amine, followed by an intramolecular nucleophilic attack of this amine onto the carbonyl or imine intermediate, leads to the formation of the piperidine ring. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions.
Experimental Protocol 1: One-Pot Catalytic Synthesis of Ethyl 6-methylpipecolinate Derivatives
This protocol outlines a general procedure for the reductive cyclization of this compound to afford ethyl 6-methylpipecolinate derivatives.
Materials:
-
This compound
-
Raney Nickel (or other suitable hydrogenation catalyst, e.g., Pd/C, PtO2)
-
Ammonia (as a solution in ethanol or methanol)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen gas (high pressure)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reactor Preparation: To a high-pressure reactor, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney Nickel (5-10 mol% weight equivalent) to the reactor.
-
Solvent and Amine Source: Add anhydrous ethanol to dissolve the substrate, followed by a solution of ammonia in ethanol (e.g., 7N solution, 5-10 equivalents).
-
Reaction Execution: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via GC-MS or TLC. Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted piperidine.
Table 1: Representative Catalysts and Conditions for Reductive Amination
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Outcome |
| Raney Nickel | 50-100 | 80-120 | Ethanol/Ammonia | High yield of piperidine derivative |
| Pd/C (10%) | 20-50 | 60-100 | Methanol/Ammonia | Good conversion, potential for over-reduction |
| PtO₂ | 50-80 | 70-110 | Acetic Acid/Ammonia | Can influence stereoselectivity |
Diagram 1: Proposed Catalytic Reductive Cyclization Pathway
Caption: Proposed pathway for the formation of substituted piperidines.
Part 2: Krapcho Decarboxylation: Accessing Functionalized Nitriles
The Krapcho decarboxylation is a powerful synthetic tool for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position.[2][3] this compound is an excellent substrate for this reaction, allowing for the selective removal of the ethoxycarbonyl group to yield 7-cyanoheptan-2-one.
Scientific Rationale
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, commonly a halide like lithium chloride or sodium chloride, at elevated temperatures.[4] The mechanism involves the nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion, followed by the decarboxylation of the resulting carboxylate intermediate. The presence of water can facilitate the protonation of the resulting enolate.[3]
Experimental Protocol 2: Krapcho Decarboxylation of this compound
This protocol describes a general procedure for the decarboxylation of this compound.
Materials:
-
This compound
-
Lithium chloride (or sodium chloride)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), lithium chloride (1.2-1.5 eq), and anhydrous DMSO.
-
Addition of Water: Add a small amount of water (1.0-2.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to a high temperature (typically 140-180 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether several times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-cyanoheptan-2-one can be purified by vacuum distillation or column chromatography.
Table 2: Typical Conditions for Krapcho Decarboxylation
| Salt | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| LiCl | DMSO/H₂O | 160-180 | 2-8 |
| NaCl | DMSO/H₂O | 160-180 | 4-12 |
| NaCN | DMSO | 150-170 | 3-10 |
Diagram 2: Krapcho Decarboxylation Workflow
Caption: A typical workflow for the Krapcho decarboxylation.
Part 3: Selective Catalytic Reductions
This compound possesses three reducible functional groups: a ketone, a nitrile, and an ester. The selective reduction of one of these groups in the presence of the others is a significant synthetic challenge that can be addressed through the careful selection of catalysts and reaction conditions.
Scientific Rationale
-
Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride, often at lower temperatures. Catalytic hydrogenation with specific catalysts under controlled conditions can also achieve this transformation.
-
Selective Nitrile Reduction: The reduction of the nitrile to a primary amine typically requires stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions (higher pressure and temperature) than ketone reduction.[5]
-
Ester Reduction: The reduction of the ester to a primary alcohol is generally the most difficult and requires powerful reducing agents such as lithium aluminum hydride.
The chemoselectivity of catalytic hydrogenation is highly dependent on the catalyst, support, solvent, and reaction conditions.[6]
Application Note: Strategies for Selective Reduction
1. Selective Reduction of the Ketone to a Hydroxy Ester:
-
Method: Use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (0 °C to room temperature).
-
Rationale: NaBH₄ is a mild reducing agent that typically does not reduce esters or nitriles under these conditions.
-
Expected Product: Ethyl 8-cyano-2-hydroxyoctanoate.
2. Selective Reduction of the Nitrile to an Amino Keto Ester:
-
Method: Catalytic hydrogenation using a catalyst like Raney Nickel in the presence of ammonia to suppress the formation of secondary amines, under carefully controlled temperature and pressure.[7]
-
Rationale: The presence of ammonia can help to favor the formation of the primary amine from the nitrile. The ketone may also be reduced under these conditions, so careful optimization is crucial.
-
Expected Product: Ethyl 8-amino-2-oxooctanoate (potentially with some reduction of the ketone).
3. Complete Reduction to an Amino Diol:
-
Method: Use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing all three functional groups.[5]
-
Expected Product: 8-aminooctane-1,7-diol.
Diagram 3: Selective Reduction Pathways
Caption: Potential selective reduction products of this compound.
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential in synthetic chemistry. The catalytic transformations outlined in this guide provide a framework for its strategic utilization in the synthesis of valuable molecular scaffolds. The ability to selectively transform this substrate into substituted piperidines, functionalized nitriles, or various selectively reduced products highlights its utility as a versatile synthetic intermediate. Future research in this area could focus on the development of enantioselective catalytic systems for these transformations, further expanding the chemical space accessible from this promising starting material and paving the way for its application in the discovery of new therapeutics and other functional molecules.
References
- Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Synthesis1982, 1982 (10), 805-822.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A2024, 7 (2), 163-189.
- Krapcho decarboxyl
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem2019, 14 (1), 115-130.
- Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters. Org. Lett.2006, 8 (5), 867-870.
- Synthesis of 4-Substituted 3,5-Dicyano-2,6-piperidinediones Using Lithium Nitride as a Convenient Source of Ammonia. Heterocycles2009, 78 (4), 977-984.
- Gomez, S.; Peters, J. A.; Maschmeyer, T. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Adv. Synth.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Request PDF.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Request PDF.
- A synthetic approach to rocaglamide via reductive cyclization of .delta.-keto nitriles. The Journal of Organic Chemistry.
- 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report*.
- Krapcho Decarboxyl
- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Chemistry Portal.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
- Technical Support Center: Decarboxylation of Cyanoacetic Acid Deriv
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
- A New Approach to the Cyanoacetic Ester Synthesis.
- Hydrogenation of Deriv
- Decarboxylative photocatalytic transformations. Chemical Society Reviews2019, 48 (17), 4833-4861.
- Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. J. Am. Chem. Soc.2019, 141 (4), 1737-1745.
- Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. PDF.
- Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules2013, 18 (10), 12584-12601.
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. American Chemical Society - ACS Figshare.
- Synthesis of new ethyl cyanoacetate analogs c
- Ethyl cyanoacet
- Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
- Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxyl
- (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. J. Org. Chem.2018, 83 (13), 7481-7490.
- Synthesis method of 8-bromoethyl octanoate.
- Ethyl 5-cyano-8-nitro-2,3,4,4a,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carboxyl
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-cyano-2-oxooctanoate
Welcome to the technical support center for the synthesis of Ethyl 8-cyano-2-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-keto ester intermediate. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies.
Overview of the Primary Synthetic Route
The most common and logical approach to synthesizing this compound is through a base-mediated Claisen condensation . This reaction involves the acylation of the α-carbon of an ester by another ester. In this specific case, the reaction occurs between Ethyl 7-cyanoheptanoate and Diethyl oxalate using a strong base, typically sodium ethoxide, to yield the target β-keto ester.
Caption: Primary synthesis route via Claisen condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected, or I'm isolating mainly starting material. What's going wrong?
A1: Low conversion is a frequent issue in Claisen condensations and can be traced back to several critical factors:
-
Base Quality and Stoichiometry: The Claisen condensation is an equilibrium-driven reaction. To push the equilibrium towards the product, a full equivalent of a strong, non-nucleophilic base is required. The final, thermodynamically favorable step is the deprotonation of the product, the β-keto ester, which is more acidic than the starting ester.[1][2]
-
Causality: If the base is old, has been exposed to moisture (forming NaOH), or is used in catalytic amounts, it will be insufficient to drive the reaction to completion. Sodium ethoxide (NaOEt) is hygroscopic and should be fresh or titrated before use.
-
Solution: Use at least 1.1 equivalents of high-purity sodium ethoxide. Ensure all glassware and solvents are rigorously dried.
-
-
Reaction Temperature: While heating can increase reaction rates, it can also promote side reactions.
-
Causality: Excessive heat can favor the reverse Claisen reaction or lead to decomposition and polymerization, especially with multifunctional molecules.
-
Solution: Initiate the reaction at room temperature or slightly below (0-5 °C) during the addition of the base to the ester mixture to control the initial exotherm, then allow it to proceed at room temperature or with gentle warming (40-50 °C).
-
-
Self-Condensation of Ethyl 7-cyanoheptanoate: A major competing reaction is the self-condensation of Ethyl 7-cyanoheptanoate, which also possesses acidic α-protons.
-
Causality: This side reaction consumes your starting material and base, leading to a complex product mixture and reduced yield of the desired product.
-
Solution: Employ a strategy of slow addition. Add the Ethyl 7-cyanoheptanoate dropwise to a mixture of the diethyl oxalate and sodium ethoxide in ethanol. This maintains a low concentration of the cyano-ester, favoring its reaction with the more abundant diethyl oxalate.
-
Q2: My final product is contaminated with acidic impurities, specifically 8-oxononanedioic acid or 8-cyanooctanoic acid. How can I prevent this?
A2: The presence of carboxylic acids points directly to the hydrolysis of either the nitrile or the ester functionalities, or both. This is one of the most significant challenges in this synthesis.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[3][4][5] Similarly, the ethyl ester groups can be saponified by the base if water is present or hydrolyzed during an aggressive acidic workup. The reaction is typically much faster under harsh conditions (e.g., high heat).[6][7]
Caption: Potential hydrolysis pathways for the target molecule.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, dry ethanol. Dry all glassware in an oven and cool under an inert atmosphere (N₂, Ar).
-
Careful Workup: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by pouring it slowly into a cold (0 °C), dilute solution of HCl or H₂SO₄ with vigorous stirring. This protonates the enolate and neutralizes the base quickly, minimizing the contact time under hydrolytic conditions.
-
Avoid Heat: Do not heat the reaction mixture during the acidic workup. Perform extractions quickly and at room temperature.
-
Q3: I am observing significant decarboxylation, resulting in 7-cyano-2-heptanone. Why does this happen?
A3: The product, a β-keto ester, is susceptible to hydrolysis followed by decarboxylation, a common reaction pathway for this class of compounds.[8][9]
-
Causality: During the acidic workup, particularly if the temperature is not controlled or the acid concentration is too high, the ethyl ester can be hydrolyzed to a β-keto acid. This intermediate is thermally unstable and readily loses CO₂ to form a ketone.[10][11]
-
Solution: The key is a mild and cold acidic workup, as described in A2. The goal is to protonate the enolate without inducing ester hydrolysis. If the product needs to be stored, keep it in a neutral, anhydrous environment.
Q4: My product appears to be a mixture of isomers or shows broad peaks in the NMR. What could be the cause?
A4: This observation is likely due to keto-enol tautomerism and potential epimerization at the α-carbon (C3).
-
Causality: The product is a β-dicarbonyl compound and will exist as an equilibrium mixture of the keto and enol forms. This is an inherent property of the molecule. Furthermore, the proton on C3 is acidic. Under either basic or acidic conditions, this proton can be removed to form a planar enolate, and subsequent re-protonation can occur from either face, leading to racemization if the molecule were chiral.[12][13][14] While the target molecule itself is achiral, this reactivity can lead to peak broadening in NMR spectroscopy, especially if the tautomeric exchange rate is intermediate on the NMR timescale.
-
Solution: This is generally not a purity issue but a characterization challenge. Acquiring NMR spectra at different temperatures can sometimes sharpen the peaks by shifting the equilibrium or altering the exchange rate. For purity analysis, rely on methods like GC or HPLC where tautomers often co-elute or are resolved into a single peak.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl oxalate
-
Ethyl 7-cyanoheptanoate
-
Hydrochloric Acid (2M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely.
-
Initial Mixture: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.2 eq). Stir the mixture for 15 minutes at room temperature.
-
Reactant Addition: Slowly add Ethyl 7-cyanoheptanoate (1.0 eq) dropwise to the reaction mixture over 1 hour, maintaining the temperature below 30 °C.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and pour it slowly into a beaker containing ice-cold 2M HCl, stirring vigorously. Adjust the pH to ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Action |
| Reaction fails to initiate (remains clear) | Inactive base (hydrolyzed NaOEt) or wet solvent/reagents. | Use fresh sodium metal to prepare ethoxide; ensure all reagents and solvents are rigorously dried. |
| Formation of a waxy solid during reaction | Self-condensation of Ethyl 7-cyanoheptanoate. | Add the cyano-ester slowly to the base/oxalate mixture; consider using a slight excess of diethyl oxalate. |
| Product pH is acidic after workup & wash | Incomplete neutralization of acidic workup solution. | Ensure thorough washing with saturated sodium bicarbonate until the aqueous layer is neutral or slightly basic. |
| Low mass recovery after purification | Product loss due to hydrolysis and decarboxylation. | Perform workup at 0°C; use dilute acid and minimize contact time; avoid any heating steps. |
Analytical Characterization
Purity assessment is critical. A combination of techniques is recommended.
-
Gas Chromatography (GC): Ideal for assessing purity and detecting volatile impurities like starting materials or the decarboxylated side product.[15][16]
-
Typical Column: HP-5 or equivalent (non-polar).
-
Injector/Detector Temp: 250 °C / 300 °C.
-
Oven Program: 100 °C hold for 2 min, ramp 15 °C/min to 280 °C, hold 5 min.
-
-
¹H-NMR & ¹³C-NMR: Essential for structural confirmation. Look for the characteristic signals of the keto and enol tautomers. The α-proton (C3) signal will be a key indicator.
-
FTIR Spectroscopy: Confirm the presence of key functional groups:
-
Nitrile (C≡N): ~2245 cm⁻¹
-
Ester Carbonyl (C=O): ~1740 cm⁻¹
-
Ketone Carbonyl (C=O): ~1720 cm⁻¹
-
Enol (if present): Broad O-H stretch and C=C stretch.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 8-cyano-2-oxooctanoate
Welcome to the technical support guide for the synthesis of Ethyl 8-cyano-2-oxooctanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to empower you to optimize your synthesis.
Overview of the Primary Synthetic Route
The most direct and convergent approach to this compound is a crossed Claisen condensation. This strategy involves the reaction of an enolizable ester, Ethyl 7-cyanoheptanoate, with a non-enolizable electrophilic partner, Diethyl oxalate, in the presence of a strong base like sodium ethoxide.
The overall transformation is outlined below:
Technical Support Center: Purification of Ethyl 8-cyano-2-oxooctanoate
Welcome to the dedicated technical support guide for the purification of Ethyl 8-cyano-2-oxooctanoate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule containing an ester, a ketone, and a nitrile group. This combination of functionalities makes it a valuable synthetic intermediate but also presents specific purification challenges. The long alkyl chain suggests a high boiling point, and the presence of multiple polar groups can lead to thermal instability and complex impurity profiles.
A key consideration for related β-keto cyano esters is their potential for keto-enol tautomerism and susceptibility to hydrolysis, particularly under acidic or basic conditions. For instance, the analogous compound, diethyl 2-cyano-3-oxosuccinate, has been shown to catalyze its own autohydrolysis in aqueous solutions due to its acidity[1]. This inherent reactivity underscores the need for carefully controlled purification conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product will likely contain a mixture of unreacted starting materials (such as ethyl cyanoacetate and a long-chain acyl chloride or ester), catalysts, and side-products from the synthesis. Water and residual organic solvents from the work-up are also common. Given the reactivity, you may also find hydrolysis or transesterification byproducts.
Q2: What is the best general-purpose purification technique for this compound?
A2: For a high-boiling point, thermally sensitive compound like this, fractional vacuum distillation is often the most effective initial purification method to remove both lower-boiling and non-volatile impurities[2][3]. For separating structurally similar impurities or removing color, flash column chromatography is the preferred secondary method[2].
Q3: My purified product has a persistent yellow or brown tint. What causes this and how can I remove it?
A3: A yellow tint typically indicates the presence of minor, highly conjugated byproducts formed during the synthesis, which are often difficult to remove by distillation alone[2]. An effective method for color removal is to treat a solution of the crude product with activated carbon, followed by filtration through Celite. If the color persists, column chromatography is your most reliable option[2].
Q4: How should I properly store purified this compound?
A4: Based on the stability of related cyanoacrylates and esters, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize degradation from moisture and air[4]. Protecting it from light is also recommended.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound, from initial work-up to final purity assessment.
Caption: Decision workflow for purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Vacuum Distillation | 1. Inefficient Column: The distillation column lacks sufficient theoretical plates for the separation.[2]2. Co-boiling Impurities: An impurity has a boiling point very close to the product.3. Thermal Decomposition: The distillation temperature is too high, even under vacuum, causing product degradation.[2] | 1. Use a longer Vigreux column or a packed column (e.g., with Raschig rings) to increase separation efficiency.2. Switch to an orthogonal purification method like flash column chromatography.[2]3. Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set excessively high. |
| Product Decomposes in the Distillation Flask | 1. Residual Acidity/Basicity: Traces of acid or base from the synthesis are catalyzing decomposition at high temperatures.2. Presence of Water: Water can cause hydrolysis of the ester or nitrile groups, especially when heated.[1] | 1. Perform a thorough aqueous work-up, including a wash with saturated sodium bicarbonate solution to neutralize any acid, before drying and distilling.2. Ensure the organic phase is rigorously dried with a desiccant like anhydrous sodium sulfate or magnesium sulfate before distillation.[3] |
| Streaking or Poor Separation on TLC/Column Chromatography | 1. Compound Overload: Too much material was loaded onto the TLC plate or column.2. Inappropriate Solvent System: The chosen eluent is either too polar (high Rf, poor separation) or not polar enough (streaking, low Rf).[5]3. Compound Instability on Silica: The acidic nature of silica gel is causing the compound to decompose. | 1. Dilute the sample for TLC analysis. For column chromatography, ensure the sample is loaded onto a minimal amount of silica.2. Systematically screen solvent systems. A good starting point for a molecule of this type is a gradient of ethyl acetate in hexanes.[5]3. Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This is especially useful for preventing streaking with compounds that have basic handles or are acid-sensitive. |
| Low Yield After Column Chromatography | 1. Irreversible Adsorption: The product is sticking permanently to the silica gel.2. Co-elution of Fractions: The separation was not clean, and some product was discarded with impure fractions. | 1. If the compound is highly polar, consider using a less retentive stationary phase like alumina or switching to reverse-phase chromatography.2. Collect smaller fractions and analyze them carefully by TLC before combining. |
Troubleshooting Flowchart: Low Purity After Distillation
Caption: Troubleshooting low purity post-distillation.
Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Fractional Vacuum Distillation
This protocol is designed to purify this compound from non-volatile residues and lower-boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Vigreux or packed distillation column
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Preparation: Place the crude, dried this compound into the distillation flask. Add boiling chips or a magnetic stir bar.[2]
-
Assembly: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Evacuation: Gradually apply vacuum to the system, aiming for a stable pressure (e.g., 1-5 mmHg).
-
Heating: Begin slowly heating the distillation flask while stirring vigorously.
-
Forerun Collection: Collect the initial, low-boiling fraction in a separate receiving flask and discard it. This fraction contains residual solvents and volatile impurities.
-
Main Fraction Collection: As the temperature stabilizes at the expected boiling point of your product under vacuum, switch to a clean receiving flask. Collect the clear, colorless liquid.
-
Termination: Stop the distillation before the flask is completely dry to avoid concentrating and potentially charring non-volatile impurities.[2]
-
Analysis: Analyze the collected main fraction for purity using an appropriate method (GC, HPLC, or NMR).[6]
Protocol 2: Flash Column Chromatography
This technique is ideal for removing impurities that are structurally and polarically similar to the target compound.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: A mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexanes). The optimal ratio should be determined by TLC first (aim for an Rf of ~0.3 for the product).
-
Sample for purification
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is 10-20% Ethyl Acetate in Hexane.[5]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (Hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure. The final packed column should be uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC, spotting each fraction on a plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the combined product using GC or NMR spectroscopy.[6]
Purity Assessment Methods
Confirming the purity of the final product is a critical step. No single method is perfect; using orthogonal techniques provides the highest level of confidence.
| Technique | Principle | Strengths for This Application | Limitations |
| Gas Chromatography (GC-FID) [6] | Separation based on volatility and interaction with a stationary phase. | Excellent for detecting volatile impurities like residual solvents or low-boiling byproducts. High resolution and sensitivity. | The compound must be thermally stable at the injector temperature. Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) [6] | Separation based on polarity and interaction with a stationary phase. | Versatile for a wide range of impurities, including those with similar boiling points. High precision and accuracy. | Requires a UV chromophore for detection. Consumes more solvent than GC. |
| Nuclear Magnetic Resonance (¹H-qNMR) [6] | Quantification based on the direct proportionality between the integral of a signal and the number of corresponding nuclei. | Provides structural confirmation and can quantify impurities without needing a reference standard for each one. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires careful selection of non-overlapping peaks for integration. |
References
-
O. N. Meylakhova, A. V. Filarowski, V. A. Tereshchenko, & A. A. Saprykina. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
- BenchChem. (2025).
- CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- BenchChem. (2025).
-
PubChem. Ethyl cyanoacrylate. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for Ethyl 8-cyano-2-oxooctanoate synthesis
Technical Support Center: Synthesis of Ethyl 8-cyano-2-oxooctanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Foundational Overview: The Chemistry of this compound Synthesis
This compound is a valuable bifunctional molecule, featuring a terminal nitrile, an α-keto group, and an ester. This unique combination makes it a versatile building block for synthesizing more complex structures, including heterocyclic compounds and pharmaceutical intermediates.
The most direct and efficient method for its preparation is a variation of the Claisen condensation, specifically, the acylation of a nitrile carbanion with diethyl oxalate. The reaction involves the deprotonation of the carbon alpha to the nitrile group in heptanenitrile, which then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.
Reaction Mechanism
The reaction proceeds through a well-established mechanism analogous to the Claisen condensation.[1]
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of heptanenitrile. This step is a reversible equilibrium that favors the starting materials, as the pKa of the α-proton on a nitrile is relatively high.[1]
-
Nucleophilic Attack: The resulting nitrile anion (enolate equivalent) attacks a carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.[2]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This step yields the sodium salt of the target α-keto ester.
-
Acidic Work-up: A final protonation step with a mild acid neutralizes the enolate to yield the final product, this compound.
Caption: Mechanism of this compound Synthesis.
Optimized Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. The choice of sodium ethoxide as the base is critical; using an alkoxide that matches the ester group prevents transesterification, a common side reaction that can complicate purification and reduce yield.[3]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Heptanenitrile | 111.19 | 10.0 g | 0.090 | 1.0 |
| Diethyl Oxalate | 146.14 | 15.8 g (14.5 mL) | 0.108 | 1.2 |
| Sodium Ethoxide | 68.05 | 6.7 g | 0.099 | 1.1 |
| Anhydrous Ethanol | 46.07 | 100 mL | - | - |
| Diethyl Ether | 74.12 | 200 mL | - | - |
| 2M Hydrochloric Acid | 36.46 | ~50 mL | - | - |
| Saturated NaCl (aq) | - | 50 mL | - | - |
| Anhydrous MgSO4 | 120.37 | 10 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Base Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (100 mL) to the flask. Carefully add sodium ethoxide (6.7 g) in portions while stirring.
-
Reagent Addition: Once the sodium ethoxide has dissolved, add diethyl oxalate (14.5 mL) to the solution.
-
Nitrile Addition: Add heptanenitrile (10.0 g) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours) to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 2M HCl until the pH of the aqueous layer is ~2-3.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and deionized water (50 mL). Shake and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether (2x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, typically a yellow or brown oil, should be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Troubleshooting Common Problems
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
-
Potential Cause A: Inadequate Deprotonation. The formation of the nitrile anion is the crucial first step. If the base is not strong enough or if conditions are not anhydrous, this step will fail.
-
Solution: Ensure your sodium ethoxide is fresh and has been handled under anhydrous conditions. Any moisture will consume the base. For difficult substrates, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used, but this requires cryogenic temperatures (-78°C) and strict inert atmosphere techniques.[4]
-
-
Potential Cause B: Unfavorable Reaction Equilibrium. Claisen-type condensations are equilibrium reactions.[5]
-
Solution: The final deprotonation of the product (a β-dicarbonyl equivalent) is what typically drives the reaction to completion.[1] Using a slight excess of base (1.1 eq) ensures this. Alternatively, removing the ethanol byproduct by distillation can shift the equilibrium towards the products, a technique often used in industrial settings.[6]
-
-
Potential Cause C: Insufficient Reaction Time. While the initial reaction may be rapid, driving the equilibrium to completion can take time.
-
Solution: Ensure the reaction is stirred for at least 12 hours. Monitor the disappearance of the heptanenitrile starting material by TLC or GC before proceeding with the work-up.
-
Q2: I've isolated a significant amount of an unknown byproduct. What could it be?
-
Potential Cause A: Thorpe-Ziegler Dimerization. Nitriles can self-condense in the presence of a base to form an enaminonitrile. This is a common side reaction.
-
Solution: This side reaction is often favored at higher temperatures. Maintain a low reaction temperature, especially during the addition of the nitrile. Adding the nitrile slowly and ensuring efficient stirring helps to keep its instantaneous concentration low, favoring the reaction with the abundant diethyl oxalate.
-
-
Potential Cause B: Hydrolysis. If the work-up is too harsh or if there was moisture in the reaction, the ester or nitrile functionalities can hydrolyze to the corresponding carboxylic acid. The product itself, being an α-keto ester, can also be susceptible to hydrolysis.[7]
-
Solution: Use a mild acid (e.g., dilute HCl or saturated NH₄Cl) for the work-up and do not allow the mixture to sit in acidic conditions for an extended period. Ensure the work-up is performed at a low temperature (0-5°C).
-
-
Potential Cause C: Di-acylation. The product still contains a proton alpha to the nitrile group, which could potentially be deprotonated and react with another molecule of diethyl oxalate.
-
Solution: This is generally less favorable due to steric hindrance and the acidity of the other α-proton (between the keto and ester groups). Using a slight excess of the nitrile relative to the oxalate could be explored if this is a persistent issue, but careful control of stoichiometry (1.2 eq of oxalate) as described in the protocol is usually sufficient.
-
Q3: The purification of the final product is proving difficult. Any suggestions?
-
Issue: The product is a high-boiling point oil that is difficult to distill without decomposition.
-
Solution: Use a high-vacuum distillation setup (e.g., Kugelrohr apparatus) to lower the required temperature. If decomposition is still an issue, column chromatography is the preferred method.
-
-
Issue: The product co-elutes with unreacted diethyl oxalate during column chromatography.
-
Solution: Diethyl oxalate is relatively polar. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Washing the crude organic extract with water during the work-up should remove the majority of unreacted diethyl oxalate.
-
Frequently Asked Questions (FAQs)
-
Why is it critical to use sodium ethoxide instead of a more common base like sodium hydroxide? Sodium hydroxide would cause saponification (hydrolysis) of the ester groups on both the diethyl oxalate and the product, leading to carboxylate salts and a failed reaction. The alkoxide base must match the alkoxy group of the ester to prevent transesterification.[3]
-
How do I properly monitor the reaction with TLC? Use a non-polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the heptanenitrile starting material, diethyl oxalate, and the reaction mixture on the same plate. The product, being more polar than heptanenitrile but less polar than the product salt, should have a distinct Rf value. The reaction is complete when the heptanenitrile spot has disappeared.
-
What are the primary safety concerns for this synthesis? Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Heptanenitrile is toxic if ingested or inhaled. Diethyl ether is extremely flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Experimental Workflow and Visualization
A streamlined workflow is essential for success. The following diagram illustrates the logical progression from setup to final product characterization.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Stability of Ethyl 8-cyano-2-oxooctanoate under acidic and basic conditions
Welcome to the technical support resource for Ethyl 8-cyano-2-oxooctanoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile bifunctional molecule. This compound, with its β-ketonitrile and ester moieties, is a valuable synthetic intermediate. However, its reactivity also makes it susceptible to degradation under common experimental conditions. This document provides in-depth, field-proven insights into its stability, offering troubleshooting solutions and foundational knowledge to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
This compound possesses two main reactive sites that are sensitive to pH: the ethyl ester and the β-keto ester system. The primary degradation pathways are hydrolysis of the ester group and subsequent decarboxylation of the resulting β-keto acid.[1] The nitrile group is generally more stable but can also undergo hydrolysis under more forcing conditions.[2] Therefore, careful control of pH, temperature, and exposure to water is critical during reactions, workups, and storage.
Q2: What is the expected degradation pathway under acidic conditions?
Under acidic conditions, the principal degradation route is a two-step process:
-
Acid-Catalyzed Hydrolysis : The ethyl ester is hydrolyzed to a β-keto acid intermediate (8-cyano-2-oxooctanoic acid). This is an equilibrium reaction, typically driven forward by the presence of excess water.[3][4]
-
Decarboxylation : The resulting β-keto acid is often unstable, especially when heated, and readily loses carbon dioxide (CO₂) to form 7-cyanoheptan-2-one.[5][6] This decarboxylation proceeds through a cyclic six-membered transition state, leading to an enol intermediate that quickly tautomerizes to the more stable ketone.[7][8]
The rate of hydrolysis for similar structures like ethyl cyanoacetate is significantly slower under acidic conditions compared to basic conditions, but the potential for degradation, especially with heat, remains a key consideration.[9]
Q3: How does this compound behave in basic media?
In the presence of a base (e.g., NaOH, KOH, or even weaker bases like carbonates), the compound is highly susceptible to saponification.[10] This is the base-promoted hydrolysis of the ethyl ester to form the corresponding carboxylate salt (sodium 8-cyano-2-oxooctanoate).
Key characteristics of this process include:
-
Irreversibility : Unlike acid-catalyzed hydrolysis, saponification is effectively irreversible. The final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate anion that is unreactive toward nucleophilic attack.[10]
-
High Reactivity : This reaction is typically much faster than acid-catalyzed hydrolysis.
-
α-Proton Acidity : The methylene protons situated between the ketone and ester carbonyls (the α-protons) are acidic (pKa ~11 for similar β-keto esters).[11] In the presence of a sufficiently strong base, deprotonation can occur to form a stabilized enolate, which may participate in undesired side reactions (e.g., alkylation, condensation) if electrophiles are present.[12]
Q4: What are the primary degradation products I should monitor for?
Depending on the conditions, you should look for the following key species using analytical techniques like LC-MS, GC-MS, or NMR:
| Condition | Primary Degradation Product(s) | Structure |
| Acidic (with heat) | 7-cyanoheptan-2-one and CO₂ | NC-(CH₂)₅-C(O)CH₃ |
| 8-cyano-2-oxooctanoic acid (intermediate) | NC-(CH₂)₅-C(O)CH₂COOH | |
| Basic | Sodium 8-cyano-2-oxooctanoate | NC-(CH₂)₅-C(O)CH₂COO⁻Na⁺ |
| Strongly Acidic/Basic (Forcing) | Products from nitrile hydrolysis (e.g., amides, carboxylic acids) | e.g., Ethyl 8-amido-2-oxooctanoate |
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability and integrity, the compound should be stored under the following conditions:
-
Temperature : Low temperature (-20°C or -80°C) is highly recommended to slow the rate of any potential degradation.[7]
-
Atmosphere : Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and oxygen.
-
Container : Use a tightly sealed, anhydrous container.
-
Solvent : If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol unless for immediate use, as they can participate in transesterification or hydrolysis.
Troubleshooting Guide for Experimental Workflows
Problem 1: My reaction yield is significantly lower than expected after an acidic workup, and I've isolated a lower molecular weight byproduct.
-
Likely Cause : You are likely observing degradation via hydrolysis and subsequent decarboxylation.[6] The acidic workup, especially if performed at room temperature or with heating, provides the conditions necessary to cleave the ester and then remove the carboxyl group as CO₂ gas.[13] The resulting byproduct would be 7-cyanoheptan-2-one.
-
Solutions & Preventative Measures :
-
Low-Temperature Workup : Perform the entire aqueous workup and extraction at low temperatures (0-5°C) using an ice bath. This dramatically reduces the rate of both hydrolysis and decarboxylation.
-
Minimize Contact Time : Do not let your organic layer sit in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after extraction.
-
Use Weaker Acids : If possible, use a milder acid for pH adjustment, such as a saturated solution of ammonium chloride or a dilute solution of a weak organic acid, instead of strong mineral acids like HCl or H₂SO₄.
-
Anhydrous Workup : If the reaction chemistry allows, consider an anhydrous workup where the reaction is quenched with a solid or non-aqueous reagent to avoid water altogether.
-
Problem 2: During a reaction under basic conditions, TLC/LC-MS analysis shows the rapid disappearance of my starting material, but the desired product is not forming.
-
Likely Cause : The most probable cause is rapid saponification of the ester.[10] The product, a carboxylate salt, will have very different chromatographic properties than the starting ester. It is highly polar and may not move from the baseline on a normal-phase TLC plate or may elute very early (near the void volume) in reverse-phase HPLC.
-
Solutions & Diagnostic Steps :
-
Acidify an Aliquot : Take a small aliquot of the reaction mixture, carefully neutralize it, and then acidify it to a pH of ~2-3 with dilute HCl. Re-run the TLC or LC-MS analysis. If saponification has occurred, you will now see a new spot/peak corresponding to the protonated β-keto acid.
-
Modify Reaction Conditions : If saponification is an unavoidable side reaction, consider using non-nucleophilic, hindered bases (e.g., DBU, proton sponge) if the goal is to promote other base-catalyzed transformations without ester cleavage.
-
Protecting Group Strategy : For multi-step syntheses, consider using a different ester, such as a tert-butyl ester, which is more stable to basic conditions but can be cleaved selectively with acid.
-
Problem 3: I am observing the loss of my compound during purification by silica gel chromatography.
-
Likely Cause : Standard silica gel is inherently acidic and has surface hydroxyl groups that can catalyze the degradation of sensitive compounds. For a β-keto ester, this can lead to hydrolysis and decarboxylation directly on the column, resulting in streaking, multiple spots, and low recovery.
-
Solutions & Preventative Measures :
-
Deactivate the Silica : Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent system and adding a small amount of a volatile base, like triethylamine (~0.5-1% v/v).
-
Alternative Stationary Phases : Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Rapid Purification : Do not let the compound sit on the column for long periods. Run the chromatography as quickly as possible while maintaining good separation.
-
Non-Chromatographic Methods : If possible, explore alternative purification methods such as distillation (if thermally stable), crystallization, or extraction.
-
Visualizing Degradation & Stability Analysis
The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of this compound.
Caption: Base-promoted degradation (saponification).
Experimental Protocol: pH Stability Assessment
This protocol outlines a general method for quantifying the stability of this compound at different pH values.
1. Preparation of Buffers and Stock Solution:
-
Prepare a series of aqueous buffers (e.g., pH 4, pH 7, pH 9). Ensure all buffers are filtered.
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., Acetonitrile or DMSO).
2. Incubation:
-
In separate temperature-controlled vials, add a precise volume of the stock solution to each pH buffer to achieve the target final concentration (e.g., 10 µM).
-
Incubate the vials at a controlled temperature (e.g., 37°C).
3. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting the aliquot into a cold solution of mobile phase or a suitable quenching agent.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to measure the remaining percentage of the parent compound.
4. Data Interpretation:
-
Plot the percentage of this compound remaining versus time for each pH condition.
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
Caption: Workflow for a pH stability study.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
SynArchive. Thorpe-Ziegler Reaction. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available at: [Link]
-
Grokipedia. Thorpe reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. Available at: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
-
The Organic Chemistry Tutor. Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. 8.8: Chemistry of Esters. Available at: [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Chemistry LibreTexts. Saponification. Available at: [Link]
-
OECD SIDS. 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report*. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
-
Proprep. What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Show More. Available at: [Link]
-
ResearchGate. Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]
- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
Beilstein Journal of Organic Chemistry. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]
-
ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]
-
MDPI. Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
-
ACS Publications. The Preparation of β-Keto Esters from Nitriles and α-Bromoesters. Available at: [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]
-
ResearchGate. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]
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Preventing side-product formation in Ethyl 8-cyano-2-oxooctanoate reactions
Welcome to the technical support center for Ethyl 8-cyano-2-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side-product formation during the synthesis and subsequent reactions of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most probable and widely applicable synthetic strategy for this compound is the Claisen condensation of a long-chain nitrile ester, such as ethyl 6-cyanohexanoate, with diethyl oxalate. This reaction, conducted in the presence of a strong base (e.g., sodium ethoxide), forms the desired α-keto ester.[1][2][3] Another potential, though less direct, route could involve the acylation of a pre-formed enolate of a β-ketonitrile.
Q2: I am attempting a Claisen condensation to synthesize this compound and I'm observing a low yield. What are the likely causes?
A2: Low yields in Claisen condensations involving substrates like ethyl 6-cyanohexanoate can often be attributed to several factors:
-
Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is crucial. The final product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force of the reaction.[2] Using a catalytic amount of base will result in an unfavorable equilibrium.
-
Reaction Conditions: Anhydrous conditions are critical to prevent hydrolysis of the esters and the base. The reaction is also often sensitive to temperature. While initial enolate formation may require cooling, the condensation itself might need gentle heating to proceed at a reasonable rate.
-
Self-Condensation of the Starting Ester: If the starting nitrile ester (ethyl 6-cyanohexanoate) can undergo self-condensation, this will compete with the desired reaction with diethyl oxalate, leading to a mixture of products and a lower yield of the target molecule. Using an excess of diethyl oxalate can help to mitigate this side reaction.[3][4]
Q3: My final product is contaminated with a significant amount of a decarboxylated side-product. What is happening and how can I prevent it?
A3: The side-product you are observing is likely ethyl 7-cyanoheptanoate, formed via decarboxylation of the β-keto ester product. This is a common issue, particularly under harsh reaction or workup conditions. The mechanism involves the loss of the ethoxycarbonyl group as carbon dioxide.
This decarboxylation can be promoted by:
-
Elevated Temperatures: Prolonged heating during the reaction or purification (distillation) can induce thermal decarboxylation.[5]
-
Acidic or Basic Conditions during Workup: Both strong acids and bases can catalyze the hydrolysis of the ester to a β-keto acid, which is highly prone to decarboxylation upon gentle heating.[6][7]
-
Krapcho Decarboxylation Conditions: The presence of halide salts (e.g., LiCl, NaCl) in polar aprotic solvents like DMSO at high temperatures is a well-known method for effecting decarboxylation and should be avoided if the α-keto ester is the desired product.[8][9]
To prevent this, it is crucial to maintain neutral or near-neutral pH during the workup and to use the mildest possible conditions for purification.
Troubleshooting Guide: Common Side-Products and Their Mitigation
This section provides a detailed breakdown of potential side-products in reactions involving this compound, their mechanisms of formation, and strategies to minimize their occurrence.
| Side-Product | Plausible Formation Mechanism | Prevention and Mitigation Strategies |
| Ethyl 7-cyanoheptanoate | Decarboxylation: As detailed in FAQ 3, this occurs via the loss of the ethoxycarbonyl group, often catalyzed by heat, acid, or base. | - Maintain neutral pH during workup.- Avoid excessive heating during reaction and purification.- Use vacuum distillation at the lowest possible temperature for purification. |
| 6-Cyanohexanoic acid | Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly with prolonged exposure to water at elevated temperatures. | - Ensure anhydrous reaction conditions.- Use a non-aqueous workup if possible.- If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the mixture promptly. |
| Polymeric Materials | Self-condensation/Oligomerization: Under strongly basic conditions, the enolate of the starting nitrile ester or the product can potentially react with other molecules of the starting material or product, leading to oligomers. | - Control the addition rate of the base to maintain a low concentration of the enolate at any given time.- Use a non-nucleophilic, sterically hindered base.- Keep reaction temperatures as low as feasible. |
| Cyclized Products (e.g., derivatives of 2-cyanocycloheptanone) | Thorpe-Ziegler Cyclization: If a dinitrile is present as a starting material or formed as a byproduct, intramolecular cyclization can occur in the presence of a strong base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[10][11][12][13] | - Ensure high purity of the starting ethyl 6-cyanohexanoate to avoid contamination with the corresponding dinitrile.- Use high dilution conditions if intramolecular cyclization is a suspected side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
Ethyl 6-cyanohexanoate
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous diethyl ether or THF
-
1 M HCl (for workup)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ethyl 6-cyanohexanoate (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether or THF dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Primary Side Reactions of this compound
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Wikipedia. (2023). Thorpe reaction. [Link]
-
Grokipedia. (2026). Thorpe reaction. [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
-
Bioscience, Biotechnology, and Biochemistry. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Oxford Academic. [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Journal of Chromatography A. (2004). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. [Link]
-
Wikipedia. (2023). Krapcho decarboxylation. [Link]
-
Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
YouTube. (2022). Krapcho Decarboxylation. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Yale Chemistry Department. (n.d.). PS8-S05-2. [Link]
-
Semantic Scholar. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
- Google Patents. (n.d.). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
-
ResearchGate. (2024). Ethyl Cyanoacetate Reactions. [Link]
-
PubMed. (1982). Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae. [Link]
-
Scribd. (n.d.). Advances in Krapcho Decarboxylation. [Link]
-
Filo. (2025). a. Consider the process shown below. Although it is a mixed Claisen conde... [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Tetrahedron. (1981). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]
-
ResearchGate. (2024). (PDF) Ethyl Cyanoacetate Reactions. [Link]
-
Journal of Heterocyclic Chemistry. (1976). Synthesis of N-aryl-O-carbamoyl derivatives of ethyl 2-cyano-2-hydroxyiminoacetate. [Link]
- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
-
ResearchGate. (2015). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (2016). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]
-
ResearchGate. (2019). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. [Link]
-
NIST WebBook. (n.d.). Ethyl 6-cyanohexanoate. [Link]
-
KAUST Repository. (2020). Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. [Link]
-
ResearchGate. (2025). The Synthesis and Application of 2-Cyano and -Ester Containing Anilines: Selective Copper Catalyzed Reductive Amination, N-Benzylation and Cyclization Reactions. [Link]
-
ResearchGate. (2025). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. [Link]
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Protecting group strategies for the keto and nitrile groups in Ethyl 8-cyano-2-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the strategic protection of the keto and nitrile functional groups in Ethyl 8-cyano-2-oxooctanoate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the functional groups in this compound?
A1: this compound possesses three key functional groups: a ketone, a nitrile, and an ester. During a multi-step synthesis, reagents intended to react with one part of the molecule can inadvertently react with these other functional groups.[1][2] Protecting groups act as temporary shields, masking the reactivity of the ketone and/or nitrile groups, thus allowing for chemoselective transformations elsewhere in the molecule.[1][2] This strategy is fundamental to achieving complex molecular architectures with high precision.
Q2: What are the primary considerations when choosing a protecting group strategy for this molecule?
A2: The ideal protecting group strategy hinges on several factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for the unprotected functional groups.[3][4]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the rest of the molecule.[4]
-
Orthogonality: If both the ketone and nitrile need to be protected and deprotected at different stages, an orthogonal protecting group strategy is essential. This means that each protecting group can be removed selectively without affecting the other.[3][4][5]
-
Spectroscopic Signature: The protecting group should ideally have a clean and distinct spectroscopic signature (e.g., in NMR) that does not interfere with the characterization of the substrate.[4]
Q3: Can I selectively react with the ester group without protecting the ketone or nitrile?
A3: This depends on the desired reaction. For instance, selective reduction of the ester in the presence of a ketone and a nitrile is challenging. Powerful reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the ketone and the nitrile in addition to the ester.[6][7] Therefore, protection of the ketone is typically required for such a transformation.[1][8][9]
Troubleshooting Guide
Issue 1: Incomplete protection of the ketone as an acetal.
-
Possible Cause: Insufficient removal of water during the reaction. Acetal formation is an equilibrium process, and the presence of water can drive the reaction back to the starting materials.[10]
-
Solution:
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Incorporate a dehydrating agent, such as trimethyl orthoformate, into the reaction mixture.[10]
-
Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Possible Cause: The acid catalyst is not effective.
-
Solution:
-
Use a catalytic amount of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
-
Consider using a solid-supported acid catalyst, such as Amberlyst-15, for easier removal after the reaction.[10]
-
Issue 2: The nitrile group is hydrolyzing during acetal deprotection.
-
Possible Cause: The acidic conditions required for acetal hydrolysis are too harsh, leading to the hydrolysis of the nitrile to a carboxylic acid.[11][12][13][14][15]
-
Solution:
-
Employ milder deprotection conditions. A buffered acidic solution or the use of a weaker acid can sometimes be effective.
-
Consider using a non-hydrolytic method for deprotection. For example, transacetalization with acetone catalyzed by a mild Lewis acid can be an option.[10]
-
If acidic conditions are unavoidable, carefully monitor the reaction time and temperature to minimize nitrile hydrolysis.
-
Issue 3: The protecting group is cleaved during a subsequent reaction.
-
Possible Cause: The chosen protecting group is not stable to the reaction conditions. For example, an acetal protecting group will not be stable under strongly acidic conditions.[16]
-
Solution:
-
Re-evaluate the stability of the protecting group under the intended reaction conditions.
-
Consider a more robust protecting group. For instance, a thioacetal is stable under both acidic and basic conditions and may be a suitable alternative if the acetal is too labile.[17]
-
Protecting Group Strategies and Protocols
Strategy 1: Selective Protection of the Ketone
This strategy is employed when the nitrile group is unreactive under the planned reaction conditions, and only the ketone needs to be masked. The most common approach is the formation of a cyclic acetal.
Diagram of Ketone Protection Workflow
Caption: Workflow for the protection of the ketone as an acetal, followed by a selective reaction and subsequent deprotection.
Experimental Protocol: Acetal Protection of this compound
-
To a solution of this compound (1.0 eq) in toluene (0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected product, which can be purified by column chromatography if necessary.
Experimental Protocol: Acetal Deprotection
-
Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 1 M aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the deprotection is complete.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected ketone.
Strategy 2: Orthogonal Protection of Ketone and Nitrile
While direct, stable protecting groups for nitriles are less common, a scenario requiring orthogonal protection might involve a transformation where the nitrile's reactivity needs to be temporarily masked. A more common scenario is the selective deprotection of one group while the other remains protected.
Diagram of Orthogonal Strategy Logic
Caption: Decision tree for an orthogonal protecting group strategy.
Note on Nitrile Protection: Protecting a nitrile group is often avoided due to its relatively low reactivity compared to other functional groups. However, if protection is necessary, strategies might involve complexation with a metal or conversion to a less reactive derivative, though these are advanced and specialized techniques. For most applications involving this compound, the focus will be on the protection of the more reactive ketone.
Data Summary: Comparison of Ketone Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Acetal (from Ethylene Glycol) | Diol, Acid catalyst (e.g., p-TsOH), Water removal | Aqueous acid (e.g., dil. HCl, AcOH) | Stable to bases, nucleophiles, reducing agents (e.g., LiAlH4, NaBH4), and organometallics.[8][16][17] |
| Thioacetal (from Ethanethiol) | Thiol, Lewis acid catalyst (e.g., BF3·OEt2) | Heavy metal salts (e.g., HgCl2), Oxidative conditions[17] | Stable to acidic and basic conditions, nucleophiles, and reducing agents.[16][17] |
References
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- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
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- 16. learninglink.oup.com [learninglink.oup.com]
- 17. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Scalable Synthesis of Ethyl 8-cyano-2-oxooctanoate
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the scalable synthesis of Ethyl 8-cyano-2-oxooctanoate. We will address common challenges, provide detailed protocols, and explain the underlying chemical principles to ensure successful and reproducible outcomes.
Strategic Overview: Recommended Synthetic Pathway
The synthesis of this compound, an α-ketoester, is most effectively and scalably achieved via a Crossed Claisen Condensation . This strategy involves the reaction of a precursor ester, Ethyl 7-cyanoheptanoate, with diethyl oxalate in the presence of a strong base. This method is favored for its high convergence and utilization of readily available starting materials.
The overall workflow is a two-stage process:
-
Precursor Synthesis: Formation of Ethyl 7-cyanoheptanoate from 7-bromoheptanenitrile.
-
Condensation: The base-mediated Crossed Claisen condensation to yield the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-cyanoheptanoate (Precursor)
This procedure outlines the conversion of 1,6-dibromohexane to the required precursor ester. An alternative route involves the direct esterification of 8-bromooctanoic acid.[1]
| Parameter | Specification | Rationale / Expert Notes |
| Reagents | 1,6-Dibromohexane, Sodium Cyanide, Ethanol, Sulfuric Acid | Using the dibromo- starting material allows for a two-step, one-pot synthesis of the cyano-ester, which can be efficient. However, careful control of stoichiometry is needed to minimize the formation of the dinitrile byproduct. |
| Solvent | DMSO (for cyanidation), Ethanol (for esterification) | DMSO is an excellent polar aprotic solvent for SN2 reactions like cyanidation. Ethanol serves as both the solvent and reagent for the subsequent Fischer esterification. |
| Temperature | 50-60°C (Cyanidation), Reflux (Esterification) | Moderate temperature for cyanidation balances reaction rate with minimizing side reactions. Reflux is standard for Fischer esterification to drive the reaction towards completion.[2][3] |
| Workup | Aqueous extraction, washing with sat. NaHCO₃, brine | The workup is designed to remove inorganic salts, unreacted acid catalyst, and water-soluble impurities.[4] |
| Purification | Vacuum Distillation | This is the most effective method for purifying the intermediate ester on a large scale, separating it from starting materials and high-boiling byproducts.[5] |
Step-by-Step Methodology:
-
Cyanidation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve sodium cyanide (1.05 eq.) in anhydrous DMSO. Heat the mixture to 50°C. Add 1,6-dibromohexane (1.00 eq.) dropwise, maintaining the temperature below 60°C. Stir for 4-6 hours until TLC/GC analysis indicates consumption of the starting material.
-
Esterification: Cool the reaction mixture. Carefully add absolute ethanol (5.0 eq.) followed by a catalytic amount of concentrated sulfuric acid (0.1 eq.). Heat the mixture to reflux and maintain for 8-12 hours.
-
Workup & Extraction: Cool to room temperature and pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[4]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by vacuum distillation to yield pure Ethyl 7-cyanoheptanoate.
Protocol 2: Synthesis of this compound
This protocol details the core Crossed Claisen condensation. The mechanism involves the formation of an ester enolate, which then acts as a nucleophile.[6]
| Parameter | Specification | Rationale / Expert Notes |
| Reagents | Ethyl 7-cyanoheptanoate, Diethyl Oxalate, Sodium Ethoxide | Sodium ethoxide is the base of choice as it matches the ester's alcohol portion, preventing transesterification side reactions.[7] |
| Base Stoichiometry | 1.1 equivalents | A full equivalent of base is required because the product, an α-ketoester, is more acidic than the starting ester. The deprotonation of the product by the base drives the reaction equilibrium to completion.[6][8] |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid hydrolysis of the ester functionalities.[9] |
| Temperature | 0°C to Room Temperature | The initial addition is performed at a low temperature to control the exothermic reaction and minimize self-condensation side reactions. The reaction is then allowed to warm to proceed to completion. |
| Workup | Quenching with dilute aqueous HCl | A mild acidic workup is necessary to neutralize the reaction mixture and protonate the enolate product without causing significant hydrolysis of the ester or nitrile groups.[9] |
| Purification | Column Chromatography on Silica Gel | Due to the high boiling point and potential thermal instability of the α-ketoester, column chromatography is generally preferred over distillation for final purification.[5] |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet.
-
Base Suspension: Suspend sodium ethoxide (1.1 eq.) in anhydrous diethyl ether.
-
Enolate Formation: To this suspension, add a solution of Ethyl 7-cyanoheptanoate (1.0 eq.) and diethyl oxalate (1.2 eq.) in anhydrous diethyl ether dropwise at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute hydrochloric acid until the pH is ~5-6.
-
Extraction & Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether. Combine the organic layers and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a Crossed Claisen Condensation the recommended method? A1: This method directly forms the desired α-ketoester functionality. Alternative routes might require more steps, such as the oxidation of a corresponding α-hydroxy ester, which can be less efficient and require specialized oxidizing agents. The Claisen condensation is a robust and well-understood C-C bond-forming reaction, making it suitable for scale-up.[6][8]
Q2: What is the mechanism of the Claisen condensation in this context? A2: The mechanism proceeds in three key steps:
-
Enolate Formation: The strong base (sodium ethoxide) deprotonates the α-carbon of Ethyl 7-cyanoheptanoate to form a nucleophilic enolate.[7]
-
Nucleophilic Acyl Substitution: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group from the tetrahedral intermediate.[6]
-
Deprotonation: The resulting α-ketoester product has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base. This final, essentially irreversible deprotonation step drives the entire reaction to completion.[6]
Q3: Can I use a different base, like LDA or Sodium Hydride? A3: While other strong bases can form the enolate, Sodium Ethoxide (NaOEt) is ideal. Using a non-alkoxide base like LDA could work, but it would require a separate proton source during workup. Sodium Hydride (NaH) is also effective; it generates ethoxide in situ from the ethanol produced during the reaction, but the reaction can be slower to initiate. The key advantage of NaOEt is preventing transesterification, where the ethyl ester could be swapped for a different alkyl group if a different sodium alkoxide were used.[7]
Q4: What are the key safety considerations for this synthesis? A4: The primary hazards involve the use of sodium cyanide (highly toxic), sodium ethoxide (flammable and corrosive), and flammable solvents.
-
Sodium Cyanide: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide waste must be strictly avoided to prevent the release of toxic HCN gas.
-
Sodium Ethoxide/Hydride: These are water-reactive and flammable. Handle under an inert atmosphere and away from ignition sources.
-
Solvents: Diethyl ether is extremely flammable and can form explosive peroxides. Use fresh, inhibitor-stabilized ether.
Q5: How can I optimize this reaction for higher yield on a larger scale? A5: For scaling up, consider the following:
-
Temperature Control: Efficient heat dissipation is crucial during the exothermic enolate formation and condensation steps. Use a reactor with good thermal control.
-
Reagent Addition: Slow, subsurface addition of the ester/oxalate mixture to the base suspension can prevent localized "hot spots" and improve consistency.
-
Agitation: Ensure efficient stirring to maintain a homogeneous slurry and promote mass transfer.
-
Process Analytical Technology (PAT): For large-scale runs, consider using in-line monitoring (e.g., IR spectroscopy) to track the consumption of starting materials and formation of the product, allowing for precise determination of the reaction endpoint.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting workflow for low yield in the Claisen condensation step.
Q: I am getting a very low yield of my final product. What are the likely causes? A: Low yields in a Claisen condensation are typically traced back to three main areas:
-
Reagent & Condition Quality: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the base (sodium ethoxide) has not been deactivated by atmospheric moisture. Water will quench the base and hydrolyze the esters.[9]
-
Reaction Equilibrium: The Claisen condensation is an equilibrium-driven reaction. To push it towards the product, you MUST use at least a full equivalent of base. The final deprotonation of the more acidic β-dicarbonyl product is what makes the reaction thermodynamically favorable. Using only a catalytic amount of base will result in very low yields.[6][8]
-
Purity of Starting Materials: The precursor, Ethyl 7-cyanoheptanoate, must be pure. Any acidic impurities will consume the base. Ensure it has been properly purified via vacuum distillation after its synthesis.
Q: My final product is a dark, oily residue that is difficult to purify. What went wrong? A: This often points to side reactions or decomposition.
-
Self-Condensation: If the reaction temperature is too high during reagent addition, self-condensation of the precursor ester can occur, leading to polymeric byproducts. Ensure controlled, slow addition at 0°C.
-
Decomposition during Workup: The product is an α-ketoester, which can be sensitive. A prolonged or overly strong acidic/basic workup can cause degradation or hydrolysis of the ester or nitrile groups. Neutralize carefully with dilute acid and extract promptly.
-
Purification Method: If the product is dark, it may contain colored impurities. A pre-treatment with activated carbon before column chromatography can sometimes help.[5] Avoid high temperatures; if distillation is attempted, it must be under a high vacuum to lower the boiling point and prevent thermal decomposition.[5]
Q: I see multiple spots on my TLC plate after the reaction, even after a full 24 hours. A: This indicates an incomplete reaction or the formation of byproducts.
-
Unreacted Starting Material: If you can identify spots corresponding to your starting materials, it suggests an issue with reactivity. This could again be due to deactivated base or insufficient reaction time/temperature.
-
Side Products: A common side reaction is the simple addition of ethoxide to diethyl oxalate. Another possibility is the self-condensation of Ethyl 7-cyanoheptanoate. To minimize these, ensure the base is fully suspended and stirring is efficient before adding the reagents. A "crossed" Claisen works best when one partner (diethyl oxalate) cannot enolize, but slow addition is still key.
Q: During the workup, my product seems to be hydrolyzing. How can I prevent this? A: Both the ester and nitrile functionalities can be susceptible to hydrolysis.
-
Nitrile Hydrolysis: Avoid strongly acidic or basic conditions, especially with heating.[9] During the acidic quench, use a dilute acid (e.g., 1M HCl) and keep the solution cold in an ice bath.
-
Ester Hydrolysis: Similarly, avoid harsh pH and high temperatures. After neutralizing the reaction, do not let it sit in the aqueous acidic/basic solution for an extended period. Proceed with extraction, washing, and drying efficiently.
References
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Zhao, L., & Wang, Y. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 38, 03019. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Mondal, B., & Modak, A. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1316–1336. Retrieved from [Link]
-
Kevan Science. (2020). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]
-
Julian, P. L., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society, 67(3), 387-390. Retrieved from [Link]
-
ResearchGate. (2018). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions. Retrieved from [Link]
- Google Patents. (2020). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
- Google Patents. (2012). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
-
ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Kevan Science. (2017). Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters). Retrieved from [Link]
-
The Modern Chemist. (2024). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. Retrieved from [Link]
Sources
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Technical Support Center: Troubleshooting Intramolecular Reactions of Long-Chain Keto-Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for intramolecular reactions of long-chain keto-esters. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis of macrocycles and other large ring structures via intramolecular cyclization. As Senior Application Scientists, we understand that these reactions can be notoriously difficult, often plagued by low yields and competing side reactions. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My intramolecular cyclization of a long-chain keto-ester is resulting in very low yields of the desired macrocycle. What are the primary factors contributing to this, and how can I improve the yield?
Answer:
Low yields in macrocyclization reactions are a common and frustrating problem. The primary culprit is often the competition between the desired intramolecular reaction (ring formation) and intermolecular reactions (polymerization or dimerization).[1][2][3] For a long-chain keto-ester, the two reactive ends of the same molecule must come into close proximity for cyclization to occur. However, at typical reaction concentrations, it is often statistically more likely for a reactive end of one molecule to encounter the reactive end of another molecule, leading to undesired chain extension.
Causality and Troubleshooting Steps:
-
High-Dilution Principle: The most critical technique to favor intramolecular cyclization is the use of high-dilution conditions .[1][3] By significantly lowering the concentration of the keto-ester, you decrease the probability of intermolecular collisions, thereby giving the ends of the same molecule a better chance to react.[2] For the formation of 9-11 membered rings, concentrations may need to be as low as 10⁻⁶ M to prevent polymerization.[2]
-
Protocol: Syringe Pump Addition: A practical way to achieve high dilution without using enormous volumes of solvent is to slowly add a solution of the keto-ester to a larger volume of the reaction solvent containing the catalyst over an extended period.[3] This keeps the instantaneous concentration of the reactant extremely low.
-
-
Chain Length and Ring Strain: The length of the carbon chain plays a crucial role. The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored.[2][4][5] However, medium-sized rings (8-11 members) suffer from significant transannular strain, while very large rings have a low probability of the ends meeting due to the high number of degrees of conformational freedom.
-
Troubleshooting: While you cannot change the desired ring size, understanding the inherent challenges for your target molecule is key. For difficult ring sizes, meticulous application of high-dilution and optimization of other parameters are paramount.
-
-
Solvent Choice: The solvent can influence the conformation of the long chain. A solvent that promotes a more "balled-up" or pre-organized conformation can increase the chances of the reactive ends being in proximity.
-
Temperature: Higher temperatures can provide the energy to overcome activation barriers but can also favor side reactions or decomposition.
-
Troubleshooting: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity. For some base-catalyzed reactions, lower temperatures can minimize side reactions.[6]
-
Question 2: I am observing significant amounts of a polymeric or dimeric byproduct. How can I definitively identify this and suppress its formation?
Answer:
The formation of polymers or dimers is a classic sign that intermolecular reactions are outcompeting intramolecular cyclization.
Identification and Suppression Strategies:
-
Identification:
-
Mass Spectrometry: This is the most direct method. A dimer will have a mass-to-charge ratio (m/z) of approximately twice that of your starting material (minus the elements lost in the condensation, e.g., an alcohol). A polymer will show a distribution of masses that are multiples of the monomer unit.
-
NMR Spectroscopy: The NMR spectrum of the byproduct will likely be complex and show repeating units, in contrast to the more defined spectrum expected for a single cyclic product.
-
Gel Permeation Chromatography (GPC): This technique separates molecules by size and is an excellent way to identify the presence of higher molecular weight species.
-
-
Suppression:
-
Strict Adherence to High Dilution: This is the most effective strategy.[1][3] Ensure your syringe pump addition is slow and steady, and the reaction flask has sufficient solvent volume.
-
Template Effects: In some cases, the choice of cation in a base-catalyzed reaction can act as a template, holding the ends of the molecule in proximity. For instance, using a larger cation like potassium or cesium might be more effective than lithium or sodium for certain chain lengths.
-
Pre-organization of the Substrate: Introducing rigid elements like double or triple bonds into the long chain can reduce its conformational flexibility, which can pre-organize the molecule for cyclization and increase the rate of the intramolecular reaction.
-
Question 3: My reaction is a Dieckmann condensation of a 1,n-diester. Which base should I use, and what are the common pitfalls?
Answer:
The Dieckmann condensation is a powerful intramolecular Claisen condensation for forming cyclic β-keto esters, typically 5- and 6-membered rings.[4][5][7][8][9]
Base Selection and Pitfalls:
-
Choice of Base:
-
Alkoxides: The classic choice is an alkoxide base where the alkyl group matches the ester (e.g., sodium ethoxide for ethyl esters).[5][6] This prevents transesterification, a side reaction where the base exchanges with the ester group.[5]
-
Sterically Hindered Bases: Modern protocols often use strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or potassium tert-butoxide (t-BuOK) in aprotic solvents.[6] These bases are very effective at deprotonation and can often be used at lower temperatures, minimizing side reactions.[6]
-
-
Common Pitfalls:
-
Stoichiometry of the Base: A full equivalent of base is required because the resulting cyclic β-keto ester is acidic and will be deprotonated by the base.[8][9] This final deprotonation step is often what drives the reaction equilibrium to favor the product.[9]
-
Reverse Dieckmann: If the product β-keto ester does not have an enolizable proton, the reaction can be reversible, and the equilibrium may not favor the cyclic product.[10]
-
Water Contamination: The presence of water can hydrolyze the ester and neutralize the base, quenching the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Mechanism of Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Question 4: Are there alternative cyclization reactions for long-chain precursors if the Dieckmann condensation fails?
Answer:
Yes, several other named reactions are effective for intramolecular cyclization, depending on the functional groups in your long-chain molecule.
-
Thorpe-Ziegler Reaction: This is the intramolecular version of the Thorpe reaction and is conceptually related to the Dieckmann condensation.[11][12] It involves the cyclization of a dinitrile using a strong base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[11][13][14] This method is particularly useful for preparing medium and large rings under high-dilution conditions.[13]
-
Ruzicka Large-Ring Synthesis: This method involves the thermal decomposition of salts (often thorium or cerium) of dicarboxylic acids at high temperatures to form large-ring alicyclic ketones.[15][16][17] While historically significant for being one of the first methods to produce macrocycles, it often results in low yields and has largely been supplanted by high-dilution techniques.[15]
-
Acyloin Condensation: This is a reductive coupling of two carboxylic esters using metallic sodium to yield an α-hydroxyketone, known as an acyloin. The intramolecular version is effective for forming rings of 10 members or more.
Question 5: How does Baldwin's Rules apply to these long-chain cyclizations?
Answer:
Baldwin's rules are a set of guidelines that predict the relative favorability of ring-closing reactions based on the geometry of the reacting centers.[18][19] They classify reactions based on:
-
The size of the ring being formed.[20]
-
The hybridization of the electrophilic carbon (sp³, sp², or sp).[18][20]
-
Whether the bond being broken is exo or endo to the newly formed ring.[18][21]
For the intramolecular reactions of keto-esters (like the Dieckmann condensation), the key step is the attack of an enolate (nucleophile) onto an ester carbonyl (an sp² or trig center). According to Baldwin's rules, for 5- and 6-membered rings, the 5-exo-trig and 6-exo-trig pathways are favored, which aligns with the high efficiency of these reactions.[18] Conversely, endo-trig closures for smaller rings are disfavored.[18]
While these rules are powerful for predicting the feasibility of forming smaller rings (3-7 members), their predictive power for large, flexible macrocycles is diminished.[18] In long-chain molecules, the conformational flexibility often allows the molecule to adopt the necessary geometry for cyclization, making the entropic factors and concentration (as discussed in Q1) the more dominant considerations.
Logical Flow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yield cyclization reactions.
Data Summary Table
| Parameter | Recommended Action for Low Yield | Rationale |
| Concentration | Decrease concentration significantly (e.g., <0.01 M). Use syringe pump for slow addition. | Favors intramolecular reaction over intermolecular polymerization.[1][2][3] |
| Base (for Dieckmann) | Match alkoxide to ester (e.g., NaOEt for ethyl ester) or use a strong, non-nucleophilic base (e.g., LHMDS, t-BuOK). Use at least 1 full equivalent. | Prevents transesterification.[5] Hindered bases can improve efficiency.[6] Stoichiometry drives the reaction forward.[8][9] |
| Temperature | Screen a range of temperatures. Often, lower temperatures (-78 °C to RT) are better for base-mediated reactions. | Balances reaction rate against the rate of decomposition and side reactions.[6] |
| Solvent | Screen polar aprotic (THF, DMF) and non-polar (Toluene) solvents. | Solvent affects substrate conformation and enolate stability.[6] |
| Chain Structure | If possible, introduce rigid elements (e.g., double bonds) into the chain. | Reduces conformational freedom and "pre-organizes" the substrate for cyclization. |
Experimental Protocols
Protocol 1: High-Dilution Dieckmann Condensation
This protocol is a general guideline for performing an intramolecular Dieckmann condensation to form a macrocyclic β-keto ester.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Prepare a solution of the long-chain diester in anhydrous solvent (e.g., THF, Toluene) at a concentration of approximately 0.1 M. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
In a large, dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a reflux condenser, add the bulk of the anhydrous solvent. The volume should be sufficient to result in a final reactant concentration of ≤ 0.001 M.
-
Add 1.1 equivalents of a strong base (e.g., NaH, LHMDS) to the reaction flask.
-
-
Reaction Execution:
-
Heat or cool the solvent in the reaction flask to the desired temperature.
-
Begin the slow addition of the diester solution via the syringe pump over a period of 4-24 hours. A slow, steady addition rate is crucial.
-
Allow the reaction to stir for an additional 1-4 hours after the addition is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl until the pH is neutral or slightly acidic.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired cyclic β-keto ester.
-
References
- Baldwin's rules. (n.d.). Grokipedia.
-
Ketonic decarboxylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 49(98), 11246-11250. [Link]
-
Baldwin's Rules for Ring Closure. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Alabugin, I. V., Gold, B., & Shatruk, M. (2010). Cyclizations of Alkynes: Revisiting Baldwin’s Rules for Ring Closure. Chemical Reviews, 111(5), 1-49. [Link]
-
Baldwin's rules wikipedia, the free encyclopedia. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Cyclisation de Ruzicka. (n.d.). Wikipédia. Retrieved January 17, 2026, from [Link]
- Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (2025). Source Not Available.
-
What is a key difference between intramolecular and intermolecular chain transfer reactions?. (n.d.). Pearson+. Retrieved January 17, 2026, from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved January 17, 2026, from [Link]
-
Ruzicka Large Ring Synthesis. (n.d.). Merck Index. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
- Synthesis by high dilution principle. (n.d.). Source Not Available.
-
Does peptide length and size affect cyclization efficiency?. (2023). Biotage. [Link]
-
Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. (2020). Gellman Group. [Link]
-
Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. (2015). National Institutes of Health. [Link]
-
High dilution principle. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
What are intermolecular and intramolecular reactions?. (2017). Quora. [Link]
-
Intramolecular reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Intramolecular vs. Intermolecular Reaction. (n.d.). University of Bristol. Retrieved January 17, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Dieckmann condensation. (2023). Purechemistry. [Link]
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Global Analysis of Peptide Cyclization Efficiency. (n.d.). ACS Combinatorial Science. [Link]
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Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
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Intermolecular vs intramolecular reactions. (2021). YouTube. [Link]
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Enantioselective Organocatalyzed Transformations of β-Ketoesters. (n.d.). Chemical Reviews. [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Ružička-Cyclisierung.svg. (2018). Wikimedia Commons. [Link]
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Named Reactions: Dieckmann condensation MCQs With Answer. (2025). Pharmacy Freak. [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Global Analysis of Peptide Cyclization Efficiency. (n.d.). National Institutes of Health. [Link]
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Synchronous Control of Chain Length/Sequence/Topology for Precision Synthesis of Cyclic Block Copolymers from Monomer Mixtures. (2021). Journal of the American Chemical Society. [Link]
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Ruzicka cyclization. (2020). ResearchGate. [Link]
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Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]
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Effect of chain length on the formation and stability of synthetic alpha-helical coiled coils. (1994). Biochemistry. [Link]
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Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts. [Link]
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Catalytic cascade aldol-cyclization of tertiary ketone enolates for enantioselective synthesis of keto-esters with a C-F quaternary stereogenic center. (2016). PubMed. [Link]
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The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. (n.d.). MDPI. [Link]
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of Ethyl 8-cyano-2-oxooctanoate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Ethyl 8-cyano-2-oxooctanoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the reliability of research data, the consistency of manufacturing processes, and the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most appropriate technique for your analytical needs.
The Critical Role of Purity Analysis
The synthetic route to this compound, like many organic syntheses, can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can have significant consequences, potentially altering the reactivity of the intermediate, leading to the formation of undesired products in subsequent synthetic steps, and ultimately compromising the purity and safety of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the accurate quantification of this compound and the detection and identification of any potential impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[1] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
The Rationale for HPLC in Analyzing this compound
Given the presence of a polar keto group, a cyano group, and an ester functional group, this compound is well-suited for analysis by reversed-phase HPLC. This mode of chromatography utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of moderately polar compounds. The inclusion of a UV detector is appropriate as the carbonyl group in the α-keto ester moiety is expected to have a UV absorbance, enabling sensitive detection.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a certified reference standard should be used to create a calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2]
The Rationale for GC-MS in Analyzing this compound
This compound is expected to be sufficiently volatile and thermally stable for GC analysis. The coupling with a mass spectrometer allows for not only quantification but also the definitive identification of the main component and any impurities based on their mass spectra and fragmentation patterns. This is a significant advantage for impurity profiling. A common fragmentation pattern for ethyl esters involves the loss of an ethoxy radical.[3]
Experimental Protocol: GC-MS Analysis
This protocol details a GC-MS method for the purity assessment of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL in split mode (e.g., 20:1 split ratio) |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes.Ramp to 280 °C at a rate of 15 °C/min.Hold at 280 °C for 10 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
Data Analysis:
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis of this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical objectives.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and interaction with a stationary phase.[4] | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[4] |
| Analytes | A broad range of compounds, including non-volatile and thermally labile ones.[5] | Volatile and thermally stable compounds.[5] |
| Impurity Profiling | Good for detecting a wide range of impurities, but identification relies on retention time matching with standards. | Excellent for identifying and quantifying volatile and semi-volatile impurities through mass spectral data.[5] |
| Quantification | Highly quantitative, especially with a reference standard. | Quantitative, but can be more variable without an internal standard. |
| Sample Preparation | Typically straightforward dissolution and filtration. | Requires dissolution in a volatile solvent; derivatization may be needed for less volatile or polar compounds, though likely not for the target analyte. |
| Advantages | - Wide applicability- Robust and reproducible- Non-destructive (sample can be collected) | - High separation efficiency- Definitive identification of unknowns- High sensitivity |
| Limitations | - Limited peak capacity compared to GC- Identification of unknowns can be challenging without MS | - Limited to volatile and thermally stable compounds- Potential for thermal degradation of labile compounds |
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment
Both HPLC and GC-MS are powerful and valuable techniques for assessing the purity of this compound. HPLC-UV offers a robust and versatile method for routine purity checks and quantification, particularly for non-volatile impurities. On the other hand, GC-MS provides unparalleled capability for the identification and quantification of volatile and semi-volatile impurities, making it an indispensable tool for in-depth impurity profiling and method validation.
For a comprehensive and rigorous purity assessment of this compound, a dual-pronged approach is recommended. HPLC can be employed for routine quality control, while GC-MS can be utilized for the initial characterization of a new batch, the investigation of unknown peaks, and the validation of the manufacturing process. By leveraging the complementary strengths of both techniques, researchers, scientists, and drug development professionals can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity and success of their scientific endeavors.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Lab Manager. (2025, July 24). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
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A Comparative Guide to NMR and Mass Spectrometry for the Structural Elucidation of Ethyl 8-cyano-2-oxooctanoate Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural determination of active pharmaceutical ingredients and synthetic intermediates is a cornerstone of chemical research. Molecules like Ethyl 8-cyano-2-oxooctanoate, a functionalized β-keto ester, present a common yet critical analytical challenge: isomerism. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as complementary tools for the complete structural elucidation of its primary isomers. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical approach.
Chapter 1: The Isomeric Landscape: Keto-Enol Tautomerism
This compound, like most β-dicarbonyl compounds, exists as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[1][2] This equilibrium is not a simple resonance; these are distinct chemical species with different connectivities and properties. The interconversion between them is slow on the NMR timescale, allowing for the simultaneous observation and characterization of both isomers in solution.[1][2]
The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[2][3] The keto form is often more polar and favored in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, making it more prevalent in non-polar solvents.[2][3] Understanding this dual nature is the first step in its structural elucidation.
Caption: Keto-Enol tautomerism of this compound.
Chapter 2: Unraveling the Tautomeric Mixture with NMR Spectroscopy
NMR spectroscopy is the most powerful technique for both identifying and quantifying the keto-enol tautomers in a sample. The distinct chemical environments of the nuclei in each form give rise to separate and characteristic sets of signals.
¹H NMR: A Quantitative Snapshot
Proton NMR (¹H NMR) provides a direct window into the tautomeric ratio. The spectrum of a typical sample will show overlapping signals from both the keto and enol forms. The key to differentiation lies in identifying the unique signals for each isomer.
-
Keto Form: The most characteristic signal is from the two α-protons on C3, which typically appear as a singlet around δ 3.5 ppm . These protons are adjacent to the C2 ketone.
-
Enol Form: This isomer is distinguished by two highly diagnostic signals: a broad singlet far downfield ( δ ~12 ppm ) corresponding to the intramolecularly hydrogen-bonded enolic hydroxyl proton, and a sharp singlet around δ 5.0 ppm for the vinylic proton at C3.[4]
The Causality of Choice: We rely on ¹H NMR not just for identification but for quantification. Because the signal intensity (integral) is directly proportional to the number of protons, comparing the integration of a unique keto signal (e.g., the α-CH₂ at C3) with a unique enol signal (e.g., the vinylic CH at C3) allows for the precise determination of the keto-to-enol ratio in the solvent used for the analysis.[1]
¹³C NMR & DEPT: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR), often used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine the number of attached protons (CH, CH₂, CH₃), provides unambiguous evidence for the carbon framework of each tautomer.
-
Keto Form: Features two distinct carbonyl carbons: the ketone at C2 (~200 ppm) and the ester at C1 (~165 ppm). The α-carbon (C3) will appear as a CH₂ signal around 50 ppm.
-
Enol Form: The ketone signal is absent. Instead, two sp²-hybridized carbons appear for the double bond: C2 (~175 ppm, now an enol ether carbon) and C3 (~90 ppm, a vinylic CH). The ester carbonyl at C1 remains around 165 ppm. The presence of the nitrile carbon (-C≡N) will also be evident in the 115-120 ppm region for both isomers.
Data Summary & Interpretation
The following table summarizes the expected, characteristic NMR shifts for the key differentiating nuclei in each tautomer, assuming CDCl₃ as the solvent.
| Atom/Group | Tautomer | Technique | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Enolic OH | Enol | ¹H NMR | ~12.1 | Extremely deshielded, broad singlet; definitive proof of enol form.[4] |
| Vinylic CH | Enol | ¹H NMR | ~5.0 | Sharp singlet in the olefinic region.[4] |
| α-CH₂ (at C3) | Keto | ¹H NMR | ~3.5 | Singlet adjacent to a carbonyl; characteristic of the keto form. |
| C2 Carbonyl | Keto | ¹³C NMR | ~202 | Ketone signal, absent in the enol form. |
| C1 Carbonyl | Keto / Enol | ¹³C NMR | ~165 | Ester carbonyl, present in both forms. |
| C2 Vinylic | Enol | ¹³C NMR | ~175 | Deshielded sp² carbon of the enol. |
| C3 Vinylic | Enol | ¹³C NMR | ~90 | Shielded sp² carbon (CH) of the enol. |
| C3 Methylene | Keto | ¹³C NMR | ~50 | sp³ CH₂ carbon adjacent to the ketone. |
| Nitrile (-CN) | Keto / Enol | ¹³C NMR | ~118 | Present in both forms, confirms nitrile group presence. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Carefully integrate the signals, paying close attention to the unique keto (α-CH₂) and enol (vinylic CH) protons to calculate the tautomeric ratio.
-
-
¹³C and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Run DEPT-135 and DEPT-90 experiments. This is a self-validating step: the DEPT-135 will show CH/CH₃ signals as positive and CH₂ signals as negative, while the DEPT-90 will show only CH signals. This combination allows for the unambiguous assignment of each carbon's type, confirming the presence of the vinylic CH in the enol and the α-CH₂ in the keto form.
-
-
2D NMR (Optional but Recommended): For complete assignment, acquire a ¹H-¹³C HSQC experiment to correlate protons directly to the carbons they are attached to, and a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which helps piece together the entire molecular structure.
Chapter 3: Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
While NMR excels at characterizing the solution-state equilibrium, mass spectrometry is indispensable for confirming the compound's elemental composition and providing corroborating structural evidence through gas-phase fragmentation analysis.
Ionization and Molecular Ion Confirmation
The first step in MS analysis is to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is the preferred method. This provides a highly accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the confident determination of the elemental formula (C₁₁H₁₇NO₃).
Differentiating Isomers through Fragmentation
Electron Ionization (EI), a higher-energy technique often paired with Gas Chromatography (GC), generates reproducible fragmentation patterns that act as a molecular fingerprint. While the keto and enol tautomers will have the same molecular ion, their fragmentation pathways can offer structural insights. The fragmentation of β-keto esters is well-documented and is dominated by two key processes.[5][6][7]
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This would lead to fragments from the loss of the ethoxy group (-OC₂H₅) or cleavage at the C2-C3 or C3-C4 bonds.
-
McLafferty Rearrangement: This is a characteristic rearrangement for compounds containing a carbonyl group and an accessible γ-hydrogen.[6][8] For the keto form of this compound, a γ-hydrogen on the octanoate chain can transfer to the C2 ketone, leading to a neutral alkene loss and a charged enol fragment.
The presence of the long alkyl chain terminated by a nitrile group adds further fragmentation possibilities, such as cleavage along the chain.
Data Summary & Interpretation
The table below lists some of the plausible key fragments that would be expected in an EI mass spectrum.
| m/z Value | Plausible Fragment Structure | Fragmentation Pathway |
| 211 | [C₁₁H₁₇NO₃]⁺˙ | Molecular Ion |
| 166 | [M - OC₂H₅]⁺ | α-Cleavage at the ester |
| 141 | [CH₂(CH₂)₄CN]⁺ | Cleavage at C2-C3 bond |
| 114 | [C₅H₈NO₂]⁺˙ | McLafferty Rearrangement (loss of C₄H₈) |
| 83 | [CH₂(CH₂)₃CN]⁺ | Cleavage further down the chain |
| 43 | [CH₃CO]⁺ | α-Cleavage (acetyl cation) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an EI source.
-
Gas Chromatography (GC):
-
Inject 1 µL of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5 or equivalent).
-
Employ a temperature gradient (e.g., start at 50°C, ramp to 250°C) to ensure proper separation and elution of the compound. The tautomers may or may not separate chromatographically, but often co-elute.
-
-
Mass Spectrometry (MS):
-
Set the ionization energy to the standard 70 eV for EI.
-
Scan a mass range from m/z 40 to 300.
-
Analyze the resulting mass spectrum for the molecular ion and compare the observed fragmentation pattern to established pathways for β-keto esters and nitriles.
-
Chapter 4: An Integrated Analytical Workflow
Neither NMR nor MS alone tells the whole story. A robust structural elucidation relies on integrating the strengths of both. NMR provides definitive, quantitative information about the isomeric composition in solution, while MS confirms the elemental composition and provides fragmentation data consistent with the proposed covalent structure.
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A Comparative Guide to the Reactivity of the Keto-Ester and Nitrile Moieties in Ethyl 8-cyano-2-oxooctanoate
This guide provides an in-depth comparative analysis of the reactivity of the keto-ester and nitrile functional groups within the bifunctional molecule, Ethyl 8-cyano-2-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemoselectivity of these groups under various reaction conditions, supported by mechanistic insights and experimental protocols.
Introduction
This compound is a versatile building block in organic synthesis, featuring three key functional groups: a ketone, an ester, and a nitrile. The presence of multiple reactive sites offers a rich landscape for chemical transformations, yet it also presents the challenge of achieving selectivity. Understanding the intrinsic reactivity of the β-keto-ester system versus the terminal nitrile group is paramount for designing efficient and high-yielding synthetic routes. This guide will dissect the factors governing this reactivity, enabling chemists to strategically target a specific functional group while preserving the others.
The Dueling Electrophiles: A Tale of Two Functional Groups
The core of this compound's chemistry lies in the electrophilic nature of the carbon atoms within the keto, ester, and nitrile functionalities. Both the carbonyl carbons of the keto-ester and the carbon of the nitrile group are susceptible to nucleophilic attack due to the polarization of their respective multiple bonds.[1] However, their reactivity is not identical and is influenced by a combination of electronic and steric factors.
The Keto-Ester Moiety: A Highly Activated System
The β-keto-ester functionality in this compound is a classic example of an activated methylene compound. The α-carbon, situated between two carbonyl groups, is particularly acidic and readily forms an enolate. This property is fundamental to its utility in various carbon-carbon bond-forming reactions.
From the perspective of nucleophilic addition to the carbonyls, the ketone is generally more reactive than the ester. This is because the lone pairs on the ester's oxygen atom can donate electron density to the carbonyl carbon through resonance, reducing its electrophilicity.[2] In contrast, the ketone's carbonyl carbon is only stabilized by the adjacent alkyl groups.
The Nitrile Group: A Less Reactive, Yet Versatile, Electrophile
The nitrile group, with its carbon-nitrogen triple bond, also presents an electrophilic carbon atom.[3] However, it is generally less reactive towards nucleophiles than carbonyl compounds.[2] Nitrogen is less electronegative than oxygen, resulting in a less polarized bond and a less electron-deficient carbon atom.[2] Consequently, stronger nucleophiles or activation through acid catalysis are often required to induce a reaction at the nitrile.[4]
Comparative Reactivity Under Key Transformations
The differential reactivity of the keto-ester and nitrile groups can be exploited to achieve selective transformations. Below, we explore several common reaction types and predict the chemoselectivity for this compound.
Reduction Reactions
The reduction of this compound presents a clear case of chemoselectivity.
-
Selective Reduction of the Ketone: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol. It is not reactive towards esters or nitriles under standard conditions.[5] This allows for the targeted modification of the keto group while leaving the ester and nitrile functionalities intact.
-
Selective Reduction of the Ester: Lithium borohydride (LiBH₄) is a stronger reducing agent than NaBH₄ and can reduce the ester to a primary alcohol. It is also capable of reducing the ketone. However, it is possible to achieve some selectivity for the ester over the nitrile.[5]
-
Selective Reduction of the Nitrile: Catalytic hydrogenation using Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C) can selectively reduce the nitrile to a primary amine.[6][7] The ester group is generally stable under these conditions.[6] For aliphatic nitriles, medium pressure hydrogenation may be required.[7]
-
Non-selective Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) will reduce all three functional groups: the ketone to a secondary alcohol, the ester to a primary alcohol, and the nitrile to a primary amine.[5][8]
Table 1: Predicted Outcomes of Reduction Reactions
| Reducing Agent | Target Functional Group | Predicted Major Product |
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 8-cyano-2-hydroxyoctanoate |
| Lithium Borohydride (LiBH₄) | Ester & Ketone | 8-cyanooctane-1,2-diol |
| H₂/Raney Ni | Nitrile | Ethyl 2-oxo-9-aminoonanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Ester, & Nitrile | 9-aminoonane-1,2-diol |
Hydrolysis Reactions
The hydrolysis of this compound can also be controlled to favor one functional group over the other.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[9] Saponification, using a base like sodium hydroxide, is a common and efficient method.[10] While the nitrile can also be hydrolyzed under these conditions, the ester is generally more susceptible to hydrolysis, especially under basic conditions.[11]
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions, typically with prolonged heating.[1][4] This reaction proceeds through an amide intermediate.[1][4] It is possible to selectively hydrolyze the nitrile to a primary amide using hydrogen peroxide in a basic solution.[12]
Table 2: Predicted Outcomes of Hydrolysis Reactions
| Reagents and Conditions | Target Functional Group | Predicted Major Product |
| Dilute NaOH, room temp. | Ester | 8-cyano-2-oxooctanoic acid |
| Conc. H₂SO₄, heat | Nitrile & Ester | 2-oxononanedioic acid |
| H₂O₂, NaOH, DMSO | Nitrile | Ethyl 8-amido-2-oxooctanoate |
Nucleophilic Addition Reactions
The addition of organometallic reagents, such as Grignard reagents, highlights the difference in reactivity.
-
Reaction with Grignard Reagents: Grignard reagents will readily add to the ketone, forming a tertiary alcohol.[13] They can also add to the ester, although this reaction is typically slower. Addition to the nitrile requires more forcing conditions and leads to the formation of a ketone after hydrolysis of the intermediate imine.[1][13] Therefore, by controlling the stoichiometry and reaction conditions, it is possible to selectively target the ketone.
Experimental Protocols
To provide a practical framework for exploiting this differential reactivity, detailed experimental protocols for selective transformations are provided below.
Protocol 1: Selective Reduction of the Ketone with Sodium Borohydride
This procedure details the selective reduction of the ketone in this compound to the corresponding secondary alcohol.
Workflow Diagram:
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The Synthetic Versatility of Ethyl 8-cyano-2-oxooctanoate: A Comparative Guide to Bifunctional Synthons
For the discerning researcher in organic synthesis and drug development, the selection of the right building block is paramount. Bifunctional synthons, molecules bearing two distinct reactive functional groups, are powerful tools for the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of Ethyl 8-cyano-2-oxooctanoate, a long-chain keto-cyano ester, with other prominent bifunctional synthons. We will explore its synthesis, reactivity, and potential applications, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
Introduction to Bifunctional Synthons: The Pillars of Convergent Synthesis
In the quest for molecular complexity, convergent synthetic strategies are often superior to linear approaches. Bifunctional synthons are the cornerstone of such strategies, allowing for the rapid assembly of cyclic and polyfunctionalized molecules. These reagents possess two functional groups that can react either sequentially or in a concerted fashion, offering a streamlined path to intricate structures. The spatial separation and electronic nature of these functional groups dictate the synthon's reactivity and its suitability for specific synthetic transformations.
This compound exemplifies a class of bifunctional synthons characterized by a ketone and a nitrile group separated by a flexible alkyl chain. This arrangement offers a unique combination of electrophilic and nucleophilic centers, as well as opportunities for cyclization reactions.
Synthesis and Purity of this compound
While not as commonly commercially available as shorter-chain analogues, the synthesis of this compound can be envisioned through several logical retrosynthetic disconnections. A plausible approach involves the acylation of a suitable cyano-ester or the alkylation of a keto-ester.
One potential synthetic route is the acylation of the anion of acetonitrile with an appropriate ester, a method that has been successfully employed for the synthesis of various β-ketonitriles.[1] Alternatively, a more tailored approach could involve the reaction of ethyl acetoacetate with a long-chain halo-nitrile, such as 6-bromohexanenitrile.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic pathway to this compound.
A Comparative Analysis of Reactivity
The true value of a bifunctional synthon lies in its predictable and versatile reactivity. Here, we compare the expected reactivity of this compound with established bifunctional building blocks.
The Keto-Ester Moiety: A Hub of Reactivity
The β-keto-ester functionality in this compound provides a highly acidic α-proton, making it a potent nucleophile in its enolate form. This reactivity is analogous to the classic ethyl acetoacetate.
-
Alkylation Reactions: The methylene group adjacent to the ketone is readily deprotonated and can be alkylated with various electrophiles.
-
Condensation Reactions: This synthon is an excellent candidate for Knoevenagel and Claisen-Schmidt condensations.[2]
The Nitrile Group: A Versatile Functional Handle
The terminal nitrile group offers a plethora of synthetic transformations.[3][4] Its reactivity can be modulated, and it serves as a precursor to several other important functional groups.[5]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like LiAlH₄.[3] This opens the door to the synthesis of amino acids and diamines.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding a keto-diacid precursor.[6][7]
-
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.[6][7]
Intramolecular Cyclizations: The Power of Proximity
The six-carbon linker between the keto and cyano functionalities in this compound is ideal for the formation of seven- and eight-membered rings through intramolecular reactions. For instance, reductive amination of the ketone followed by intramolecular lactamization with the nitrile (or its hydrolyzed form) could lead to novel heterocyclic scaffolds.
Comparison with Other Bifunctional Synthons
To fully appreciate the utility of this compound, it is essential to compare it with other commonly used bifunctional synthons.
| Synthon | Functional Groups | Key Reactions | Primary Applications |
| This compound | Ketone, Nitrile | Alkylation, Condensation, Nitrile transformations, Intramolecular cyclizations | Synthesis of long-chain functionalized molecules, macrocycles, and complex heterocycles. |
| Ethyl Acetoacetate | Ketone, Ester | Acetoacetic ester synthesis (alkylation, hydrolysis, decarboxylation) | Synthesis of ketones, carboxylic acids, and heterocycles (e.g., pyrimidines, pyridines). |
| Ethyl Cyanoacetate | Nitrile, Ester | Knoevenagel condensation, Michael addition, alkylation.[8] | Synthesis of α,β-unsaturated compounds, heterocycles, and malonic esters.[8] |
| Ethyl 8-Bromooctanoate | Ester, Alkyl Bromide | Nucleophilic substitution at the bromide, ester manipulations. | Introduction of long alkyl chains, synthesis of macrocyclic lactones. |
Key Differentiators:
-
Chain Length: The long alkyl chain in this compound provides access to larger ring systems and molecules with greater lipophilicity compared to shorter-chain analogues.
-
Orthogonal Reactivity: The keto and nitrile groups can often be reacted chemoselectively, allowing for a stepwise synthetic approach.
-
Versatility of the Nitrile: The nitrile group is a more versatile precursor than an ester or an alkyl halide, as it can be converted into amines, carboxylic acids, or ketones.
Experimental Protocols
Protocol 1: Alkylation of a β-Keto-Nitrile
Objective: To demonstrate the nucleophilic character of the methylene group adjacent to the ketone.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to a Lactam
Objective: To illustrate the potential for intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Ethanol
Procedure:
-
To a hydrogenation flask, add this compound and ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactam.
-
Purify the product by recrystallization or column chromatography.
Workflow for Reductive Cyclization:
Caption: A schematic of the reductive cyclization of this compound.
Conclusion
This compound emerges as a highly versatile, albeit less common, bifunctional synthon with significant potential in organic synthesis. Its long alkyl chain and the orthogonal reactivity of the keto and nitrile functionalities provide a powerful platform for the construction of complex molecules, including macrocycles and unique heterocyclic systems. While its direct experimental data is sparse in the literature, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. For researchers and drug development professionals seeking to expand their synthetic toolbox, the exploration of long-chain keto-cyano esters like this compound offers a promising avenue for innovation.
References
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Organic Syntheses Procedure. ethyl (1-ethylpropylidene)cyanoacetate. Available from: [Link]
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A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters. Available from: [Link]
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Annelations of cyclic β-cyanoketones in the synthesis of functionalized polycyclic compounds and steroids. Tetrahedron. Available from: [Link]
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A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.[1] Available from: [Link]
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ECYA (ETHYL CYANO ACETATE). Ataman Kimya. Available from: [Link]
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Introduction to Organic Synthesis. SlideShare. Available from: [Link]
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Reactions of Nitriles. Chemistry Steps.[6] Available from: [Link]
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The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal.[4] Available from: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 8-cyano-2-oxooctanoate in Reaction Mixtures
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethyl 8-cyano-2-oxooctanoate
This compound is a polyfunctional molecule of significant interest as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a reactive α-ketoester and a terminal nitrile group, makes it a valuable building block. Accurate quantification of this compound within complex reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the consistency of downstream processes. Without a robust analytical method, process development can be inefficient and lead to inconsistent product quality.
This guide provides a comparative analysis of three powerful analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The discussion is grounded in the principles of analytical method validation to ensure that the data generated is reliable, accurate, and fit for purpose.[1][2]
Comparative Analysis of Key Quantitative Methodologies
The selection of an optimal analytical technique is a critical decision driven by factors such as the analyte's physicochemical properties, the complexity of the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive molecules.[3] Given the α-ketoester moiety in this compound, which acts as a chromophore, UV detection is a straightforward and effective approach.
Causality Behind Method Choice: The conjugated system of the α-ketoester allows for strong UV absorbance, providing good sensitivity. Reversed-phase HPLC is adept at separating organic molecules of moderate polarity, making it ideal for resolving the target analyte from common reaction precursors (e.g., starting esters, cyanating agents) and byproducts.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules based on hydrophobicity.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). The use of formic acid helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic impurities.
-
Gradient Program: Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV at 230 nm. This wavelength is chosen to maximize the signal for the α-ketoester chromophore while minimizing interference from non-absorbing species.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 Acetonitrile/Water diluent.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Quantification: External standard calibration. Prepare a series of at least five standards of purified this compound of known concentrations. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds.[4][5] The viability of this method for this compound depends on its thermal stability and volatility under GC conditions. The mass spectrometer provides definitive identification and can separate the analyte signal from co-eluting impurities based on mass-to-charge ratio.
Causality Behind Method Choice: The primary advantage of GC-MS is its superior selectivity. While HPLC-UV relies on retention time for identification, MS provides a mass spectrum "fingerprint," which is highly specific. This is invaluable when dealing with complex reaction mixtures where isobaric impurities (compounds with the same mass) are not present or can be chromatographically resolved.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). This phase provides good general-purpose separation for a wide range of organic molecules.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
Note: Thermal degradation of the α-ketoester should be evaluated during method development. A lower final temperature may be necessary.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of this compound (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.[6]
-
Add a suitable internal standard (e.g., a stable, deuterated analogue or a compound with similar chemical properties but a different retention time, like diethyl phthalate).
-
Filter through a 0.45 µm syringe filter.
-
-
Quantification: Internal standard calibration. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio to create the calibration curve. This approach corrects for variations in injection volume and instrument response.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical analyte standard for calibration.[7] Quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Causality Behind Method Choice: qNMR is exceptionally valuable when a pure reference standard of the analyte is unavailable or expensive. It provides an absolute measure of purity or concentration by comparing the integral of a unique analyte proton signal to that of a certified internal standard of known concentration. Its non-destructive nature also allows for sample recovery.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Internal Standard (IS): A certified reference material with a simple spectrum, high purity, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., ~15 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., ~5 mg).
-
Dissolve both components in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): Set a long delay of at least 5 times the longest T1 relaxation time of both the analyte and IS protons being integrated. This is crucial for full magnetization recovery and accurate integration. A typical value is 30-60 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with accurate integration.
-
-
Data Processing:
-
Apply an exponential multiplication function with minimal line broadening (e.g., 0.3 Hz).
-
Perform careful phasing and baseline correction across the entire spectrum.
-
Integrate a well-resolved, unique proton signal from this compound (e.g., the triplet from the ethyl ester's CH₃ group) and a signal from the internal standard.
-
-
Quantification: The concentration or purity is calculated using the following formula[7]:
Purityx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
Purity = Purity of the standard
-
x = Analyte; std = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for qNMR quantitative analysis.
Performance Comparison
The following table summarizes the expected performance characteristics for each validated method. These values are representative and serve as a benchmark for what can be achieved with properly optimized and validated analytical procedures.[8][9][10]
| Parameter | HPLC-UV | GC-MS (SIM Mode) | ¹H-qNMR (400 MHz) |
| Principle | Separation based on polarity | Separation based on volatility and mass | Quantification by nuclear signal proportionality |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~5-20 ng/mL | ~0.5-5 ng/mL | Dependent on concentration and scans |
| Limit of Quantification (LOQ) | ~15-60 ng/mL | ~2-15 ng/mL | ~0.1% w/w |
| Primary Use | Routine QC, reaction monitoring | Trace analysis, impurity identification | Purity assessment, reference standard certification |
| Strengths | Robust, versatile, well-established | High selectivity and sensitivity | Absolute quantification, no analyte standard needed |
| Limitations | Requires analyte reference standard | Analyte must be thermally stable | Lower throughput, requires high field NMR |
Conclusion and Recommendations
The quantitative analysis of this compound in reaction mixtures can be reliably achieved using several advanced analytical techniques. The optimal choice depends on the specific analytical objective.
-
For routine process monitoring and quality control , where throughput and robustness are key, HPLC-UV is the recommended method. It provides excellent precision and accuracy and is readily available in most analytical laboratories.
-
For identifying and quantifying trace-level impurities or for analyses in highly complex matrices , GC-MS offers unparalleled selectivity and sensitivity, provided the analyte demonstrates sufficient thermal stability.
-
For the absolute purity determination of isolated material or when a certified reference standard is unavailable , qNMR is the most powerful method. It serves as a primary ratio method, delivering high accuracy and precision without reliance on analyte-specific calibration standards.
Ultimately, the development and validation of any of these methods must be performed under the specific conditions of use to ensure the data is trustworthy and scientifically sound, thereby supporting robust drug development and manufacturing processes.[11]
References
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Vertex AI Search Result[1] Analytical Method Validation in Pharmaceuticals. Step-by-Step Guide to AMV. Available from:
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Vertex AI Search Result[3] A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem. Available from:
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Vertex AI Search Result[2] Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Unknown Source. Available from:
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Vertex AI Search Result[4] Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed. Available from:
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Vertex AI Search Result[5] Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. Available from:
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Vertex AI Search Result[6] Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Available from:
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Vertex AI Search Result[7] Quantitative NMR Spectroscopy.docx. Unknown Source. Available from:
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Vertex AI Search Result[8] Analytical method validation: A brief review. Unknown Source. Available from:
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Vertex AI Search Result[11] Validation of Analytical Methods: A Review. Gavin Publishers. Available from:
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Vertex AI Search Result[9] Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Unknown Source. Available from:
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Vertex AI Search Result[10] A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. Benchchem. Available from:
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A Mechanistic Guide to the Synthesis and Reactivity of Ethyl 8-cyano-2-oxooctanoate: A Comparative Analysis for Advanced Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, bifunctional molecules are invaluable tools for constructing complex molecular architectures. Ethyl 8-cyano-2-oxooctanoate, a long-chain α-ketoester with a terminal nitrile group, represents a versatile but underexplored scaffold. Its unique combination of reactive sites—an α-ketoester, an active methylene group, and a terminal nitrile—opens a rich landscape of chemical transformations. This guide provides a deep dive into the mechanistic underpinnings of reactions involving this molecule, offering a comparative analysis with alternative synthetic strategies and providing field-proven insights into experimental design.
Part 1: Synthesis of this compound: A Proposed Pathway
Direct literature on the synthesis of this compound is scarce; however, a plausible and efficient route can be designed based on well-established organic transformations. A logical approach involves the construction of the carbon backbone followed by the introduction of the requisite functional groups. A comparison of potential synthetic strategies is presented below.
Table 1: Comparison of Proposed Synthetic Routes to this compound
| Strategy | Key Reactions | Advantages | Disadvantages |
| Route A: Alkylation of a Ketoester | 1. Fischer Esterification2. Williamson Ether Synthesis3. Cyanide Substitution4. Claisen Condensation | Convergent, good control over functional group introduction. | Potentially lower overall yield due to multiple steps. |
| Route B: From a Dicarboxylic Acid | 1. Monoreduction of a diacid2. Esterification3. Conversion of acid to nitrile4. α-oxidation | Utilizes readily available starting materials. | Selective monofunctionalization can be challenging. |
A detailed experimental protocol for the more robust Route A is provided below.
Experimental Protocol: Proposed Synthesis of this compound (Route A)
Step 1: Synthesis of Ethyl 6-bromohexanoate
-
To a solution of 6-bromohexanoic acid (1.0 eq) in absolute ethanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 8-cyanooctanoate
-
Dissolve ethyl 6-bromohexanoate (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.2 eq) and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by GC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of sodium ethoxide (1.1 eq) in dry diethyl ether, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Then, add a solution of ethyl 8-cyanooctanoate (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the target molecule.
Caption: Proposed synthetic workflow for this compound.
Part 2: Mechanistic Exploration of Key Reactions
The trifunctional nature of this compound allows for a diverse range of chemical transformations. Here, we delve into the mechanisms of three key reaction classes: intramolecular cyclization, selective reduction, and reactions at the active methylene center.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The presence of a terminal nitrile and an active methylene group at the α-position makes this compound a prime candidate for the Thorpe-Ziegler reaction, a powerful method for forming cyclic ketones.[1][2] This intramolecular condensation is mechanistically related to the Dieckmann condensation.[3]
Mechanism:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), abstracts an acidic α-proton from the active methylene group, generating a resonance-stabilized carbanion.[2]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the terminal nitrile group in an intramolecular fashion.
-
Cyclization and Tautomerization: This attack forms a cyclic imine anion, which then tautomerizes to the more stable β-enaminonitrile.[4]
-
Hydrolysis: Subsequent acidic workup hydrolyzes the enamine and the ester, followed by decarboxylation to yield a cyclic ketone.
Caption: Mechanism of the Thorpe-Ziegler reaction of this compound.
Comparison with Alternatives:
-
Dieckmann Condensation: While mechanistically similar, the Dieckmann condensation utilizes a diester to form a cyclic β-ketoester. The Thorpe-Ziegler reaction offers an alternative for when a dinitrile or a cyano-ester is more readily available.
-
Acyloin Condensation: This reductive coupling of two esters is effective for forming medium to large rings but requires stoichiometric sodium metal and is generally less functional group tolerant.
Selective Reduction of Keto and Nitrile Groups
This compound possesses two reducible functional groups: a ketone and a nitrile. The selective reduction of one in the presence of the other is a significant synthetic challenge that can be addressed by a careful choice of reducing agent.[5][6]
Table 2: Comparison of Reducing Agents for this compound
| Reducing Agent | Target Functional Group | Product(s) | Mechanistic Insight & Causality |
| Sodium Borohydride (NaBH₄) | Ketone | 8-cyano-2-hydroxyoctanoate | A mild hydride donor, NaBH₄ is generally selective for aldehydes and ketones over esters and nitriles. |
| Lithium Aluminum Hydride (LiAlH₄) | Both Ketone and Nitrile | 8-aminooctane-1,7-diol | A powerful, non-selective reducing agent that will reduce both the ketone and the nitrile to the corresponding alcohol and amine, respectively.[7][8] |
| Diisobutylaluminum Hydride (DIBAL-H) | Nitrile (to aldehyde) | Ethyl 8-formyl-2-oxooctanoate | At low temperatures, DIBAL-H can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon workup.[5][7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Both Ketone and Nitrile | 8-aminooctane-1,7-diol | Typically reduces both functional groups, though selectivity can sometimes be achieved by catalyst choice and reaction conditions.[5][9] |
Experimental Protocol: Selective Reduction of the Ketone
-
Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of dilute acetic acid.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the crude product.
Caption: Potential reduction pathways for this compound.
Reactions at the Active Methylene Center
The methylene group flanked by the ketone and ester functionalities is "active" due to the electron-withdrawing nature of these groups, which increases the acidity of the α-protons.[10][11] This allows for a variety of C-C bond-forming reactions.
Mechanism of Alkylation:
-
Enolate Formation: A base, such as sodium ethoxide, deprotonates the active methylene group to form a nucleophilic enolate.[12]
-
Nucleophilic Substitution: The enolate attacks an alkyl halide in an SN2 reaction, forming a new C-C bond.
This reactivity allows for the introduction of various substituents at the α-position, further increasing the molecular complexity.
Comparison with Malonic Ester Synthesis: The reactivity of the active methylene group in this compound is analogous to that in diethyl malonate or ethyl acetoacetate, which are classic substrates for alkylation and acylation reactions.[11] However, the presence of the long, functionalized side chain in the target molecule offers opportunities for subsequent macrocyclization or polymerization reactions.
Part 3: Concluding Remarks and Future Outlook
This compound is a promising, albeit underutilized, building block in organic synthesis. Its trifunctional nature allows for a diverse array of transformations, including intramolecular cyclizations, selective reductions, and elaborations at the active methylene center. By understanding the underlying mechanisms of these reactions, researchers can strategically design synthetic routes to complex target molecules, including macrocycles, functionalized polymers, and novel heterocyclic systems. The comparative analysis provided in this guide serves as a foundational resource for unlocking the synthetic potential of this versatile molecule and its analogs. Further research into the catalytic and stereoselective transformations of this compound is warranted and promises to yield exciting new methodologies for the synthesis of valuable chemical entities.
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A Computational Gauntlet: Benchmarking the Reactivity of Ethyl 8-cyano-2-oxooctanoate for Accelerated Drug Discovery
For Immediate Release:
[City, State] – In the intricate landscape of pharmaceutical development, the reactivity of molecular building blocks is a critical determinant of synthetic feasibility and efficiency. This guide introduces a comprehensive computational analysis of Ethyl 8-cyano-2-oxooctanoate, a promising but under-characterized scaffold. By benchmarking its reactivity against well-established analogues, Ethyl acetoacetate and Ethyl benzoylacetate, we provide a predictive framework for its synthetic utility, empowering researchers to make informed decisions in the design of novel therapeutics.
Introduction: The Synthetic Potential of this compound
This compound is a polyfunctional molecule featuring a β-keto ester moiety and a terminal nitrile group. This unique combination of reactive sites suggests its potential as a versatile precursor for a diverse range of heterocyclic and carbocyclic structures, which are privileged motifs in many drug candidates. However, the interplay between the electron-withdrawing nitrile and the keto-ester functionality can significantly modulate the molecule's reactivity profile compared to more common β-keto esters. Understanding these nuances is paramount for its effective incorporation into complex synthetic routes. This guide employs computational chemistry to dissect these subtleties, offering a predictive lens into the molecule's behavior.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the reactivity of this compound, we have selected two well-characterized β-keto esters as comparators:
-
Ethyl acetoacetate: A simple and widely used β-keto ester, representing a baseline for the reactivity of the keto-ester group.[1]
-
Ethyl benzoylacetate: Featuring an aromatic substituent, this molecule introduces electronic and steric factors that provide a more nuanced comparison.[2][3][4][5]
By comparing the computational data for this compound with these benchmarks, we can elucidate the specific influence of the cyano-terminated alkyl chain on its reactivity.
Computational Methodology: A Rigorous In Silico Protocol
To ensure the scientific integrity and reproducibility of our analysis, a detailed computational protocol based on Density Functional Theory (DFT) is outlined below. DFT has been shown to be a reliable method for studying the keto-enol tautomerism and reactivity of carbonyl compounds.[6][7]
Software and Level of Theory
All calculations will be performed using a commercially available quantum chemistry software package, such as Gaussian or Spartan. The B3LYP functional with the 6-31G* basis set is a commonly used and well-validated level of theory for systems of this nature, providing a good balance between accuracy and computational cost.
Step-by-Step Computational Workflow
-
Geometry Optimization: The 3D structures of this compound, Ethyl acetoacetate, and Ethyl benzoylacetate, along with their corresponding enol tautomers, will be optimized to their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Keto-Enol Tautomerism Analysis: The relative energies of the keto and enol tautomers for each compound will be calculated to predict the equilibrium position. The transition state for the tautomerization can also be located to determine the activation energy of this process.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity, and the locations of these orbitals suggest the most likely sites for electrophilic and nucleophilic attack.
-
Electrostatic Potential (ESP) Mapping: ESP maps will be generated to visualize the electron density distribution and identify regions of positive (electrophilic) and negative (nucleophilic) potential.
-
Reaction Modeling: To compare reactivity in a specific reaction, a model reaction such as an aldol condensation or a Michael addition will be computationally modeled. This involves locating the transition state for the reaction of each β-keto ester with a model electrophile or nucleophile and calculating the activation energy.
Caption: A streamlined workflow for the computational analysis of reactivity.
Predicted Reactivity Profile of this compound
Based on the principles of organic chemistry and the expected electronic effects of the cyano group, we can predict the following reactivity trends for this compound compared to our benchmarks.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a fundamental aspect of β-keto ester reactivity. The stability of the enol form is influenced by conjugation and intramolecular hydrogen bonding.
| Compound | Predicted Predominant Tautomer | Rationale |
| This compound | Keto | The electron-withdrawing cyano group is distant from the keto-ester moiety and is not expected to significantly influence the tautomeric equilibrium. |
| Ethyl acetoacetate | Keto (in neat liquid) | The keto form is generally more stable for simple β-keto esters.[8] |
| Ethyl benzoylacetate | Enol | The phenyl group extends the conjugation of the enol form, significantly stabilizing it.[2] |
Acidity of the α-Protons
The acidity of the protons on the carbon between the two carbonyl groups is a key factor in many reactions of β-keto esters, as it determines the ease of enolate formation.
| Compound | Predicted Relative α-Proton Acidity | Rationale |
| This compound | Similar to Ethyl acetoacetate | The inductive effect of the distant cyano group is likely to be negligible. |
| Ethyl acetoacetate | Baseline | Standard acidity for a β-keto ester. |
| Ethyl benzoylacetate | More acidic than Ethyl acetoacetate | The phenyl group provides additional resonance stabilization to the enolate. |
Nucleophilicity of the Enolate
The nucleophilicity of the enolate determines its reactivity towards electrophiles in reactions such as alkylations and aldol condensations.
| Compound | Predicted Relative Enolate Nucleophilicity | Rationale |
| This compound | Similar to Ethyl acetoacetate | The enolate structure is electronically similar to that of ethyl acetoacetate. |
| Ethyl acetoacetate | Baseline | Standard nucleophilicity for a β-keto ester enolate. |
| Ethyl benzoylacetate | Less nucleophilic than Ethyl acetoacetate | The increased delocalization of the negative charge onto the phenyl ring reduces the charge density on the α-carbon, making it a softer, less reactive nucleophile. |
Electrophilicity of the Carbonyl Carbons
The susceptibility of the carbonyl carbons to nucleophilic attack is important in reactions like reductions and additions of organometallic reagents.
| Compound | Predicted Relative Electrophilicity | Rationale |
| This compound | Ketone > Ester | The ketone carbonyl is generally more electrophilic than the ester carbonyl. The distant cyano group has a minimal effect. |
| Ethyl acetoacetate | Ketone > Ester | The inherent reactivity difference between ketones and esters. |
| Ethyl benzoylacetate | Ketone > Ester | The phenyl group can slightly reduce the electrophilicity of the ketone through conjugation, but it remains more reactive than the ester. |
Predicted Reactivity in Key Synthetic Transformations
The computational data can be used to predict the performance of this compound in common synthetic reactions.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The reactivity is influenced by the acidity of the α-protons.
Caption: The general mechanism of the Knoevenagel condensation.
Prediction: this compound is expected to exhibit similar reactivity to ethyl acetoacetate in Knoevenagel condensations due to their comparable α-proton acidity.
Michael Addition
This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The electrophilicity of the β-carbon is the key determinant of reactivity.
Prediction: While this compound itself is not a Michael acceptor, it can be a precursor to such systems. For instance, a Knoevenagel condensation product derived from it would be an excellent Michael acceptor. The reactivity of such a system would be high due to the presence of two electron-withdrawing groups (cyano and ester) on the double bond.
Conclusion: A Predictive Tool for Synthetic Strategy
This computational guide provides a robust framework for understanding and predicting the reactivity of this compound. By benchmarking against well-known β-keto esters, we have elucidated the likely electronic and steric influences of its unique structural features. The presented computational protocol offers a clear and reproducible method for obtaining quantitative data to support these predictions. For researchers in drug discovery and organic synthesis, this guide serves as a valuable tool for the strategic design of synthetic routes that leverage the unique reactivity of this promising building block.
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A Comparative Guide to the Biological Activity Screening of Ethyl 8-cyano-2-oxooctanoate and its Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide provides a comprehensive overview of the biological activity screening of Ethyl 8-cyano-2-oxooctanoate, a unique α-keto ester, and a focused library of its rationally designed derivatives. While extensive research on this specific parent compound is not widely available, this document serves as a practical and scientifically grounded framework for its evaluation, drawing upon established screening methodologies and principles of medicinal chemistry.
The core structure of this compound, featuring a reactive α-keto ester moiety and a terminal cyano group, presents a compelling case for biological investigation. The α-ketoamide motif, a related functionality, is a key component in several natural products and approved drugs, valued for its ability to interact with biological targets.[1][2] Similarly, the cyano group can participate in hydrogen bonding and other interactions with receptors, influencing the biological activity of a molecule.[3][4] This guide will detail a hypothetical screening cascade to assess the antimicrobial and anticancer potential of this compound series, providing a blueprint for researchers in the field.
Designing the Derivative Library: A Strategy for Exploring Structure-Activity Relationships
To probe the therapeutic potential of this compound (ECO-001), a library of derivatives was designed to explore the impact of structural modifications on biological activity. The rationale behind the derivatization strategy is to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target engagement and cellular uptake.
The synthesis of α-keto esters is a well-established field in organic chemistry, with various methods available for their preparation.[5][6][7][8] The designed derivatives introduce functional groups at the terminal position of the octanoate chain, replacing or modifying the cyano group.
Table 1: Designed Derivatives of this compound for Biological Screening
| Compound ID | Structure | Rationale for Modification |
| ECO-001 | This compound (Parent Compound) | Baseline compound with both α-keto ester and cyano functionalities. |
| ECO-002 | Ethyl 8-amino-2-oxooctanoate | Introduction of a basic amino group to explore interactions with acidic residues in target proteins and improve solubility. |
| ECO-003 | Ethyl 8-hydroxy-2-oxooctanoate | Addition of a hydroxyl group to increase hydrophilicity and potential for hydrogen bonding. |
| ECO-004 | Ethyl 8-(4-fluorophenyl)-2-oxooctanoate | Introduction of a lipophilic and metabolically stable fluoro-phenyl group to probe for hydrophobic interactions. |
| ECO-005 | Ethyl 8-carboxy-2-oxooctanoate | Addition of a carboxylic acid to introduce a negative charge and enhance water solubility. |
Antimicrobial Activity Screening: The Search for Novel Antibacterials
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The following section details a hypothetical screening of the ECO series against a panel of clinically relevant bacterial pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10][11][12][13]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compounds: Stock solutions of each ECO compound are prepared in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Bacterial strains are cultured to a specific optical density and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Activity
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs in µg/mL) of ECO Compounds
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| ECO-001 | 32 | 64 | >128 |
| ECO-002 | 8 | 16 | 64 |
| ECO-003 | 64 | 128 | >128 |
| ECO-004 | 16 | 32 | 128 |
| ECO-005 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that the introduction of an amino group (ECO-002) significantly enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli and P. aeruginosa) bacteria compared to the parent compound. The addition of a hydroxyl group (ECO-003) or a carboxylic acid (ECO-005) appears to be detrimental to the activity, possibly due to increased polarity hindering cell wall penetration. The fluoro-phenyl derivative (ECO-004) shows moderate improvement, indicating that increased lipophilicity may be beneficial to a certain extent.
Anticancer Activity Screening: Evaluating Cytotoxic Potential
The search for novel anticancer agents is a cornerstone of cancer research. The ECO series was hypothetically evaluated for its cytotoxic effects against the human colon carcinoma cell line, HCT116, using the MTT assay.[14][15][16][17]
Experimental Protocol: MTT Assay
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the ECO compounds for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Comparative Anticancer Activity
Table 3: Hypothetical IC50 Values (in µM) of ECO Compounds against HCT116 Cells
| Compound ID | IC50 (µM) |
| ECO-001 | 25.3 |
| ECO-002 | 48.1 |
| ECO-003 | 35.7 |
| ECO-004 | 8.9 |
| ECO-005 | >100 |
| Doxorubicin | 0.5 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the introduction of a fluoro-phenyl group (ECO-004) markedly improves the anticancer activity, suggesting that targeting a hydrophobic pocket within a key cellular protein could be a potential mechanism of action. The parent compound (ECO-001) shows moderate activity. In contrast, the more polar derivatives (ECO-002, ECO-003, and ECO-005) exhibit reduced or no activity, highlighting the importance of lipophilicity for this particular hypothetical anticancer effect.
Enzyme Inhibition Screening: A Mechanistic Approach
To explore a potential mechanism of action, the ECO series was hypothetically screened for inhibitory activity against a fictional enzyme, "Cyano-Keto Reductase" (CKR), which is presumed to be involved in a critical bacterial metabolic pathway.
Experimental Protocol: General Enzyme Inhibition Assay
-
Assay Setup: The assay is performed in a 96-well plate containing the enzyme, buffer, and varying concentrations of the ECO compounds.[18][19][20]
-
Pre-incubation: The enzyme and inhibitors are pre-incubated to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme's substrate.
-
Detection: The formation of the product is monitored over time by measuring the change in absorbance or fluorescence.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Comparative Enzyme Inhibition Activity
Table 4: Hypothetical IC50 Values (in µM) for Inhibition of Cyano-Keto Reductase (CKR)
| Compound ID | IC50 (µM) |
| ECO-001 | 15.2 |
| ECO-002 | 5.8 |
| ECO-003 | 22.4 |
| ECO-004 | 18.9 |
| ECO-005 | >100 |
| Known Inhibitor | 1.2 |
Interpretation of Hypothetical Data:
The hypothetical enzyme inhibition data suggests that the amino derivative (ECO-002) is the most potent inhibitor of CKR. This aligns with the antimicrobial screening results, proposing a potential mechanism for its antibacterial action. The parent compound (ECO-001) also shows inhibitory activity. The other derivatives are less effective, indicating that a basic functional group might be crucial for interacting with the active site of this hypothetical enzyme.
Visualizing the Workflow and Structure-Activity Relationships
To provide a clearer understanding of the screening process and the relationships between the compounds, the following diagrams are presented.
Caption: Experimental workflow for the biological screening of ECO and its derivatives.
Caption: Summary of the hypothetical structure-activity relationships (SAR).
Conclusion and Future Directions
This guide outlines a systematic, albeit hypothetical, approach to the biological activity screening of this compound and its derivatives. The presented data, while illustrative, underscores the importance of rational drug design and comprehensive screening in identifying promising new therapeutic candidates.
Based on this hypothetical study, ECO-002 emerges as a potential lead for antimicrobial drug development, while ECO-004 shows promise as an anticancer agent. These findings would warrant further investigation, including:
-
In Vitro Toxicity Testing: Assessing the cytotoxicity of lead compounds against normal human cell lines to determine their therapeutic index.[21][22][23][24]
-
Mechanism of Action Studies: Further experiments to confirm the proposed mechanisms of action, such as target engagement assays and cellular pathway analysis.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the lead compounds in animal models of infection and cancer.
The exploration of novel chemical entities like this compound is a critical endeavor in the ongoing quest for new and improved medicines. This guide provides a robust framework for such explorations, combining established methodologies with the principles of medicinal chemistry to pave the way for future discoveries.
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Benchmarking the efficiency of Ethyl 8-cyano-2-oxooctanoate synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of complex molecular architectures is of paramount importance. Ethyl 8-cyano-2-oxooctanoate, a versatile building block featuring a terminal nitrile, a β-keto ester moiety, and a medium-length carbon chain, presents a unique synthetic challenge. Its utility as a precursor for a variety of heterocyclic and carbocyclic systems necessitates robust and efficient synthetic routes. This guide provides an in-depth, objective comparison of plausible and established methodologies for the synthesis of this compound, complete with supporting data and detailed experimental protocols. Our focus is to equip researchers with the critical information needed to make informed decisions for their specific synthetic campaigns, balancing factors such as yield, scalability, and reagent accessibility.
Introduction to this compound
This compound is a bifunctional molecule with significant potential in organic synthesis. The presence of a nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, while the β-keto ester functionality is a well-established precursor for the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems. The six-carbon spacer between these two reactive centers provides flexibility for the construction of macrocyclic and long-chain structures. Given its potential applications, the development of efficient and scalable synthetic methods is a key area of interest.
Comparative Analysis of Synthetic Methodologies
This guide will focus on two primary and mechanistically distinct approaches to the synthesis of this compound:
-
Crossed Claisen Condensation: A classic carbon-carbon bond-forming reaction that offers a direct and convergent approach to the target molecule.
-
Oxidation of an α-Hydroxy Ester: A reliable two-step sequence involving the formation of a precursor alcohol followed by its oxidation to the desired α-keto ester.
The following sections will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies.
Method 1: Crossed Claisen Condensation
The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of β-keto esters through the reaction of two ester molecules in the presence of a strong base.[1][2] In a crossed Claisen condensation, two different esters are employed. For the synthesis of this compound, this involves the reaction of ethyl cyanoacetate with a suitable seven-carbon electrophile. A highly effective strategy utilizes the mono-acid chloride of a C6 dicarboxylic acid, such as adipic acid monoethyl ester chloride.[3]
Reaction Pathway
Caption: Crossed Claisen condensation pathway for this compound synthesis.
Experimental Protocol: Crossed Claisen Condensation
Materials:
-
Ethyl cyanoacetate
-
Adipoyl chloride monoethyl ester
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Hydrochloric acid (5 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional hour at 0 °C to ensure complete enolate formation.
-
Acylation: In a separate flame-dried flask, dissolve adipoyl chloride monoethyl ester (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the enolate solution at 0 °C over 1 hour. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Acidify the mixture to pH 2-3 with 5 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield and Purity:
Based on analogous crossed Claisen condensations, this method is expected to provide this compound in a yield of 65-75% .[4] Purity of >95% can be achieved after purification.
Method 2: Oxidation of Ethyl 8-cyano-2-hydroxyoctanoate
An alternative, two-step approach involves the synthesis of the corresponding α-hydroxy ester, Ethyl 8-cyano-2-hydroxyoctanoate, followed by its oxidation to the target α-keto ester. This method offers the advantage of utilizing milder reaction conditions for the final oxidation step, which can be beneficial for sensitive substrates.
Reaction Pathway
Caption: Two-step synthesis of this compound via oxidation.
Experimental Protocol: Synthesis of Ethyl 8-cyano-2-hydroxyoctanoate
Materials:
-
6-Cyanohexanal
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reformatsky Reaction: In a flame-dried flask under a nitrogen atmosphere, activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Add the activated zinc (1.5 eq) and anhydrous THF to the flask. Add a solution of 6-cyanohexanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to initiate the reaction. If the reaction does not start, gentle heating may be required.
-
Once the reaction is initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude Ethyl 8-cyano-2-hydroxyoctanoate by column chromatography on silica gel.
Experimental Protocol: Oxidation to this compound
Materials:
-
Ethyl 8-cyano-2-hydroxyoctanoate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution (10%)
Procedure:
-
Oxidation: In a round-bottom flask, dissolve Ethyl 8-cyano-2-hydroxyoctanoate (1.0 eq) in dry DCM. Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding a mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Expected Yield and Purity:
The two-step process, with the Reformatsky reaction typically yielding around 70-80% and the Dess-Martin oxidation yielding 85-95% , would result in an overall yield of approximately 60-75% .[5][6]
Comparative Data Summary
| Parameter | Method 1: Crossed Claisen Condensation | Method 2: Oxidation of α-Hydroxy Ester |
| Overall Yield | 65-75% | 60-75% |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium Ethoxide, Adipoyl Chloride Monoethyl Ester | Zinc, Ethyl Bromoacetate, Dess-Martin Periodinane |
| Reaction Conditions | 0 °C to room temperature | Reflux (Step 1), Room Temperature (Step 2) |
| Scalability | Good, but requires strict anhydrous conditions. | Moderate, DMP can be expensive for large scale. |
| Safety Considerations | Use of sodium metal and acid chloride. | Use of zinc dust and a sensitive oxidant. |
Conclusion and Recommendations
Both the crossed Claisen condensation and the two-step oxidation of an α-hydroxy ester represent viable and efficient pathways for the synthesis of this compound.
-
The Crossed Claisen Condensation offers a more convergent and atom-economical approach. For laboratories equipped to handle moisture-sensitive reagents and reactions, this one-pot method is likely the more efficient choice, particularly for larger-scale preparations.
-
The Oxidation of an α-Hydroxy Ester provides a more modular approach. While it involves an additional synthetic step, the milder conditions of the final oxidation can be advantageous, potentially leading to a cleaner product with fewer side reactions. This route may be preferable when the precursor, 6-cyanohexanal, is readily available or easily synthesized.
The ultimate choice of method will depend on the specific constraints and priorities of the research team, including reagent availability, scale of the synthesis, and the technical expertise available. Both methods, when executed with care, can provide access to the valuable synthetic intermediate, this compound, in good yields.
References
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
- Burkhart, J. P., et al. (1987). Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent. Tetrahedron Letters, 28(48), 5921-5924.
-
Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. [Link]
-
Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4230–4233. [Link]
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Claisen condensation. Wikipedia. [Link]
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The Claisen Condensation. University of Basrah. [Link]
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The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
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Introducing the Claisen Condensation. YouTube. [Link]
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The Claisen Condensation Reaction. OpenStax. [Link]
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Synthesis of ethyl 6-acetoxy-hexanoate. PrepChem. [Link]
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Synthesis method of ethyl cyanoacetate. Eureka | Patsnap. [Link]
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Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 70-76. [Link]
-
Ethyl cyanoacetate. Wikipedia. [Link]
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-
Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. ResearchGate. [Link]
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Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
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-
ethyl cyanoacetate. Organic Syntheses. [Link]
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Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ResearchGate. [Link]
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-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. National Institutes of Health. [Link]
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Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]
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Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. ERIC. [Link]
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ECYA (ETHYL CYANO ACETATE). Ataman Kimya. [Link]
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Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. ResearchGate. [Link]
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2-bromohexanoyl chloride. Organic Syntheses. [Link]
- Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl 8-cyano-2-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][3][4][5][6][7]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][3][4][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][6]
Core Safety Directives: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Ethyl 8-cyano-2-oxooctanoate.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory.[8][9][10] They provide a seal around the eyes, offering superior protection from splashes and vapors compared to standard safety glasses. |
| Hand Protection | Chemical-resistant nitrile gloves are recommended.[9][10][11] Always check the manufacturer's compatibility chart for breakthrough times. Do not use latex gloves, as they may not provide an adequate barrier to many chemicals.[11] |
| Body Protection | A fully buttoned lab coat is required to protect your skin and clothing from accidental splashes.[8][10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[10] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the best practices for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.[8][9][10]
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors.[8][9][10]
-
Gather all necessary equipment and reagents before introducing the chemical to the work area to minimize movement and potential for accidents.
-
-
Handling:
-
Transport the container of this compound from its storage location to the fume hood in a secondary container to prevent spills.
-
When dispensing, do so slowly and carefully to avoid splashing or the generation of aerosols.
-
Immediately and securely seal the original container after dispensing the required amount.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
-
Remove your PPE in the correct order to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water after handling is complete.[10]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, concise emergency plan is essential.
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for chemical waste.[3][12]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should also be placed in a sealed container for hazardous waste disposal.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research and development workflows.
References
- American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Aron Alpha. (2017, August 30). The Ultimate Guide to Cyanoacrylate Glue Dispensing Methods & Applicators.
- GSD FabLab. Cyanoacrylate (Instant) Adhesives.
- University of Houston. uh-guideline-for-pyrophoric-and-water-reactive-chemicals.docx.
- The Complete Guide. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories.
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
- Permabond. (2017, November 2). PPE-How to protect your skin when working with adhesives.
- SmartLabs. Esterification.
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- Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- Fisher Scientific. SAFETY DATA SHEET.
- DC Fine Chemicals. Safety Data Sheet.
- CAMEO Chemicals | NOAA. ESTERS, N.O.S..
- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. Ethyl cyanoacetate.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- NAPA Auto Parts. (2020, May 15). SAFETY DATA SHEET.
- CymitQuimica. (2023, September 29). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- New Jersey Department of Health. (2910). Hazardous Substance Fact Sheet.
- Organic Syntheses Procedure. ethyl cyanoacetate.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- CAMEO Chemicals - NOAA. ETHYL CYANOACETATE.
- Apollo Scientific. (2022, June 22). Ethyl cyanoacetate.
- Organic Syntheses Procedure. An In-depth Technical Guide to the Safe Handling of Ethyl 8-bromooctanoate.
- Benchchem. An In-depth Technical Guide to the Safe Handling of Ethyl 8-bromooctanoate.
- Benchchem. An In-depth Technical Guide to Ethyl 2-cyanopropanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
